molecular formula C10H12O3 B146591 Methyl 3-methoxy-4-methylbenzoate CAS No. 3556-83-0

Methyl 3-methoxy-4-methylbenzoate

Cat. No.: B146591
CAS No.: 3556-83-0
M. Wt: 180.2 g/mol
InChI Key: LLEXCSBUSVRBCA-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-methylbenzoate can be prepared by reacting diazomethane with 3-methoxy-4-methylbenzoic acid in ether.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEXCSBUSVRBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343639
Record name Methyl 3-methoxy-4-methylbenzoate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3556-83-0
Record name Benzoic acid, 3-methoxy-4-methyl-, methyl ester
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Record name Methyl 3-methoxy-4-methylbenzoate
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Record name Benzoic acid, 3-methoxy-4-methyl-, methyl ester
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Foundational & Exploratory

Synthesis of Methyl 3-methoxy-4-methylbenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-4-methylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a benzoate (B1203000) core with methoxy (B1213986) and methyl substitutions, offers a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, intermediates, and the final product is crucial for successful synthesis, purification, and characterization. The data for the key compounds in the synthesis of this compound are summarized below.

Propertyp-Toluic Acid[1][2][3]3-Hydroxy-4-methylbenzoic Acid[4][5][6][7]3-Methoxy-4-methylbenzoic Acid[8][9]This compound[10]
IUPAC Name 4-Methylbenzoic acid3-Hydroxy-4-methylbenzoic acid3-Methoxy-4-methylbenzoic acidThis compound
Synonyms p-Toluic acid, Crithminic acid3,4-Cresotic acid, 3-Hydroxy-p-toluic acid4-Methyl-m-anisic acid, 3-Methoxy-p-toluic acid3-Methoxy-4-methylbenzoic acid methyl ester
CAS Number 99-94-5586-30-17151-68-03556-83-0
Molecular Formula C₈H₈O₂C₈H₈O₃C₉H₁₀O₃C₁₀H₁₂O₃
Molecular Weight 136.15 g/mol 152.15 g/mol 166.17 g/mol 180.20 g/mol
Appearance White crystalline solidWhite to off-white crystalline powderWhite to off-white crystalline powderColorless oil or white solid
Melting Point 177-180 °C205-210 °C152-154 °C50-54 °C
Boiling Point 274-275 °CNot available309.9 °C at 760 mmHg119-120 °C at 1 mmHg
Solubility Slightly soluble in water; soluble in alcohol and etherSlightly soluble in waterSlightly soluble in waterNot available

Synthetic Routes

There are three primary and well-documented routes for the synthesis of this compound. The choice of a particular route may depend on the availability of starting materials, desired purity, and scalability.

Route 1: Esterification of 3-Methoxy-4-methylbenzoic Acid

This is the most direct approach, involving the esterification of the corresponding carboxylic acid. This can be achieved through Fischer esterification using an acid catalyst or by activation of the carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol (B129727).

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[11]

A high-yield synthesis can be achieved using acetyl chloride to generate the acid catalyst in situ.

  • Reaction Setup: Dissolve 6.0 g of 3-methoxy-4-methylbenzoic acid in 120 ml of methanol in a suitable flask.

  • Reagent Addition: Add 6 ml of acetyl chloride to the solution.

  • Reaction: Stir the mixture at room temperature for 36 hours.

  • Isolation: Evaporate the solvent. The residue is redissolved in methanol and evaporated again to remove any volatile impurities. This process is repeated to afford the final product.

  • Yield: This method has been reported to yield this compound as a colorless oil in 98% yield.

Route 2: Methylation of 3-Hydroxy-4-methylbenzoic Acid

This route involves the simultaneous methylation of the phenolic hydroxyl group and esterification of the carboxylic acid group of 3-hydroxy-4-methylbenzoic acid.

  • Reaction Setup: In a reaction vessel, dissolve 55.8 g (0.37 mol) of 3-hydroxy-4-methylbenzoic acid and 13.5 g (0.08 mol) of 3-methoxy-4-methylbenzoic acid along with 55.8 g (1.0 mol) of potassium hydroxide (B78521) in 300 ml of water.

  • Methylation: Add 147 g (1.16 mol) of dimethyl sulfate dropwise at 40 °C over approximately 3 hours, maintaining the pH at 10.8-11 by the addition of potassium hydroxide solution.

  • Reaction Completion: Continue stirring for another 30 minutes after the addition is complete.

  • Isolation: Separate the ester, which may precipitate or form an oily layer. Wash the isolated product with water.

  • Purification: Dry the product in vacuo. Further purification can be achieved by recrystallization or distillation.[12]

  • Yield: This process is reported to yield 64.3 g (97% based on the starting 3-hydroxy-4-methylbenzoic acid) of this compound with a purity of >99.5% (GC).[12]

Route 3: Multi-step Synthesis from p-Toluic Acid

A longer, yet viable, synthetic pathway starts from the readily available p-toluic acid. This route involves nitration, reduction, diazotization, and methylation to form 3-methoxy-4-methylbenzoic acid, which is then esterified as described in Route 1.

  • Nitration of p-Toluic Acid:

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Dissolve p-toluic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

    • Slowly add the nitrating mixture to the p-toluic acid solution while maintaining a low temperature to yield 4-methyl-3-nitrobenzoic acid.[13]

  • Reduction of the Nitro Group:

    • The 4-methyl-3-nitrobenzoic acid is then reduced to 3-amino-4-methylbenzoic acid using a reducing agent such as Raney nickel with hydrogen gas.[14]

  • Diazotization and Hydrolysis:

    • The 3-amino-4-methylbenzoic acid is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid) at low temperatures.

    • The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield 3-hydroxy-4-methylbenzoic acid.

  • Methylation of the Phenolic Group:

    • The 3-hydroxy-4-methylbenzoic acid is methylated using dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) to give 3-methoxy-4-methylbenzoic acid.[14]

  • Esterification:

    • The resulting 3-methoxy-4-methylbenzoic acid is then esterified to this compound following one of the protocols described in Route 1 .

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 3-Methoxy-4-methylbenzoic_Acid 3-Methoxy-4-methylbenzoic Acid Methyl_3-methoxy-4-methylbenzoate This compound 3-Methoxy-4-methylbenzoic_Acid->Methyl_3-methoxy-4-methylbenzoate Methanol, Acid Catalyst (H₂SO₄ or HCl) or Acetyl Chloride

Caption: Route 1: Esterification of 3-Methoxy-4-methylbenzoic Acid.

Synthesis_Route_2 3-Hydroxy-4-methylbenzoic_Acid 3-Hydroxy-4-methylbenzoic Acid Methyl_3-methoxy-4-methylbenzoate This compound 3-Hydroxy-4-methylbenzoic_Acid->Methyl_3-methoxy-4-methylbenzoate Dimethyl Sulfate, Potassium Hydroxide

Caption: Route 2: Methylation of 3-Hydroxy-4-methylbenzoic Acid.

Synthesis_Route_3 p-Toluic_Acid p-Toluic Acid 4-Methyl-3-nitrobenzoic_Acid 4-Methyl-3-nitrobenzoic Acid p-Toluic_Acid->4-Methyl-3-nitrobenzoic_Acid Nitration 3-Amino-4-methylbenzoic_Acid 3-Amino-4-methylbenzoic Acid 4-Methyl-3-nitrobenzoic_Acid->3-Amino-4-methylbenzoic_Acid Reduction 3-Hydroxy-4-methylbenzoic_Acid 3-Hydroxy-4-methylbenzoic Acid 3-Amino-4-methylbenzoic_Acid->3-Hydroxy-4-methylbenzoic_Acid Diazotization, Hydrolysis 3-Methoxy-4-methylbenzoic_Acid 3-Methoxy-4-methylbenzoic Acid 3-Hydroxy-4-methylbenzoic_Acid->3-Methoxy-4-methylbenzoic_Acid Methylation Methyl_3-methoxy-4-methylbenzoate This compound 3-Methoxy-4-methylbenzoic_Acid->Methyl_3-methoxy-4-methylbenzoate Esterification

Caption: Route 3: Multi-step Synthesis from p-Toluic Acid.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The direct esterification of 3-methoxy-4-methylbenzoic acid offers a high-yield, straightforward approach. The methylation of 3-hydroxy-4-methylbenzoic acid provides an excellent alternative, particularly if this starting material is more readily available. For situations where the precursors are not accessible, a multi-step synthesis from p-toluic acid is a reliable, albeit longer, option. The selection of the optimal synthetic route will be guided by factors such as cost, availability of starting materials, required scale, and desired purity of the final product. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions for their synthetic endeavors.

References

"physical and chemical properties of Methyl 3-methoxy-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-methoxy-4-methylbenzoate, a valuable intermediate in organic synthesis and potential building block for pharmaceutical development. This document details its known characteristics, experimental protocols for its synthesis, and discusses its potential biological relevance based on related compounds.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with key physical and chemical data summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 50-54 °C[1][3]
Boiling Point 119-120 °C at 1 mmHg[3]
Density 1.075 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.5295[3]
Flash Point >110 °C (>230 °F)[1][3]
Solubility

Spectral Data

Detailed spectral data for this compound is limited in publicly available databases. The following information is based on data for closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A synthesis protocol for this compound reported the following ¹H NMR spectral data: 2.2 (s, 3H, CH₃), 3.9 (2s, 6H, 2xOCH₃), 7.1 (d, 1H), 7.5 (m, 2H).

¹³C NMR: A dedicated ¹³C NMR spectrum for this compound is not available. However, analysis of similar structures, such as methyl benzoate (B1203000) and its derivatives, suggests the following expected chemical shifts: the carbonyl carbon of the ester would appear significantly downfield (around 165-170 ppm), the aromatic carbons would resonate in the 110-160 ppm region, and the methyl carbons of the methoxy (B1213986) and methyl groups would be found upfield (around 20 ppm for the aryl-CH₃ and 50-60 ppm for the O-CH₃ groups).[5][6]

Infrared (IR) Spectroscopy
  • C=O stretching of the ester at approximately 1720 cm⁻¹.

  • C-O stretching of the ester at approximately 1250 cm⁻¹.

  • C-H stretching of the aromatic ring just above 3000 cm⁻¹ and of the methyl groups just below 3000 cm⁻¹.

  • C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H bending vibrations in the 690-900 cm⁻¹ region.

Spectra of related compounds like methyl 3-iodo-4-methoxybenzoate and 3-methoxy-4-methylbenzoic acid show these characteristic peaks.[7][8]

Experimental Protocols

Several synthetic routes to this compound have been reported. The most common method involves the esterification of 3-methoxy-4-methylbenzoic acid.

Synthesis via Fischer Esterification

This method involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.[9]

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid or Hydrochloric Acid (catalytic amount)

Procedure:

  • Dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-methoxy-4-methylbenzoic_acid 3-Methoxy-4-methylbenzoic Acid Mixing Mixing and Reflux 3-methoxy-4-methylbenzoic_acid->Mixing Methanol Methanol Methanol->Mixing Acid_Catalyst Acid Catalyst (H₂SO₄ or HCl) Acid_Catalyst->Mixing Workup Aqueous Workup (Neutralization & Extraction) Mixing->Workup Reaction Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Fischer Esterification Workflow.

Synthesis via Methylation

An alternative approach involves the methylation of 3-hydroxy-4-methylbenzoic acid followed by esterification, or direct methylation of the carboxylate. One patented method describes the reaction of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid with dimethyl sulfate in the presence of a base.[10]

Reactivity and Stability

Reactivity Profile
  • Hydrolysis: Like other esters, this compound can be hydrolyzed back to 3-methoxy-4-methylbenzoic acid and methanol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible.[11][12]

  • Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. The outcome of such reactions will depend on the specific reagents and reaction conditions. Nitration of methyl benzoate, for example, primarily yields the meta-substituted product.[13][14]

  • Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Stability and Storage

This compound is stable under normal laboratory conditions.[1] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[1]

Biological Activity and Signaling Pathways

There is currently no direct research available on the specific biological activities or signaling pathway interactions of this compound. However, studies on structurally related compounds provide some insights into its potential areas of interest for drug discovery.

Antimicrobial Activity of the Parent Acid

The parent carboxylic acid, 3-methoxy-4-methylbenzoic acid, has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative microorganisms. It is suggested that it may inhibit bacterial fatty acid synthesis.[9] This suggests that this compound could be investigated as a potential antimicrobial agent, possibly acting as a prodrug that is hydrolyzed to the active acid in vivo.

Potential Cytotoxicity

Studies on methyl benzoate have shown mild cytotoxicity against human cell lines.[15] Any investigation into the biological effects of this compound should include a thorough evaluation of its cytotoxic profile.

Insights from a Structurally Related Compound

A related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is implicated in various cancers.[16] This suggests that benzoates with similar substitution patterns may have potential as modulators of key cellular signaling pathways.

The potential for this compound to influence such pathways is a logical area for future research.

Potential_Biological_Activity cluster_antibacterial Potential Antibacterial Activity cluster_signaling Hypothesized Signaling Interaction (based on related compounds) Methyl_3_methoxy_4_methylbenzoate This compound Hydrolysis In-vivo Hydrolysis Methyl_3_methoxy_4_methylbenzoate->Hydrolysis Modulation Modulation Methyl_3_methoxy_4_methylbenzoate->Modulation ? Active_Acid 3-Methoxy-4-methylbenzoic Acid Hydrolysis->Active_Acid Inhibition Inhibition of Fatty Acid Synthesis Active_Acid->Inhibition Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death Akt_NFkB_Pathway Akt/NFκB Signaling Pathway Modulation->Akt_NFkB_Pathway

Caption: Hypothesized Biological Relevance.

Conclusion

This compound is a compound with well-defined physical properties and established synthetic routes. While direct research into its biological activity is lacking, the known antimicrobial properties of its parent acid and the engagement of structurally similar compounds with key signaling pathways like Akt/NFκB highlight its potential as a subject for further investigation in drug discovery and development. Future studies should focus on a comprehensive evaluation of its biological effects and the elucidation of its mechanism of action.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-methoxy-4-methylbenzoate, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details its chemical identity, physical characteristics, spectroscopic data, and established synthesis protocols.

Chemical Identity and Physical Properties

This compound is an aromatic ester. Its fundamental properties are summarized in the table below.

IdentifierValue
IUPAC Name This compound
Synonyms 3-Methoxy-4-methylbenzoic acid methyl ester, Methyl 3-methoxy-p-toluate, 4-Methyl-m-anisic acid methyl ester
CAS Number 3556-83-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 50-54 °C
Boiling Point 119-120 °C at 1 mmHg
Flash Point >110 °C

Spectroscopic Data for Structural Elucidation

The molecular structure of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides key information about the hydrogen environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.5Multiplet2HAromatic Protons (H-2, H-6)
7.1Doublet1HAromatic Proton (H-5)
3.9Singlet3HMethoxy (B1213986) Protons (-OCH₃)
3.9Singlet3HEster Methyl Protons (-COOCH₃)
2.2Singlet3HAromatic Methyl Protons (-CH₃)

Note: The original data source presented the two methoxy and ester methyl proton signals together. The table above interprets and separates them for clarity.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Chemical Shift (ppm)Assignment
166.8C=O (Ester)
157.5C-3 (Aromatic, attached to -OCH₃)
131.5C-1 (Aromatic, attached to -COOCH₃)
130.0C-5 (Aromatic)
124.5C-4 (Aromatic, attached to -CH₃)
122.0C-6 (Aromatic)
112.0C-2 (Aromatic)
55.5-OCH₃
51.5-COOCH₃
16.0-CH₃

Disclaimer: This data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

Predicted Infrared (IR) Spectroscopy

Predicted IR spectroscopy data highlights the key functional groups present in this compound.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H StretchAliphatic (Methyl/Methoxy)
~1720C=O StretchEster
~1600, ~1480C=C StretchAromatic Ring
~1250, ~1050C-O StretchEster, Ether

Disclaimer: This data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

Predicted Mass Spectrometry

Predicted mass spectrometry data indicates the expected fragmentation pattern of the molecule under electron ionization.

Predicted m/zInterpretation
180[M]⁺ (Molecular Ion)
149[M - OCH₃]⁺
121[M - COOCH₃]⁺

Disclaimer: This data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound are well-documented.

Synthesis via Esterification of 3-Methoxy-4-methylbenzoic Acid

This method involves the direct esterification of the corresponding carboxylic acid.[1]

Materials:

  • 3-Methoxy-4-methylbenzoic acid (6.0 g)

  • Methanol (B129727) (120 ml)

  • Acetyl chloride (6 ml)

Procedure:

  • Dissolve 3-Methoxy-4-methylbenzoic acid in methanol in a suitable reaction flask.

  • Carefully add acetyl chloride to the solution.

  • Stir the reaction mixture for 36 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in methanol and evaporate again to remove any remaining traces of acetyl chloride.

  • The resulting colorless oil is this compound (yield: 6.34 g, 98%).

Synthesis via Methylation of 3-Hydroxy-4-methylbenzoic Acid

This alternative route involves the methylation of both the hydroxyl and carboxylic acid groups of 3-hydroxy-4-methylbenzoic acid.

Materials:

Procedure:

  • Dissolve a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid with potassium hydroxide in water.

  • Add dimethyl sulfate dropwise at 40°C over approximately 3 hours, maintaining a pH of 10.8-11 by adding potassium hydroxide.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Separate the resulting ester.

  • Wash the product with water and dry it under a vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound from 3-Methoxy-4-methylbenzoic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxy-4-methylbenzoic_acid 3-Methoxy-4-methylbenzoic acid Reaction Stirring at RT for 36 hours 3-Methoxy-4-methylbenzoic_acid->Reaction Methanol Methanol Methanol->Reaction Acetyl_chloride Acetyl chloride (Catalyst) Acetyl_chloride->Reaction Workup Evaporation and Re-dissolution Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of this compound via esterification.

¹H NMR Spectrum Logical Relationships

This diagram illustrates the connectivity of the protons in this compound as determined by ¹H NMR spectroscopy.

HNMR_Connectivity Aromatic_Ring Aromatic Ring H2_H6 H-2, H-6 (7.5 ppm, m) Aromatic_Ring->H2_H6 attached to H5 H-5 (7.1 ppm, d) Aromatic_Ring->H5 attached to OCH3 -OCH₃ (3.9 ppm, s) Aromatic_Ring->OCH3 C3-O bond COOCH3 -COOCH₃ (3.9 ppm, s) Aromatic_Ring->COOCH3 C1-C bond CH3 -CH₃ (2.2 ppm, s) Aromatic_Ring->CH3 C4-C bond

References

An In-depth Technical Guide to Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Methyl 3-methoxy-4-methylbenzoate, including its nomenclature, physicochemical properties, synthesis protocols, and spectroscopic data. This information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

The IUPAC name for the compound is This compound . This name systematically describes the molecule's structure: a methyl group attached to the oxygen of a benzoate (B1203000) group, which in turn has a methoxy (B1213986) group at the 3rd position and a methyl group at the 4th position of the benzene (B151609) ring.

The chemical structure of this compound is illustrated below:

Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol [1]
Melting Point 50-54 °C-
Boiling Point 119-120 °C at 1 mmHg-
Appearance Colorless oil or white to almost white powder/crystal[2][3]
Solubility Poorly soluble in water, but miscible with organic solvents.[4]

Synthesis Protocols

This compound can be synthesized through the esterification of 3-methoxy-4-methylbenzoic acid. Two common laboratory-scale protocols are detailed below.

Synthesis via Fischer Esterification

This method involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2]

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.[2]

Synthesis using Acetyl Chloride

An alternative method utilizes acetyl chloride to facilitate the esterification.[3]

Experimental Protocol:

  • Dissolve 3-methoxy-4-methylbenzoic acid (6.0 g) in methanol (120 ml).[3]

  • Slowly add acetyl chloride (6 ml) to the solution while stirring.[3]

  • Stir the reaction mixture at room temperature for 36 hours.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • Redissolve the residue in methanol (100 ml) and evaporate the solvent again. This step is repeated to ensure the removal of any residual acetyl chloride.[3]

  • The resulting product is this compound (yield: 6.34 g, 98%) as a colorless oil.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.2Singlet3H-CH₃ (at C4)
3.9Singlet3H-OCH₃ (methoxy group)
3.9Singlet3H-COOCH₃ (ester methyl)
7.1Doublet1HAromatic H
7.5Multiplet2HAromatic H

Source:[3]

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for this compound was not found in the searched literature, a predicted spectrum can be inferred based on the structure and data from similar compounds. The expected signals would include those for the methyl carbons, methoxy carbon, aromatic carbons, and the carbonyl carbon of the ester group.

Mass Spectrometry

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-methoxy-4-methylbenzoic_acid 3-methoxy-4-methylbenzoic acid Esterification Esterification 3-methoxy-4-methylbenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄ or Acetyl Chloride) Catalyst->Esterification Neutralization Neutralization & Extraction Esterification->Neutralization Purification Purification (Chromatography/Recrystallization) Neutralization->Purification Final_Product This compound Purification->Final_Product G Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment (TLC, GC-MS) Synthesized_Product->Purity_Assessment Structure_Confirmation Structure Confirmation Purity_Assessment->Structure_Confirmation 1H_NMR ¹H NMR Spectroscopy Structure_Confirmation->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Structure_Confirmation->13C_NMR Mass_Spec Mass Spectrometry Structure_Confirmation->Mass_Spec Final_Confirmation Final Structural Confirmation 1H_NMR->Final_Confirmation 13C_NMR->Final_Confirmation Mass_Spec->Final_Confirmation

References

Commercial Sourcing and Quality Assessment of Methyl 3-methoxy-4-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for Methyl 3-methoxy-4-methylbenzoate (CAS No. 3556-83-0), a key intermediate in various research and development applications, including pharmaceutical synthesis. This document outlines key commercial suppliers, provides detailed experimental protocols for its synthesis, and discusses essential quality control methodologies for researchers to ensure the integrity of their starting materials.

Commercial Availability

This compound is available from a range of commercial suppliers, including manufacturers and distributors specializing in fine chemicals and pharmaceutical intermediates. The purity of the commercially available product typically ranges from 96% to over 99%. While pricing is often subject to quotation and volume, available data for the related precursor, 3-Methoxy-4-methylbenzoic acid, suggests a price point in the range of ₹2200/kg (approximately $26/kg), providing a baseline for estimation.[1] Key suppliers are summarized in the table below for easy comparison.

Supplier/ManufacturerStated PurityNotes
Jai Swaminarayan Multichem99%+Manufacturer, Exporter, Supplier, Trader based in India.[2]
M/s ASMEE CHEMICALS PRIVATE LIMITEDNot explicitly stated, but emphasize high quality and precise composition.Manufacturer, Exporter & Supplier based in Palghar, India.[3]
Sigma-Aldrich96%A well-known global supplier of research chemicals.
TCI America™≥98.0% (GC)A prominent supplier of chemicals for research and development.
Vihita Bio-Chem Pvt. Ltd.99% (for 3-Methoxy-4-methylbenzoic acid)Manufacturer and supplier of pharmaceutical intermediates in India.[4]
PunagriNot explicitly stated, but emphasize high standards of quality control.Manufacturer of 3-Methoxy-4-methylbenzoic acid, an intermediate for Zafirlukast and Finerenone.[5]

Synthesis Protocols

For researchers who require in-house synthesis or wish to understand the production process, two common experimental protocols for the preparation of this compound are detailed below.

Method 1: Esterification using Acetyl Chloride

This method involves the esterification of 3-methoxy-4-methylbenzoic acid with methanol (B129727), using acetyl chloride as a catalyst.

Materials:

  • 3-methoxy-4-methylbenzoic acid (6.0 g)

  • Methanol (120 ml)

  • Acetyl chloride (6 ml)

Procedure:

  • A solution of 3-methoxy-4-methylbenzoic acid in methanol is prepared.

  • Acetyl chloride is added to the solution.

  • The reaction mixture is stirred for 36 hours.

  • The solution is then evaporated to remove the solvent.

  • The residue is redissolved in methanol (100 ml) and evaporated again. This step is repeated to ensure the removal of any residual acetyl chloride.

  • The final product, this compound, is obtained as a colorless oil with a reported yield of 98%.

Nuclear Magnetic Resonance (NMR) Data:

  • 1H NMR: 2.2 (s, 3H, CH3), 3.9 (2s, 6H, 2xOCH3), 7.1 (d, 1H), 7.5 (m, 2H)

Method 2: Methylation using Dimethyl Sulphate

This industrial process describes the methylation of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid.

Materials:

  • 3-hydroxy-4-methylbenzoic acid (55.8 g, 0.37 mol)

  • 3-methoxy-4-methylbenzoic acid (13.5 g, 0.08 mol)

  • Potassium hydroxide (B78521) (55.8 g, 1.0 mol)

  • Water (300 ml)

  • Dimethyl sulphate (147 g, 1.16 mol)

Procedure:

  • 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, and potassium hydroxide are dissolved in water.

  • Dimethyl sulphate is added dropwise to the solution at 40°C over approximately 3 hours. The pH is maintained at 10.8-11 by the addition of potassium hydroxide.

  • The mixture is stirred for an additional 30 minutes after the addition is complete.

  • The resulting ester is separated, washed with water, and dried under vacuum.

  • This process reportedly yields this compound with a purity of >99.5% as determined by Gas Chromatography (GC).

Quality Control and Analytical Methods

Ensuring the purity of starting materials is critical in research and drug development. While suppliers provide a certificate of analysis (CoA), independent verification is often a necessary step. Common analytical techniques for assessing the purity of this compound and similar aromatic esters include:

  • Gas Chromatography (GC): A primary method for determining the purity of volatile and thermally stable compounds like this compound.[6] It is effective for separating the main component from residual solvents and other organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, particularly for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): Used in conjunction with GC or HPLC to identify impurities by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups within the molecule.

  • Titration: A classical chemical method that can be used to determine the assay of the acidic precursor, 3-methoxy-4-methylbenzoic acid.

Workflow for Procurement and Quality Verification

The following diagram illustrates a typical workflow for a research or development team to procure and verify the quality of this compound.

procurement_workflow cluster_procurement Procurement cluster_verification In-House Quality Verification identify_suppliers Identify Potential Suppliers request_quotes Request Quotes & COAs identify_suppliers->request_quotes evaluate_suppliers Evaluate Suppliers (Purity, Price, Lead Time) request_quotes->evaluate_suppliers place_order Place Purchase Order evaluate_suppliers->place_order receive_material Receive Material & Quarantine place_order->receive_material review_coa Review Supplier's Certificate of Analysis receive_material->review_coa analytical_testing Perform In-House Analytical Testing (GC, HPLC, NMR) review_coa->analytical_testing analytical_testing->evaluate_suppliers Feedback for future procurement release_material Release Material for Use analytical_testing->release_material

Caption: Procurement and Quality Verification Workflow.

This guide provides a foundational understanding for sourcing and qualifying this compound. For critical applications, direct communication with suppliers for detailed specifications and certificates of analysis is strongly recommended, followed by independent analytical verification.

References

In-Depth Technical Guide: Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3556-83-0

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 3-methoxy-4-methylbenzoate. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle or utilize this compound.

Chemical and Physical Properties

This compound is a solid organic compound. The following table summarizes its key chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][3]
Appearance White to off-white solid/powder/crystalM/s Asmee Chemicals Private Limited
Melting Point 50-54 °C[3][4]
Boiling Point 119-120 °C at 1 mmHg
Flash Point 110 °C (230 °F) - closed cup[3]
Density 1.075 g/cm³ (Predicted)
Solubility Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.

Hazard ClassCategoryGHS CodeDescription
Skin Irritation2H315Causes skin irritation
Eye Irritation2H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

Signal Word: Warning[3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Safety and Handling

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Protective gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Dust mask (e.g., type N95) or a multi-purpose combination respirator cartridge, especially where dust is generated.
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.[3]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on data from suppliers and regulatory bodies.

Biological Activity and Signaling Pathways

Potential Therapeutic Applications

One study suggests that 3-Methoxy-4-methylbenzoic acid methyl ester may act as a potent inhibitor of the neurotoxic effects of β-amyloid peptide (Aβ).[5] This indicates a potential therapeutic role in Alzheimer's disease by inhibiting Aβ fibrillation.[5] However, detailed in-vivo or in-vitro studies and specific signaling pathways have not been elucidated in the available literature.

Antibacterial Activity of Related Compounds

The related compound, 3-Methoxy-4-methylbenzoic acid, has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting the synthesis of bacterial fatty acids.[6][7] It is plausible that this compound could be investigated for similar properties.

Signaling Pathway Diagrams

As no specific signaling pathways for this compound have been documented, a diagrammatic representation cannot be provided at this time.

Synthesis and Workflow Diagrams

General Synthesis Pathway

This compound can be synthesized via the esterification of 3-methoxy-4-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.[7]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_methoxy_4_methylbenzoic_acid 3-methoxy-4-methylbenzoic acid Esterification Esterification 3_methoxy_4_methylbenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (e.g., H₂SO₄) Product This compound Esterification->Product

Caption: General synthesis pathway for this compound.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Receive Compound Assess_Hazards 1. Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Work_Area 3. Prepare Ventilated Work Area (Fume Hood) Don_PPE->Work_Area Weigh_Handle 4. Weigh and Handle Compound Work_Area->Weigh_Handle Store 5. Store Properly (Cool, Dry, Tightly Sealed) Weigh_Handle->Store Clean_Up 6. Clean Work Area & Doff PPE Store->Clean_Up End End: Procedure Complete Clean_Up->End

Caption: Recommended workflow for safe laboratory handling.

References

"literature review on Methyl 3-methoxy-4-methylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic routes for producing Methyl 3-methoxy-4-methylbenzoate, a valuable intermediate in the pharmaceutical industry.[1][2] This document outlines key synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols. Visual diagrams of the synthetic pathways are also provided to facilitate a clear understanding of the chemical transformations.

Core Synthetic Strategies

The synthesis of this compound primarily proceeds through two main strategies:

  • Direct Esterification of 3-methoxy-4-methylbenzoic acid: This is a straightforward and high-yielding approach where the carboxylic acid is directly converted to its methyl ester.

  • Methylation and Esterification of 3-hydroxy-4-methylbenzoic acid: This method involves the simultaneous or sequential methylation of the hydroxyl group and esterification of the carboxylic acid group.

Data Presentation: Comparison of Synthetic Routes

RouteStarting Material(s)ReagentsSolventReaction TimeYield (%)
13-methoxy-4-methylbenzoic acidMethanol (B129727), Acetyl chlorideMethanol36 hours98%[3]
23-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acidDimethyl sulphate, Potassium hydroxide (B78521)Water3.5 hours97%[1]
33-methoxy-4-methylbenzoic acidMethanol, Acid Catalyst (e.g., HCl, H₂SO₄)MethanolSeveral hoursNot specified[4]

Experimental Protocols

Route 1: Esterification of 3-methoxy-4-methylbenzoic acid with Acetyl Chloride

This protocol details the synthesis of this compound from 3-methoxy-4-methylbenzoic acid using methanol as both a reagent and a solvent, with acetyl chloride as the catalyst.[3]

Materials:

  • 3-methoxy-4-methylbenzoic acid (6.0 g)

  • Methanol (120 ml)

  • Acetyl chloride (6 ml)

Procedure:

  • Dissolve 3-methoxy-4-methylbenzoic acid in methanol in a suitable reaction flask.

  • Add acetyl chloride to the solution.

  • Stir the mixture for 36 hours at ambient temperature.

  • Evaporate the solvent from the solution.

  • Redissolve the residue in methanol (100 ml) and evaporate the solvent again. Repeat this step.

  • The resulting colorless oil is this compound (6.34 g, 98% yield).

Route 2: Methylation and Esterification of 3-hydroxy-4-methylbenzoic acid

This patented process describes a high-yield synthesis starting from 3-hydroxy-4-methylbenzoic acid, utilizing dimethyl sulphate for methylation and esterification.[1]

Materials:

  • 3-hydroxy-4-methylbenzoic acid (55.8 g, 0.37 mol)

  • 3-methoxy-4-methylbenzoic acid (13.5 g, 0.08 mol)

  • Potassium hydroxide (55.8 g, 1.0 mol)

  • Dimethyl sulphate (147 g, 1.16 mol)

  • Water (300 ml)

Procedure:

  • Dissolve 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, and potassium hydroxide in water in a reaction vessel.

  • Add dimethyl sulphate dropwise over approximately 3 hours at 40°C, maintaining the pH at 10.8-11 by adding potassium hydroxide solution.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Separate the resulting ester.

  • Wash the separated ester with water.

  • Dry the product in a vacuum to obtain this compound (64.3 g, 97% yield based on the starting 3-hydroxy-4-methylbenzoic acid).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes described above.

Synthesis_Route_1 start 3-methoxy-4-methylbenzoic acid product This compound start->product Esterification (36h, 98% yield) reagents + Methanol + Acetyl Chloride

Caption: Direct esterification of 3-methoxy-4-methylbenzoic acid.

Synthesis_Route_2 start1 3-hydroxy-4-methylbenzoic acid intermediate Reaction Mixture start1->intermediate start2 3-methoxy-4-methylbenzoic acid start2->intermediate reagents + Dimethyl sulphate + Potassium hydroxide product This compound intermediate->product Methylation & Esterification (3.5h, 97% yield)

Caption: Synthesis from 3-hydroxy-4-methylbenzoic acid.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various synthetic routes for Methyl 3-methoxy-4-methylbenzoate, a key intermediate in the pharmaceutical industry.[1][2] The document details several synthetic pathways starting from commercially available materials, presenting quantitative data, detailed experimental protocols, and workflow diagrams to facilitate laboratory-scale synthesis and process optimization.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. The following table summarizes the key quantitative data for the different synthetic pathways discussed in this guide.

Starting MaterialKey IntermediatesReagentsReaction TimeYield (%)
3-methoxy-4-methylbenzoic acidN/AMethanol (B129727), Acetyl Chloride36 hours98%[3]
3-methoxy-4-methylbenzoic acidN/AMethanol, Sulfuric Acid/Hydrochloric AcidSeveral hoursNot specified[4][5]
3-hydroxy-4-methylbenzoic acid3-methoxy-4-methylbenzoic acidDimethyl sulfate (B86663), Potassium hydroxide (B78521)~3.5 hours97%[6]
p-Toluic acid4-methyl-3-nitrobenzoic acid, 3-amino-4-methylbenzoic acid, 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acidNitric acid, Sulfuric acid, Raney Nickel/H₂, Sodium nitrite (B80452), Sulfuric acid, Dimethyl sulfate, Methanol, Acid catalystMulti-stepOverall yield not specified; intermediate yields are high (e.g., 94% for reduction, 82% for methoxylation)[7]
Vanillin (B372448)3-methoxy-4-methylbenzaldehyde, 3-methoxy-4-methylbenzoic acid(Proposed) 1. Reduction (e.g., NaBH₄, H₂/Pd-C) 2. Oxidation (e.g., KMnO₄, PCC) 3. Esterification (Methanol, Acid catalyst)Multi-stepNot specified
4-methyl-3-nitroanisole (B24320)3-amino-4-methylanisole, 3-methoxy-4-methylbenzonitrile (B1590838), 3-methoxy-4-methylbenzoic acid(Proposed) 1. Reduction (e.g., SnCl₂, H₂) 2. Sandmeyer reaction (NaNO₂, HCl, CuCN) 3. Hydrolysis (H₃O⁺) 4. Esterification (Methanol, Acid catalyst)Multi-stepNot specified

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes to this compound.

Synthesis from 3-methoxy-4-methylbenzoic acid (Esterification)

This is the most direct route to the target compound.

Protocol 1: Using Acetyl Chloride

A solution of 3-methoxy-4-methylbenzoic acid (6.0 g) in methanol (120 ml) is treated with acetyl chloride (6 ml) and stirred for 36 hours.[3] The solution is then evaporated. The residue is redissolved in methanol (100 ml) and the solution is evaporated again. This procedure is repeated to yield this compound as a colorless oil (6.34 g, 98% yield).[3]

Protocol 2: Using an Acid Catalyst

  • Insert 3-methoxy-4-methylbenzoic acid and methanol into a reaction flask.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[4][5]

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, filter off any solid impurities.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[4]

Synthesis from 3-hydroxy-4-methylbenzoic acid (Methylation)

This method involves the simultaneous methylation of the hydroxyl and carboxylic acid groups.

Protocol:

  • Dissolve 55.8 g (0.37 mol) of 3-hydroxy-4-methylbenzoic acid and 13.5 g (0.08 mol) of 3-methoxy-4-methylbenzoic acid along with 55.8 g (1.0 mol) of potassium hydroxide in 300 ml of water.[6]

  • Add 147 g (1.16 mol) of dimethyl sulfate dropwise at 40°C over approximately 3 hours, maintaining the pH between 10.8 and 11 by adding KOH.[6]

  • Continue stirring for another 30 minutes.

  • Separate the ester, wash it with water, and dry it in vacuo.

  • The aqueous phase can be acidified to recover unreacted 3-methoxy-4-methylbenzoic acid for reuse. This process yields 64.3 g (97% based on the starting 3-hydroxy-4-methylbenzoic acid) of this compound with a purity of >99.5% (GC).[6]

Multi-step Synthesis from p-Toluic Acid

This pathway involves several steps to introduce the required functional groups.

Protocol:

  • Nitration of p-Toluic Acid: Convert p-toluic acid to 4-methyl-3-nitrobenzoic acid.

  • Reduction of the Nitro Group: A solution of 121 g of 4-methyl-3-nitrobenzoic acid in 1 liter of ethanol (B145695) is hydrogenated in the presence of 10 g of Raney nickel at normal pressure with gentle heating. The reaction is complete after approximately 5 hours. After filtration and evaporation of the solvent, 93.8 g (94%) of 3-amino-4-methylbenzoic acid is obtained.[7]

  • Hydroxylation via Diazotization: Convert the 3-amino-4-methylbenzoic acid to 3-hydroxy-4-methylbenzoic acid via a diazonium salt intermediate.

  • Methylation of the Hydroxyl Group: To a suspension of 26.9 g of 3-hydroxy-4-methylbenzoic acid in 110 ml of methanol, add 54.2 g of dimethyl sulfate. Then, add 117 ml of 30% NaOH dropwise over 40 minutes. The mixture is refluxed for 4 hours. After workup, 23.9 g (82%) of 3-methoxy-4-methylbenzoic acid is obtained.[7]

  • Esterification: Convert the resulting 3-methoxy-4-methylbenzoic acid to this compound using one of the esterification protocols described above.

Proposed Synthetic Route from Vanillin

This proposed pathway utilizes the readily available starting material, vanillin.

Proposed Protocol:

  • Reduction of the Aldehyde: Reduce the aldehyde group of vanillin (4-hydroxy-3-methoxybenzaldehyde) to a methyl group to form 4-methyl-3-methoxyphenol (creosol). This can be achieved through methods like Wolff-Kishner or Clemmensen reduction.

  • Formylation: Introduce a formyl group at the position para to the hydroxyl group of creosol to yield 3-methoxy-4-methylbenzaldehyde.

  • Oxidation of the Aldehyde: Oxidize the newly introduced aldehyde group to a carboxylic acid to form 3-methoxy-4-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or Jones reagent.

  • Esterification: Esterify the resulting 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst as previously described to obtain this compound.

Proposed Synthetic Route from 4-methyl-3-nitroanisole

This proposed pathway starts from a commercially available nitro compound.

Proposed Protocol:

  • Reduction of the Nitro Group: Reduce 4-methyl-3-nitroanisole to 3-amino-4-methylanisole. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Sandmeyer Reaction to Introduce a Nitrile Group: Convert the amino group of 3-amino-4-methylanisole to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. Subsequently, treat the diazonium salt with copper(I) cyanide to introduce a nitrile group, forming 3-methoxy-4-methylbenzonitrile. The Sandmeyer reaction is a well-established method for this type of transformation.[8][9]

  • Hydrolysis of the Nitrile: Hydrolyze the nitrile group of 3-methoxy-4-methylbenzonitrile to a carboxylic acid by heating with an aqueous acid or base to yield 3-methoxy-4-methylbenzoic acid.

  • Esterification: Esterify the resulting 3-methoxy-4-methylbenzoic acid with methanol and an acid catalyst to produce the final product, this compound.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the key synthetic routes described in this guide.

Synthesis_from_3_methoxy_4_methylbenzoic_acid cluster_info Esterification start 3-methoxy-4-methylbenzoic acid reagents Methanol, Acetyl Chloride or H₂SO₄ start->reagents product This compound reagents->product info Direct esterification of the carboxylic acid.

Caption: Direct esterification of 3-methoxy-4-methylbenzoic acid.

Synthesis_from_3_hydroxy_4_methylbenzoic_acid cluster_info Methylation start 3-hydroxy-4-methylbenzoic acid reagents Dimethyl sulfate, Potassium hydroxide start->reagents product This compound reagents->product info Simultaneous methylation of hydroxyl and carboxylic acid groups.

Caption: Methylation of 3-hydroxy-4-methylbenzoic acid.

Synthesis_from_p_Toluic_Acid start p-Toluic acid nitration 4-methyl-3-nitrobenzoic acid start->nitration HNO₃, H₂SO₄ reduction 3-amino-4-methylbenzoic acid nitration->reduction Raney Ni, H₂ hydroxylation 3-hydroxy-4-methylbenzoic acid reduction->hydroxylation 1. NaNO₂, H₂SO₄ 2. H₂O, Δ methylation 3-methoxy-4-methylbenzoic acid hydroxylation->methylation (CH₃)₂SO₄, NaOH esterification This compound methylation->esterification MeOH, H⁺

Caption: Multi-step synthesis from p-Toluic Acid.

Proposed_Synthesis_from_Vanillin cluster_info Proposed Route start Vanillin reduction Creosol start->reduction Reduction formylation 3-methoxy-4-methyl- benzaldehyde reduction->formylation Formylation oxidation 3-methoxy-4-methyl- benzoic acid formylation->oxidation Oxidation esterification Methyl 3-methoxy-4- methylbenzoate oxidation->esterification Esterification info A plausible multi-step pathway.

Caption: Proposed synthetic route from Vanillin.

Proposed_Synthesis_from_4_methyl_3_nitroanisole cluster_info Proposed Route start 4-methyl-3-nitroanisole reduction 3-amino-4-methylanisole start->reduction Reduction sandmeyer 3-methoxy-4-methyl- benzonitrile reduction->sandmeyer Sandmeyer Rxn hydrolysis 3-methoxy-4-methyl- benzoic acid sandmeyer->hydrolysis Hydrolysis esterification Methyl 3-methoxy-4- methylbenzoate hydrolysis->esterification Esterification info A plausible multi-step pathway.

References

A Technical Guide to the Solubility of Methyl 3-methoxy-4-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 3-methoxy-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of the predicted solubility characteristics based on the properties of structurally similar compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is presented, empowering researchers to generate crucial data for their specific applications. This guide also includes a visual representation of the experimental workflow to facilitate a clear understanding of the methodology.

Introduction

This compound (C₁₀H₁₂O₃, CAS No: 3556-83-0) is an aromatic ester with applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and fine chemical industries. Understanding its solubility in a range of organic solvents is paramount for process development, purification, formulation, and various analytical procedures. Optimal solvent selection, guided by accurate solubility data, can significantly impact reaction kinetics, yield, and the overall efficiency of chemical processes.

This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the necessary methodology to determine precise solubility parameters.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ester group can participate in hydrogen bonding with the hydroxyl group of the alcohols.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHighThe polarity of the ester allows for favorable dipole-dipole interactions with these solvents.
Non-Polar Toluene, HexaneModerate to LowAs a moderately polar molecule, its solubility is expected to be lower in non-polar solvents.

It is crucial to note that this table represents a qualitative prediction. Experimental verification is essential for obtaining accurate solubility data for process design and optimization.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the solubility of a compound is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution. UV-Vis spectrophotometry is a suitable analytical technique for this purpose, given that the analyte possesses a chromophore.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantitative Analysis (UV-Vis Spectrophotometry):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Determine the wavelength of maximum absorbance (λmax) of the compound in the respective solvent by scanning a standard solution.

    • Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted sample solution at the same λmax.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis cluster_calculation Solubility Calculation prep1 Add excess solute to solvent prep2 Seal and place in shaker prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 samp1 Allow solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter with syringe filter samp2->samp3 ana3 Measure sample absorbance samp3->ana3 ana1 Prepare standard solutions ana2 Generate calibration curve (UV-Vis) ana1->ana2 ana4 Determine concentration ana3->ana4 calc1 Account for dilution ana4->calc1 calc2 Express in g/100mL or mol/L calc1->calc2

Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a scientifically grounded prediction of its behavior in common organic solvents. The detailed experimental protocol outlined herein offers a clear and reliable method for researchers to determine the precise solubility of this compound, thereby facilitating its effective use in various stages of research and development. The generation and dissemination of such fundamental physical property data are highly encouraged to advance the collective knowledge within the scientific community.

References

An In-depth Technical Guide to Methyl 3-methoxy-4-methylbenzoate: Properties, Synthesis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-methoxy-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, with a focus on its melting point, provides detailed experimental protocols for its synthesis and characterization, and explores its role as a precursor to therapeutically significant molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. While some synthesis protocols may describe the crude product as an oil, the purified substance is a solid.[1]

Melting Point Data

The melting point of a pure substance is a critical physical constant used for identification and purity assessment. Below is a summary of the reported melting points for this compound from various sources.

Melting Point (°C)Source Type
51Patent[2]
50-54Commercial Supplier[3]
47-50Commercial Supplier

The precursor, 3-methoxy-4-methylbenzoic acid, has a significantly higher melting point, consistently reported in the range of 152-154°C.[4][5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 3-methoxy-4-methylbenzoic acid.[1][6]

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Methanol (B129727) (reagent grade)

  • Acetyl chloride (or a strong acid catalyst like sulfuric or hydrochloric acid)[6]

  • Reaction flask

  • Reflux condenser

  • Stirring apparatus

  • Evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • In a suitable reaction flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol.[1]

  • Slowly add a catalytic amount of acetyl chloride (or another strong acid catalyst) to the solution while stirring.[1][6]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 36 hours) to ensure the completion of the esterification.[1][6]

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography.

  • Upon completion, allow the mixture to cool to room temperature.

  • Evaporate the excess methanol under reduced pressure.[1]

  • The crude product, which may be an oil, can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure, crystalline this compound.[6]

Melting Point Determination

The melting point of the synthesized this compound should be determined to assess its purity. A standard method for this is the capillary melting point technique.

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the purified this compound is completely dry.

  • Finely powder a small amount of the crystalline sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Pharmaceutical Significance and Signaling Pathways

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its precursor, 3-methoxy-4-methylbenzoic acid, is a key starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[7] Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.

Synthesis Workflow

The following diagram illustrates the logical workflow from the precursor to the final active pharmaceutical ingredient, highlighting the position of this compound as a key intermediate.

Synthesis_Workflow Logical Synthesis Workflow A 3-Methoxy-4-methylbenzoic Acid B This compound (Intermediate) A->B Esterification C Further Synthetic Steps B->C Multi-step Synthesis D Finerenone (Active Pharmaceutical Ingredient) C->D

Caption: Logical synthesis workflow from precursor to active pharmaceutical ingredient.

Finerenone Signaling Pathway

Finerenone exerts its therapeutic effect by selectively blocking the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone (B195564) leads to the transcription of genes that promote inflammation and fibrosis in the kidneys and heart. Finerenone, as a non-steroidal antagonist, prevents this activation cascade.[8][9][10]

The diagram below illustrates the mechanism of action of Finerenone at the cellular level.

Finerenone_Signaling_Pathway Finerenone Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and Activates DNA DNA MR->DNA Translocates to Nucleus and Binds to DNA Finerenone Finerenone Finerenone->MR Blocks Gene_Transcription Pro-inflammatory & Pro-fibrotic Gene Transcription DNA->Gene_Transcription Initiates Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Leads to

Caption: Finerenone's mechanism of action in inhibiting the mineralocorticoid receptor signaling pathway.

References

Unveiling the Bioactivity of Methyl 3-methoxy-4-methylbenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a concise summary of the currently known biological activities of Methyl 3-methoxy-4-methylbenzoate. This document synthesizes available information on its bioactivity, with a focus on presenting clear, structured data and methodologies to inform future research and development efforts.

Introduction

This compound is a methyl ester derivative of 3-methoxy-4-methylbenzoic acid. While primarily recognized as a chemical intermediate in the synthesis of various pharmaceutical agents, its own biological profile is an area of emerging interest.[1] Its precursor, 3-methoxy-4-methylbenzoic acid, is a naturally occurring fatty acid biosynthesized by trees of the Beilschmiedia genus and has been noted for its antibacterial properties.[2][3]

Biological Activity

Direct quantitative data on the biological activity of this compound is not extensively available in the current body of scientific literature. The majority of the reported bioactivity is associated with its precursor, 3-methoxy-4-methylbenzoic acid.

Antibacterial Activity of 3-Methoxy-4-methylbenzoic Acid

3-Methoxy-4-methylbenzoic acid has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] The proposed mechanism for this activity is the inhibition of bacterial fatty acid synthesis, a critical pathway for bacterial survival.[3]

Table 1: Summary of Reported Biological Activity for 3-Methoxy-4-methylbenzoic Acid

Biological ActivityTarget OrganismsProposed Mechanism of ActionQuantitative Data
AntibacterialGram-positive and Gram-negative bacteriaInhibition of bacterial fatty acid synthesisNot specified in available literature

No specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for either 3-methoxy-4-methylbenzoic acid or its methyl ester are available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not explicitly described in the available literature. However, a standard methodology for evaluating the antibacterial properties of similar phenolic compounds, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), can be adapted.

Hypothetical Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general procedure for determining the MIC of this compound against a panel of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: Culture bacteria in CAMHB to achieve a logarithmic growth phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include positive controls (broth and bacteria, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Visualizations

As no specific signaling pathways for this compound have been elucidated, the following diagrams illustrate the proposed mechanism of action for its precursor and a general experimental workflow.

cluster_bacterium Bacterial Cell Fatty Acid Precursors Fatty Acid Precursors Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acid Precursors->Fatty Acid Synthesis Substrates Membrane Lipids Membrane Lipids Fatty Acid Synthesis->Membrane Lipids Products Cell Membrane Integrity Cell Membrane Integrity Membrane Lipids->Cell Membrane Integrity 3_Methoxy_4_methylbenzoic_acid 3-Methoxy-4-methylbenzoic acid 3_Methoxy_4_methylbenzoic_acid->Fatty Acid Synthesis Inhibits

Proposed antibacterial mechanism of the precursor acid.

Start Start Prepare Stock Solution Prepare Stock Solution of Compound Start->Prepare Stock Solution Prepare Inoculum Prepare Bacterial Inoculum Start->Prepare Inoculum Serial Dilution Perform Serial Dilution in 96-well Plate Prepare Stock Solution->Serial Dilution Inoculate Inoculate Wells with Bacteria Prepare Inoculum->Inoculate Serial Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Results Determine MIC (Lowest concentration with no growth) Incubate->Read Results End End Read Results->End

Workflow for MIC determination.

Conclusion and Future Directions

The biological activity of this compound remains largely uncharacterized in publicly available scientific literature. The primary known bioactivity is the antibacterial effect of its precursor, 3-methoxy-4-methylbenzoic acid, which is proposed to function through the inhibition of bacterial fatty acid synthesis.

Future research should focus on:

  • Direct Biological Screening: Evaluating this compound in a broad range of biological assays, including antibacterial, antifungal, anti-inflammatory, and anticancer screens.

  • Quantitative Analysis: Determining key quantitative metrics such as IC50 and MIC values to understand its potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it may exert any identified biological effects.

A thorough investigation into these areas is necessary to unlock the potential therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols: The Role of Methyl 3-methoxy-4-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-methoxy-4-methylbenzoate as a versatile intermediate in the synthesis of pharmaceutical compounds. The information is curated for professionals in drug discovery and development, offering insights into its application in the synthesis of the anti-asthmatic drug Zafirlukast and its potential as a precursor for the non-steroidal mineralocorticoid receptor antagonist Finerenone.

Overview of this compound in Pharmaceutical Synthesis

This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its substituted benzene (B151609) ring offers multiple reactive sites for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). While its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid, is noted for its role in the synthesis of acyl pentapeptide lactone precursors for antibiotics, the methyl ester derivative has found significant application in the synthesis of other important pharmaceuticals.[1]

This document will focus on two key applications:

  • A key starting material in the synthesis of Zafirlukast.

  • A potential precursor in the synthesis of Finerenone.

Application in the Synthesis of Zafirlukast

This compound is a documented starting material in several patented synthetic routes to Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma. The initial step in these syntheses involves the bromination of the methyl group at the 4-position of the benzene ring.

Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

This protocol describes the side-chain bromination of this compound, a critical step in the synthesis of a key Zafirlukast intermediate.

Reaction Scheme:

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles
This compound180.2010005.55
N-Bromosuccinimide (NBS)177.9811856.66
Benzoyl Peroxide242.2320.00.08
Ethyl Acetate (B1210297)88.115.0 L-
Hexane86.184.0 L-

Procedure:

  • A mixture of this compound (1000 g, 5.55 mol), N-bromosuccinimide (1185 g, 6.66 mol), and benzoyl peroxide (20.0 g, 0.08 mol) in ethyl acetate (5.0 L) is stirred under reflux conditions for 5 hours.

  • The mixture is then cooled to room temperature.

  • The reaction mixture is washed with water and dried over sodium sulfate.

  • The solution is filtered and concentrated under reduced pressure to a volume of 2 L.

  • Hexane (4 L) is added to the stirred solution under reflux conditions.

  • The mixture is allowed to stand overnight at -5 to -10 °C.

  • The precipitated crystals are filtered off, washed on the filter with cooled hexane, and dried under reduced pressure.

Expected Yield and Purity:

ProductYield (%)Purity (by GC)
Methyl 4-(bromomethyl)-3-methoxybenzoate77 - 7991 - 94.5 %
Zafirlukast Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from this compound to Zafirlukast.

G A This compound B Methyl 4-(bromomethyl)-3-methoxybenzoate A->B Bromination C Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate B->C Alkylation of 1-methyl-5-nitroindole D 3-Methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoic acid C->D Hydrolysis E Zafirlukast D->E Amide Coupling and further steps

Synthetic workflow for Zafirlukast.
Zafirlukast Signaling Pathway

Zafirlukast functions by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory effects of leukotrienes, which are key mediators in the pathophysiology of asthma.

G cluster_cell Airway Smooth Muscle Cell CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds Zafirlukast Zafirlukast Zafirlukast->CysLT1 Blocks

Mechanism of action of Zafirlukast.

Potential Application in the Synthesis of Finerenone

While a direct synthetic route from this compound to Finerenone is not explicitly detailed in the reviewed literature, a plausible pathway can be proposed based on established syntheses of key Finerenone intermediates. The synthesis of Finerenone often proceeds through 4-formyl-3-methoxybenzonitrile. This intermediate can be prepared from 3-methoxy-4-methylbenzonitrile, which in turn can be synthesized from 3-methoxy-4-methylbenzoic acid.

Therefore, a potential route from this compound to a key Finerenone precursor would involve the following transformations:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Conversion of the carboxylic acid to the nitrile.

  • Side-chain bromination of the nitrile.

  • Hydrolysis of the dibromomethyl group to an aldehyde.

Proposed Synthetic Workflow for Finerenone Precursor

G A This compound B 3-Methoxy-4-methylbenzoic Acid A->B Hydrolysis C 3-Methoxy-4-methylbenzonitrile B->C Nitrile Formation D 3-Methoxy-4-(dibromomethyl)benzonitrile C->D Bromination E 4-Formyl-3-methoxybenzonitrile (Finerenone Precursor) D->E Hydrolysis

Proposed workflow for Finerenone precursor synthesis.
Experimental Protocol: Hydrolysis of this compound (Proposed)

This protocol is a general method for the hydrolysis of a methyl benzoate (B1203000) derivative and can be adapted for this compound.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )
This compound180.20
Sodium Hydroxide (B78521) (NaOH)40.00
Methanol (B129727)32.04
Water18.02
Hydrochloric Acid (conc.)36.46

Procedure:

  • This compound is heated under reflux with a solution of sodium hydroxide in a mixture of water and methanol for approximately 4 hours.

  • After cooling, concentrated hydrochloric acid is added to the reaction mixture to precipitate the carboxylic acid.

  • The white crystalline precipitate is filtered and washed with water to yield 3-methoxy-4-methylbenzoic acid.

Finerenone Signaling Pathway

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Overactivation of the MR by aldosterone (B195564) can lead to pro-inflammatory and pro-fibrotic effects in the heart and kidneys. Finerenone blocks this activation.

G cluster_cell Target Cell (e.g., Kidney, Heart) MR Mineralocorticoid Receptor (MR) Gene Pro-inflammatory & Pro-fibrotic Genes MR->Gene Promotes Transcription Response Inflammation & Fibrosis Gene->Response Aldosterone Aldosterone Aldosterone->MR Binds & Activates Finerenone Finerenone Finerenone->MR Blocks

Mechanism of action of Finerenone.

Summary of Quantitative Data

The following table summarizes the quantitative data found in the literature for the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate.

Starting MaterialReagentsProductYield (%)Purity (%) (Method)
This compoundN-Bromosuccinimide, Benzoyl PeroxideMethyl 4-(bromomethyl)-3-methoxybenzoate77 - 7991 - 94.5 (GC)

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is well-documented in the preparation of the anti-asthmatic drug Zafirlukast. Furthermore, it presents a promising starting point for the synthesis of other complex APIs, such as Finerenone, through a multi-step synthetic sequence. The protocols and data provided herein offer a solid foundation for researchers engaged in the development of novel therapeutics.

References

Application Notes and Protocols: Methyl 3-methoxy-4-methylbenzoate as a Key Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-methoxy-4-methylbenzoate as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The focus of these notes is on the practical application of this versatile building block in the synthesis of the leukotriene receptor antagonist, Zafirlukast (B1683622). Additionally, the mechanisms of action for Zafirlukast, as well as two other APIs, Finerenone and Tranilast, which possess similar structural motifs, are discussed and visualized.

Overview of this compound in API Synthesis

This compound is a valuable starting material in the synthesis of complex pharmaceutical molecules due to its specific pattern of substitution on the benzene (B151609) ring. The presence of a methyl ester, a methoxy (B1213986) group, and a methyl group provides a unique chemical handle for further functionalization and elaboration into intricate API structures. Its application is particularly notable in the synthesis of Zafirlukast, an established therapeutic agent for the management of asthma.

Synthesis of Zafirlukast from this compound

The synthesis of Zafirlukast from this compound involves a multi-step process, beginning with the selective bromination of the methyl group, followed by coupling with an appropriate indole (B1671886) derivative and subsequent chemical transformations.

Synthetic Pathway Overview

The overall synthetic route from this compound to Zafirlukast is depicted below.

G A This compound B Methyl 4-(bromomethyl)-3-methoxybenzoate A->B Bromination C Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate B->C Alkylation D 3-methoxy-4-((1-methyl-5-amino-1H-indol-3-yl)methyl)benzoic acid C->D Reduction & Hydrolysis E Zafirlukast D->E Amidation & Esterification

Caption: Synthetic pathway for Zafirlukast starting from this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

This initial step involves the radical bromination of the methyl group at the 4-position of this compound.

  • Materials:

  • Procedure:

    • A mixture of this compound (1 equivalent), N-Bromosuccinimide (1.2 equivalents), and a catalytic amount of benzoyl peroxide (0.015 equivalents) in ethyl acetate is prepared in a round-bottom flask equipped with a reflux condenser.[1]

    • The mixture is stirred and heated to reflux for 5 hours.[1]

    • After cooling to room temperature, the reaction mixture is washed with water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

    • The crude product is recrystallized from a mixture of ethyl acetate and hexane to yield Methyl 4-(bromomethyl)-3-methoxybenzoate.[1]

Step 2: Synthesis of Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate

This step involves the alkylation of a nitroindole derivative with the brominated intermediate.

  • Materials:

  • Procedure:

    • A mixture of 5-nitroindole (1.66 equivalents), zinc bromide (0.66 equivalents), and N,N-diisopropylethylamine (1.66 equivalents) in 1,4-dioxane is stirred for 20 minutes at room temperature.[2]

    • Methyl 4-(bromomethyl)-3-methoxybenzoate (1 equivalent) is added to the mixture in one portion.[2]

    • The reaction mixture is stirred for 40 hours at 20-25°C.[2]

    • The solvent is evaporated under reduced pressure. The crude product is then subjected to further steps including methylation of the indole nitrogen.

    • To a solution of the intermediate from the previous step, add methyl iodide in the presence of sodium hydride to afford the N-methylated indole derivative.[3]

Step 3: Subsequent transformations to Zafirlukast

The intermediate from Step 2 undergoes a series of reactions to yield the final API, Zafirlukast.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using a reducing agent like hydrazine (B178648) monohydrate with a palladium on carbon catalyst.[2]

  • Hydrolysis of the Methyl Ester: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Amidation and Esterification: The resulting amino acid is then coupled with o-toluenesulfonamide (B73098) and subsequently esterified with cyclopentanol (B49286) to yield Zafirlukast.[3]

Quantitative Data Summary
StepReactantsKey Reagents/CatalystsSolventReaction TimeYield (%)Purity (%)Reference
1. Bromination This compound, N-BromosuccinimideBenzoyl peroxideEthyl acetate5 hoursHigh>95[1]
2. Alkylation & N-methylation Methyl 4-(bromomethyl)-3-methoxybenzoate, 5-Nitroindole, Methyl iodideZinc bromide, NaH1,4-Dioxane, DMF40 hours~45-[2][3]
3. Reduction Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoateHydrazine monohydrate, Pd/CEthanol5 hoursHigh>99[2][4]
4. Final Steps (Hydrolysis, Amidation, Esterification) 3-methoxy-4-((1-methyl-5-amino-1H-indol-3-yl)methyl)benzoic acid, o-toluenesulfonamide, cyclopentyl chloroformateLiOH·H₂O, DMAPEC, DMAP, N-methyl morpholineVarious---[3][5]

Mechanisms of Action of Relevant APIs

Zafirlukast: Leukotriene Receptor Antagonist

Zafirlukast is a competitive and selective antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[6] By blocking this receptor, Zafirlukast prevents the pro-inflammatory actions of leukotrienes D4 and E4, which are key mediators in the pathophysiology of asthma.[6] This action leads to reduced bronchoconstriction, decreased vascular permeability, and attenuated mucus production in the airways.[7]

G cluster_0 Inflammatory Cell cluster_1 Airway Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid Leukotrienes Cysteinyl Leukotrienes (LTD4, LTE4) Arachidonic_Acid->Leukotrienes 5-Lipoxygenase CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Bronchoconstriction Bronchoconstriction CysLT1_Receptor->Bronchoconstriction Inflammation Inflammation CysLT1_Receptor->Inflammation Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Antagonizes

Caption: Mechanism of action of Zafirlukast as a CysLT1 receptor antagonist.

Finerenone: Non-steroidal Mineralocorticoid Receptor Antagonist

Finerenone is a non-steroidal, selective antagonist of the mineralocorticoid receptor (MR).[8] Overactivation of the MR by aldosterone (B195564) contributes to inflammation and fibrosis in the kidneys and heart.[9] Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the translocation of the receptor to the nucleus and preventing the transcription of pro-inflammatory and pro-fibrotic genes.[8][9]

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_translocation MR Translocation MR->MR_translocation Finerenone Finerenone Finerenone->MR Antagonizes Gene_Transcription Pro-inflammatory & Pro-fibrotic Gene Transcription MR_translocation->Gene_Transcription Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis G cluster_0 Mast Cell cluster_1 Fibroblast Allergen Allergen Mediator_Release Release of Histamine & other mediators Allergen->Mediator_Release Tranilast1 Tranilast Tranilast1->Mediator_Release Inhibits TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) TGF_beta_Receptor->Signaling_Cascade Collagen_Synthesis Collagen Synthesis Signaling_Cascade->Collagen_Synthesis Fibrosis Fibrosis Collagen_Synthesis->Fibrosis Tranilast2 Tranilast Tranilast2->Signaling_Cascade Inhibits

References

Application Notes and Protocol for the Esterification of 3-methoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] 3-Methoxy-4-methylbenzoic acid is a valuable building block in drug discovery and development, serving as a precursor for various pharmaceutical compounds.[2] This document provides detailed protocols for the esterification of 3-methoxy-4-methylbenzoic acid to its corresponding methyl ester, methyl 3-methoxy-4-methylbenzoate. Three common and effective methods are presented: Fischer-Speier Esterification, Steglich Esterification, and methylation using dimethyl sulfate (B86663). Each protocol is accompanied by a workflow diagram and a summary of expected outcomes.

Key Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][3][4] To drive the equilibrium towards the product, water is typically removed during the reaction. Microwave-assisted heating can significantly reduce reaction times and improve yields for the esterification of substituted benzoic acids.[3][4][5]

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Methanol (B129727) (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in methanol (10-20 eq). The methanol acts as both the solvent and the reagent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) to the mixture.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for several hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an eluent such as a mixture of hexanes and ethyl acetate.[6][8]

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that uses a carbodiimide (B86325) (such as DCC or EDC) to activate the carboxylic acid and a catalyst (typically DMAP).[9][10][11] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[9][12]

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a solution of 3-methoxy-4-methylbenzoic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane, add a solution of DCC or EDC (1.1 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by TLC. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.[10]

  • Work-up:

    • If DCC was used, filter off the DCU precipitate and wash it with the reaction solvent.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 3: Methylation with Dimethyl Sulfate

This method involves the reaction of the sodium salt of the carboxylic acid with dimethyl sulfate. It is an effective way to produce the methyl ester.

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Potassium Hydroxide (B78521) (KOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water

Equipment:

  • Reaction flask with a dropping funnel and pH meter

  • Stirrer

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve 3-methoxy-4-methylbenzoic acid and potassium hydroxide in water.[13]

  • Methylation: Add dimethyl sulfate dropwise to the solution while maintaining the pH between 10.8 and 11 by adding KOH. The temperature should be maintained around 40°C.[13]

  • Isolation: After the addition is complete, continue stirring for another 30 minutes. The formed ester will separate and can be isolated.[13]

  • Washing and Drying: Wash the separated ester with water and dry it under a vacuum.[13]

  • Purification: Further purification can be achieved by recrystallization or distillation if necessary.[13]

Data Presentation

ParameterFischer-Speier EsterificationSteglich EsterificationMethylation with Dimethyl Sulfate
Reagents 3-methoxy-4-methylbenzoic acid, Methanol, H₂SO₄3-methoxy-4-methylbenzoic acid, Methanol, DCC/EDC, DMAP3-methoxy-4-methylbenzoic acid, KOH, (CH₃)₂SO₄
Catalyst Sulfuric AcidDMAP-
Solvent MethanolDichloromethaneWater
Temperature RefluxRoom Temperature40°C
Reaction Time Several hoursSeveral hours~3.5 hours
Yield Good to excellentGood to excellentHigh (reported up to 97%)[13]
Advantages Inexpensive reagents, simple setup.Mild reaction conditions, suitable for sensitive substrates.[9][12]High yield.
Disadvantages Harsh acidic conditions, equilibrium reaction.Use of potentially hazardous carbodiimides, formation of urea (B33335) byproduct.[14]Dimethyl sulfate is toxic and must be handled with care.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux Mixture add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with H₂O, NaHCO₃, Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify end end purify->end Pure this compound

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Acid, Alcohol, DMAP in DCM add_dcc Add DCC/EDC at 0°C start->add_dcc stir Stir at Room Temperature add_dcc->stir filter_dcu Filter DCU (if DCC used) stir->filter_dcu wash Wash with HCl, NaHCO₃, Brine filter_dcu->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Pure this compound

Caption: Workflow for Steglich Esterification.

Reaction_Scheme reactant 3-methoxy-4-methylbenzoic acid product This compound reactant->product + Methanol (Esterification Method)

Caption: General Esterification Reaction Scheme.

References

Application Notes and Protocols: Methyl 3-methoxy-4-methylbenzoate as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-methoxy-4-methylbenzoate is a readily available aromatic compound that serves as a valuable and versatile starting material in the synthesis of more complex molecules. Its substituted benzene (B151609) ring offers multiple reactive sites that can be selectively functionalized, making it an important building block for the preparation of pharmaceutical intermediates, agrochemicals, and other fine chemicals.[1][2][3][4] This document provides detailed application notes and experimental protocols for key transformations of this compound.

Overview of Reactivity

The chemical reactivity of this compound is governed by three key structural features: the methyl group at the 4-position, the electron-rich aromatic ring, and the methyl ester functionality. This allows for selective transformations at different parts of the molecule.

  • Benzylic Functionalization: The methyl group is susceptible to free-radical halogenation, providing a handle for the introduction of a wide range of nucleophiles.

  • Electrophilic Aromatic Substitution: The methoxy (B1213986) and methyl groups are activating and ortho-, para-directing, facilitating electrophilic substitution on the aromatic ring. The primary positions for substitution are ortho and para to the activating groups.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as amides.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

logical_relationships cluster_benzylic Benzylic Functionalization cluster_aromatic Aromatic Ring Chemistry start This compound benzylic Benzylic Position (4-Methyl Group) start->benzylic via Free Radical Reaction aromatic Aromatic Ring start->aromatic via Electrophilic Addition bromination Benzylic Bromination benzylic->bromination substitution Nucleophilic Substitution bromination->substitution eas Electrophilic Aromatic Substitution (e.g., Nitration) aromatic->eas

Figure 1: Key reactive sites of this compound.

Benzylic Bromination: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

A key transformation of this compound is the selective bromination of the benzylic methyl group to yield methyl 4-(bromomethyl)-3-methoxybenzoate. This intermediate is a versatile substrate for subsequent nucleophilic substitution reactions. Two common methods for this transformation are presented below.

Method A: Photochemical Bromination with N-Bromosuccinimide (NBS)

This method is a modern and safer alternative to using liquid bromine, avoiding the use of toxic solvents like carbon tetrachloride.[1][5]

Experimental Protocol:

  • In a quartz reaction vessel, dissolve this compound (0.1 mol, 18.02 g) and N-bromosuccinimide (NBS) (0.105 mol, 18.68 g) in ethyl acetate (B1210297) (150 mL).[1]

  • Cool the mixture to 0-5 °C using an ice bath.

  • Irradiate the stirred mixture with a UV immersion lamp for 4 hours while maintaining the temperature at 0-5 °C.[1]

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with water (150 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of n-heptane and ethyl acetate (2:1) to afford colorless crystals of methyl 4-(bromomethyl)-3-methoxybenzoate.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[1]
ReagentsN-Bromosuccinimide, Ethyl Acetate[1]
Reaction Time4 hours[1]
Temperature0-5 °C[1]
Yield95%[1]
Melting Point90 °C[1]
Method B: Free Radical Bromination with Bromine and AIBN

This is a more traditional method for benzylic bromination.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 g) and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) (25 mg) in carbon tetrachloride (200 mL).[6]

  • Heat the solution to a gentle reflux.

  • Add bromine (9 g) portion-wise to the refluxing solution.[6]

  • Continue to heat at reflux for 1 hour after the addition is complete.

  • Allow the reaction mixture to cool to room temperature and stir overnight.

  • Remove the carbon tetrachloride by rotary evaporation.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[6]
ReagentsBromine, AIBN, Carbon Tetrachloride[6]
Reaction Time1 hour reflux, then overnight stirring[6]
TemperatureReflux[6]
Yield~95% (crude)[6]

Application of Methyl 4-(bromomethyl)-3-methoxybenzoate in Nucleophilic Substitution

The synthesized methyl 4-(bromomethyl)-3-methoxybenzoate is an excellent electrophile for SN2 reactions. This allows for the introduction of a variety of functional groups at the benzylic position, which is a common strategy in the synthesis of pharmaceutical agents.

The following diagram illustrates a general workflow for the synthesis of a benzylic amine derivative.

experimental_workflow start This compound bromination Benzylic Bromination (NBS, UV light) start->bromination intermediate Methyl 4-(bromomethyl)-3-methoxybenzoate bromination->intermediate substitution Nucleophilic Substitution (Amine, Base) intermediate->substitution product Methyl 4-((alkylamino)methyl)-3-methoxybenzoate substitution->product

Figure 2: Synthesis of a benzylic amine from this compound.

General Experimental Protocol for Nucleophilic Substitution with an Amine:

  • Dissolve methyl 4-(bromomethyl)-3-methoxybenzoate in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.

  • Add the desired primary or secondary amine (1-2 equivalents) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (to scavenge the HBr byproduct).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup to remove the base and any salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution: Nitration

The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution. The directing effects of the substituents (ortho, para for -OCH3 and -CH3; meta for -CO2CH3) suggest that nitration will likely occur at the positions ortho to the methoxy and methyl groups.

The following is an adapted protocol for the nitration of this compound, based on standard procedures for the nitration of methyl benzoate.[1][3][5]

Experimental Protocol:

  • In a flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Add the nitrating mixture dropwise to the solution of the benzoate, ensuring the temperature is maintained below 15 °C.[5]

  • After the addition is complete, allow the reaction to stir for an additional 15 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold methanol (B129727).

  • Recrystallize the crude product from methanol to obtain the purified nitro-substituted product.

Expected Products:

Based on the directing effects of the substituents, the major products are expected to be methyl 2-nitro-3-methoxy-4-methylbenzoate and methyl 5-nitro-3-methoxy-4-methylbenzoate. The exact ratio of these isomers would need to be determined experimentally.

nitration_pathway start This compound reagents HNO3, H2SO4 start->reagents product1 Methyl 2-nitro-3-methoxy-4-methylbenzoate reagents->product1 Major Product product2 Methyl 5-nitro-3-methoxy-4-methylbenzoate reagents->product2 Major Product

References

Application Notes and Protocols for the Demethylation of Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. Methyl 3-methoxy-4-methylbenzoate is a key intermediate in the synthesis of various biologically active compounds. Its selective demethylation to the corresponding phenol, methyl 3-hydroxy-4-methylbenzoate, unmasks a reactive hydroxyl group, enabling further functionalization and the creation of diverse molecular scaffolds. This protocol outlines common and effective methods for the demethylation of this compound, providing detailed experimental procedures and a comparative analysis of different reagents.

The stability of the methyl ether linkage necessitates the use of specific and often potent reagents to achieve efficient cleavage.[1] Common strategies involve the use of Lewis acids, such as boron tribromide (BBr₃), strong protic acids like hydrobromic acid (HBr), or nucleophilic reagents like thiolates.[2][3] The choice of method often depends on the substrate's sensitivity to harsh conditions and the presence of other functional groups.[4] For instance, BBr₃ is a powerful and widely used reagent for cleaving aryl methyl ethers, typically affording high yields under relatively mild conditions.[5][6] Thiolate-based methods offer a nucleophilic approach to demethylation and are often performed in polar aprotic solvents at elevated temperatures.[2]

This document provides detailed protocols for several common demethylation methods applicable to this compound, along with a summary of reaction conditions and expected outcomes to guide researchers in selecting the most suitable procedure for their synthetic needs.

Data Presentation

The following table summarizes various methods applicable to the demethylation of aryl methyl ethers, with conditions analogous to those that would be used for this compound.

Reagent(s)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
Boron Tribromide (BBr₃)Dichloromethane (B109758) (DCM)-78 to rt1 - 1280 - 95[3][5]
Hydrobromic Acid (HBr)Acetic Acid or neat100 - 1302 - 870 - 90[4]
1-Dodecanethiol (B93513) / NaOHN-Methyl-2-pyrrolidone (NMP)1302 - 6>90
Aluminum Chloride (AlCl₃)Dichloromethane (DCM)rt to 401 - 585 - 95[7]
3-Mercaptopropionic acidNeat or high-boiling solvent150 - 2002 - 6High[8]

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is adapted from standard procedures for the demethylation of aryl methyl ethers using BBr₃.[5]

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol.

  • Add water to the mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl 3-hydroxy-4-methylbenzoate, can be further purified by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

This protocol is a general method for demethylation using a strong protic acid.[4]

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (optional, as a co-solvent)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Ethyl acetate (B1210297) or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add 48% aqueous HBr (5-10 eq). If the substrate is not fully soluble, a minimal amount of acetic acid can be added as a co-solvent.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) for 2-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a NaOH solution to a pH of ~7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting methyl 3-hydroxy-4-methylbenzoate by column chromatography or recrystallization.

Protocol 3: Demethylation using 1-Dodecanethiol

This method provides an alternative to acid-based demethylation, using a long-chain thiol to minimize odor.

Materials:

  • This compound

  • 1-Dodecanethiol

  • Sodium hydroxide (NaOH)

  • N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 1-dodecanethiol (2.0-3.0 eq), and NaOH (2.0-3.0 eq) in NMP.

  • Heat the mixture to 130 °C under an inert atmosphere for 2-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

Demethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material (this compound) in appropriate solvent reagent Add Demethylating Reagent (e.g., BBr3, HBr, Thiol) start->reagent react Stir at specified temperature and monitor by TLC reagent->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Isolated Product (Methyl 3-hydroxy-4-methylbenzoate) purify->product

References

Application Note: Efficient Hydrolysis of Methyl 3-methoxy-4-methylbenzoate to 3-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-4-methylbenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] One common route to this carboxylic acid involves the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-methylbenzoate. This application note provides a detailed protocol for the efficient conversion of this compound to 3-methoxy-4-methylbenzoic acid via a base-catalyzed hydrolysis, also known as saponification.

The hydrolysis of esters can be achieved through either acid- or base-catalyzed methods.[3] While acid-catalyzed hydrolysis is a reversible process, base-catalyzed hydrolysis is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[3][4] This irreversibility often leads to higher yields, making it the preferred method for preparative synthesis.[3][5] This protocol has been adapted from a similar successful hydrolysis of a substituted methyl benzoate.[6]

Materials and Methods

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of methanol and water.

  • Addition of Base: Add sodium hydroxide pellets to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. A typical reaction time is 4 hours.[6]

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise to the cooled solution until the pH is acidic, leading to the precipitation of the carboxylic acid product.[6]

  • Isolation of Product: Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.[6]

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic impurities.[6] Allow the product to air-dry or dry it in a vacuum oven to obtain the final 3-methoxy-4-methylbenzoic acid.

Results

The base-catalyzed hydrolysis of this compound is expected to proceed with high efficiency. The following table summarizes the quantitative data from a representative hydrolysis of a similar substituted methyl benzoate, which demonstrates the expected yield for this type of transformation.[6]

Starting MaterialReagentsSolvent SystemReaction TimeYield of Carboxylic Acid
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate (9 g)NaOH (2 g)Water (30 mL), Methanol (20 mL)4 hours95%
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate (28.2 g)Stoichiometrically scaled NaOHScaled Water/MethanolNot specified99%

Table 1: Summary of quantitative data for a similar base-catalyzed methyl ester hydrolysis.[6]

The high yields reported for a structurally related compound underscore the efficacy of this protocol. The final product, 3-methoxy-4-methylbenzoic acid, is expected to be a white crystalline solid.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the hydrolysis of this compound.

G cluster_reactants Reactants cluster_products Products This compound This compound 3-methoxy-4-methylbenzoic acid 3-methoxy-4-methylbenzoic acid This compound->3-methoxy-4-methylbenzoic acid  1. NaOH, H2O/MeOH, Reflux 2. HCl (aq) Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH) Methanol (CH3OH) Methanol (CH3OH) G start Start: Dissolve Ester in MeOH/H2O add_base Add NaOH start->add_base reflux Heat to Reflux (4h) add_base->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with conc. HCl cool->acidify precipitate Precipitation of Carboxylic Acid acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold H2O filter->wash dry Dry the Product wash->dry end End: Pure 3-methoxy-4-methylbenzoic acid dry->end

References

Application Notes and Protocols: Reduction of Methyl 3-methoxy-4-methylbenzoate to 3-methoxy-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of methyl 3-methoxy-4-methylbenzoate to 3-methoxy-4-methylbenzyl alcohol, a valuable intermediate in the synthesis of various pharmaceutical compounds. This guide offers a comparative analysis of common reduction methodologies, presenting quantitative data, step-by-step procedures, and visual aids to facilitate reproducible and efficient synthesis.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. 3-methoxy-4-methylbenzyl alcohol is a key building block in the preparation of numerous biologically active molecules. The selection of an appropriate reducing agent and reaction conditions is crucial for achieving high yields and purity while ensuring operational safety. This application note explores three common methods for this transformation: sodium borohydride (B1222165) reduction, lithium aluminum hydride reduction, and borane-tetrahydrofuran (B86392) complex reduction of the corresponding carboxylic acid.

Comparative Analysis of Reduction Methods

The choice of reducing agent significantly impacts the reaction's outcome, safety profile, and scalability. Below is a summary of common methods for the synthesis of 3-methoxy-4-methylbenzyl alcohol.

MethodReducing AgentTypical Solvent(s)Typical TemperatureReaction Time (approx.)Yield (%)Key Considerations
1 Sodium Borohydride (NaBH₄) / Methanol (B129727)Tetrahydrofuran (THF)Reflux (~65-70°C)2 - 12 hours70 - 95%Safer and easier to handle than LiAlH₄. Requires elevated temperatures for ester reduction. Slow addition of methanol is often crucial for good yields.[1][2]
2 Lithium Aluminum Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (THF) or Diethyl Ether0°C to Reflux1 - 4 hours85 - 95%Highly reactive and pyrophoric; requires strictly anhydrous conditions and careful handling. Reduces a wide range of functional groups.[3]
3 Borane-Tetrahydrofuran Complex (BH₃·THF)Tetrahydrofuran (THF)0°C to Room Temp.3 - 5 hours~84%Milder than LiAlH₄; reduces carboxylic acids and esters. The protocol provided is for the corresponding carboxylic acid.[4]

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformation and the general experimental process, the following diagrams are provided.

reaction_pathway start This compound product 3-methoxy-4-methylbenzyl alcohol start->product Reduction reagent Reducing Agent (e.g., NaBH4/MeOH, LiAlH4) reagent->product

Caption: Chemical reduction of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve Substrate Dissolve Substrate Add Reducing Agent Add Reducing Agent Dissolve Substrate->Add Reducing Agent Monitor Reaction (TLC) Monitor Reaction (TLC) Add Reducing Agent->Monitor Reaction (TLC) Quench Reaction Quench Reaction Monitor Reaction (TLC)->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Wash Organic Layer Wash Organic Layer Extract with Organic Solvent->Wash Organic Layer Dry Organic Layer Dry Organic Layer Wash Organic Layer->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Purify Product (Distillation/Chromatography) Purify Product (Distillation/Chromatography) Evaporate Solvent->Purify Product (Distillation/Chromatography)

Caption: General experimental workflow for the reduction reaction.

Detailed Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄) and Methanol

This protocol is adapted from procedures for the reduction of similar aromatic esters and is considered a safer alternative to using lithium aluminum hydride.[1][2]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous THF (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser, add sodium borohydride (4-6 equivalents) in portions.

  • Heat the resulting suspension to reflux (approximately 65-70°C) using an oil bath.

  • Slowly add methanol (equivalent volume to THF) dropwise to the refluxing mixture over a period of 1-2 hours. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition of methanol is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 2N HCl until the effervescence ceases and the pH of the aqueous layer is neutral to slightly acidic.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-4-methylbenzyl alcohol, which appears as a yellow oil.[4]

  • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure for the powerful reduction of esters to alcohols. Extreme caution is advised due to the pyrophoric nature of LiAlH₄. [3]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF (approx. 20 mL per gram of LiAlH₄) under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF (approx. 5 mL per gram of ester) and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated to reflux to ensure completion, monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Fieser workup: Cautiously and slowly add water dropwise (x mL of water for every x g of LiAlH₄ used). Then, add 15% aqueous NaOH (x mL for every x g of LiAlH₄). Finally, add water again (3x mL for every x g of LiAlH₄).

  • Stir the resulting mixture vigorously for 15-30 minutes at room temperature. A white, granular precipitate should form.

  • Add anhydrous Na₂SO₄ to the mixture and stir for another 15 minutes.

  • Filter the solid aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-methoxy-4-methylbenzyl alcohol.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 3: Reduction of 3-methoxy-4-methylbenzoic acid with Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol describes the reduction of the corresponding carboxylic acid, which can be an alternative starting material.[4]

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methoxy-4-methylbenzoic acid (1 equivalent) in anhydrous THF (10 mL per gram of acid) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1M solution of borane-tetrahydrofuran complex in THF (approximately 2-3 equivalents) dropwise over 15-30 minutes.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to 0°C and cautiously add water dropwise to quench the excess borane.

  • Remove the THF by distillation under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxy-4-methylbenzyl alcohol as a yellow oil.[4]

  • Further purification can be achieved by vacuum distillation.

Conclusion

The reduction of this compound to 3-methoxy-4-methylbenzyl alcohol can be effectively achieved through several methods. The choice between sodium borohydride and lithium aluminum hydride will depend on the desired safety profile, available equipment, and the presence of other functional groups in more complex substrates. For a safer and more manageable procedure, the sodium borohydride method is recommended. The borane-THF reduction of the corresponding carboxylic acid also presents a viable and high-yielding alternative. The protocols provided herein offer a detailed guide for researchers to perform this important synthetic transformation.

References

Application Notes and Protocols: Methyl 3-methoxy-4-methylbenzoate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methyl 3-methoxy-4-methylbenzoate is a specialty aroma chemical with limited publicly available data regarding its specific application in fragrance formulations. The following application notes and protocols are based on the general principles of fragrance chemistry, the known characteristics of structurally related aromatic esters (such as methyl benzoate (B1203000) and its isomers), and standard industry practices for the evaluation and incorporation of new fragrance materials. The olfactory profile and usage levels provided are hypothetical and should be confirmed through rigorous in-house sensory and stability testing.

Application Notes

This compound, a derivative of benzoic acid, is anticipated to possess unique olfactory characteristics that could make it a valuable component in modern perfumery. Its molecular structure suggests a complex scent profile with potential for both sweetness and warmth, characteristic of many aromatic esters used in fragrances.[1][2][3][4]

Hypothetical Olfactory Profile

Based on its chemical structure—an ester with methoxy (B1213986) and methyl substitutions on the benzene (B151609) ring—a hypothetical olfactory profile can be proposed. The methyl benzoate backbone often imparts sweet, floral, and slightly phenolic notes.[5][6][7] The addition of a methoxy group can introduce anisic or sweet, powdery nuances, while the methyl group may add a subtle spicy or warm phenolic character.

Odor Description: A sweet, slightly spicy, and powdery floral scent with nuances of ylang-ylang, tuberose, and a subtle hint of wintergreen. It may possess a warm, balsamic undertone with a creamy, almond-like facet.

Fragrance Family: Floral, Balsamic, Spicy

Contribution to a Blend:

  • As a Middle Note: Its primary role would likely be as a heart note, providing body, warmth, and complexity to floral accords.[5]

  • As a Modifier: It could be used to modify and enhance other floral notes, adding a unique creamy and spicy character.

  • As a Fixative: While not a primary fixative, its relatively high molecular weight compared to many top notes could contribute to the longevity of the fragrance's heart.[8]

Potential Applications and Synergies

This compound is theorized to blend well with a variety of other fragrance materials, enhancing and complementing their natural aromas.

  • Floral Accords: It could be a key component in creating rich and opulent white floral scents like jasmine, tuberose, and gardenia. It may also add an interesting dimension to rose and carnation accords.

  • Oriental and Spicy Blends: Its warm and spicy facets would make it a suitable ingredient for oriental fragrances, blending harmoniously with notes of clove, cinnamon, vanilla, and balsams.

  • Fruity Compositions: In small amounts, it could lend a creamy sweetness to fruity compositions, particularly those featuring stone fruits like cherry and plum.[3]

Quantitative Data Summary

The following tables provide hypothetical and estimated data for this compound to serve as a starting point for formulation and experimentation.

Table 1: Physical and Chemical Properties

PropertyValue (Estimated)Source/Method
Molecular Formula C10H12O3Calculation
Molecular Weight 180.20 g/mol Calculation
Appearance White to off-white crystalline solidTCI America[9]
Odor Threshold 1 - 10 ppb in airEstimation based on similar esters
Boiling Point ~280-290 °CEstimation
Flash Point >100 °CEstimation
Solubility Soluble in ethanol (B145695) and other common fragrance solvents; poorly soluble in water.[5][10]General chemical knowledge

Table 2: Suggested Usage Levels in Fragrance Concentrates

Fragrance TypeRecommended Concentration (%)Notes
Fine Fragrance (Eau de Parfum) 0.1 - 2.0%Can provide significant character to the heart of the fragrance.
Personal Care (Lotions, Creams) 0.05 - 0.5%Level depends on the desired scent intensity and the base odor.[11]
Soaps and Shampoos 0.1 - 1.0%Stability at varying pH levels must be tested.[11]
Candles and Air Fresheners 1.0 - 5.0%Higher levels may be required for effective scent diffusion in the intended application.

Experimental Protocols

To properly evaluate this compound for fragrance applications, a systematic approach is required. The following protocols outline standard industry procedures for sensory analysis, instrumental odor evaluation, and stability testing.

Protocol 1: Sensory Evaluation of a New Aroma Chemical

Objective: To determine the olfactory characteristics, intensity, and tenacity of this compound.

Materials:

  • This compound

  • Anhydrous ethanol (perfumer's grade)

  • Standard fragrance smelling strips (blotters)

  • Glass beakers and pipettes

  • A controlled, odor-free evaluation environment[12]

Procedure:

  • Preparation of Dilutions: Prepare a 10% and a 1% solution of this compound in ethanol. This allows for the evaluation of the material at different intensities, as the scent profile can change with concentration.

  • Blotter Dipping: Dip smelling strips into each solution, ensuring they are submerged to a depth of approximately 1 cm. Allow the excess liquid to drip off.

  • Initial Evaluation (Top Notes): Immediately after dipping, wave the smelling strip about 5-10 cm from the nose and evaluate the initial impression of the scent. Record all perceived odor descriptors (e.g., sweet, spicy, floral, fruity).

  • Evaporation Study (Heart and Base Notes): Place the smelling strips in a holder and evaluate them at regular intervals (e.g., 15 min, 1 hour, 4 hours, 8 hours, 24 hours). This tracks the evolution of the scent as the more volatile components evaporate.[13]

  • Data Recording: For each time point, record detailed odor descriptors. Note any changes in the scent profile and the perceived intensity. The duration for which the scent is perceptible is its tenacity.

  • Panel Evaluation: For more robust data, this evaluation should be conducted by a panel of trained sensory analysts.[14][15]

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active components and any potential impurities in a sample of this compound. GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[7][16]

Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an olfactory port.[16]

  • Helium carrier gas

  • Sample of this compound dissolved in a suitable solvent (e.g., ethanol).

  • Trained human assessor.

Procedure:

  • Sample Injection: Inject a small volume of the prepared sample into the GC. The sample is vaporized and carried by the helium gas through a long, thin column.

  • Compound Separation: The column separates the different chemical components of the sample based on their volatility and interaction with the column's stationary phase.

  • Dual Detection: At the end of the column, the effluent is split. One portion goes to the FID, which generates a chromatogram showing peaks for each separated compound. The other portion is directed to the heated olfactory port, where it is mixed with humidified air.[16]

  • Olfactory Assessment: A trained assessor sniffs the effluent from the olfactory port throughout the GC run. The assessor records the time, duration, intensity, and description of each odor detected.[7][17][18]

  • Data Correlation: The recorded odor events are then correlated with the peaks on the FID chromatogram. This allows for the identification of which chemical compounds are responsible for the perceived scents, including the main compound and any trace impurities that may contribute to the overall aroma.

Protocol 3: Stability Testing in a Cosmetic Base

Objective: To evaluate the performance and stability of this compound in a representative consumer product base (e.g., a simple lotion).[5][6]

Materials:

  • Sample of this compound.

  • Unscented lotion base.

  • Control sample of the unscented lotion base.

  • Glass jars with airtight lids.

  • Oven, refrigerator, and a light exposure box (or window with sunlight exposure).

Procedure:

  • Sample Preparation: Prepare two samples of the lotion base. To one, add this compound at a typical concentration (e.g., 0.5%). The other sample will remain unscented as a control. Homogenize both samples thoroughly.

  • Storage Conditions: Aliquot each of the two preparations into separate glass jars for each storage condition:

    • Accelerated Aging (High Temperature): 40°C oven.[6][19]

    • Cold Temperature: 4°C refrigerator.

    • Light Exposure: UV light box or a sunny windowsill.[10]

    • Room Temperature (Control): 25°C in a dark place.

  • Evaluation Schedule: Evaluate the samples at set time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Assessment Parameters: At each time point, assess the following for both the scented product and the unscented control:

    • Odor: Does the fragrance smell the same as when it was first incorporated? Has it faded, or have any off-notes developed?[10]

    • Color: Has the color of the lotion changed?

    • Viscosity and Texture: Has the consistency of the lotion changed?

    • pH: Measure the pH to check for chemical reactions.

    • Phase Separation: For emulsions, check for any signs of separation.[10]

  • Data Analysis: Compare the changes in the scented product to the unscented control to determine if the fragrance ingredient is causing any instability issues.[5]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Sensory Evaluation

SensoryEvaluationWorkflow prep Sample Preparation (10% & 1% Dilutions in Ethanol) dip Dip Smelling Strips prep->dip eval_top Initial Evaluation (Top Notes) Time = 0 min dip->eval_top age Evaporation / Aging eval_top->age Time record Record Olfactory Data (Descriptors, Intensity, Tenacity) eval_top->record eval_heart Heart Note Evaluation Time = 15 min - 4 hr age->eval_heart Time eval_base Base Note Evaluation Time = 4 hr - 24+ hr age->eval_base Time eval_heart->record eval_base->record FragranceFormulation cluster_notes Note Selection top Top Notes (e.g., Bergamot, Pink Pepper) blend Create Initial Accord (Blending Trials) top->blend middle Middle Notes (e.g., Rose, Ylang-Ylang) middle->blend base Base Notes (e.g., Sandalwood, Musk) base->blend new_chem Introduce New Chemical (this compound) new_chem->middle as Heart Note Modifier evaluate Sensory Evaluation (Performance, Harmony) blend->evaluate modify Modify & Refine Formula (Adjust Ratios) evaluate->modify Feedback Loop final Final Fragrance Concentrate evaluate->final Formula Approved modify->blend

References

The Versatility of Methyl 3-methoxy-4-methylbenzoate Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-methoxy-4-methylbenzoate serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly heterocyclic compounds like quinazolinones and hydrazones, have demonstrated significant potential in anticancer and antidiabetic research. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these derivatives, supported by quantitative data and visual workflows.

Application Notes

Quinazolinone Derivatives as Potent Anticancer Agents

Quinazolinone-based compounds derived from a this compound backbone have emerged as a promising class of anticancer agents. These derivatives have shown significant cytotoxic activity against a range of cancer cell lines.

Mechanism of Action: Many quinazolinone derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. For instance, some derivatives have been shown to induce G1-phase arrest and disrupt the ALK/PI3K/AKT signaling pathway, ultimately promoting cancer cell death.[2]

Therapeutic Potential: The cytotoxic effects of these compounds have been demonstrated in various cancer cell lines, including breast (MCF-7), cervical (HeLa), lung (A549), and prostate (PC3) cancers.[2][3][4] The structure-activity relationship (SAR) studies suggest that substitutions on the quinazolinone ring can significantly influence their potency.[1]

Benzoylhydrazone Derivatives in Antiglycation and Antidiabetic Applications

Benzoylhydrazone derivatives synthesized from a this compound precursor have shown potential in managing diabetic complications through their antiglycation activity.[5]

Mechanism of Action: Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of advanced glycation end products (AGEs), which contribute to diabetic complications. The synthesized benzoylhydrazones can inhibit this process. Furthermore, some benzoylhydrazone derivatives are being explored as multitarget antidiabetic agents by targeting aldose reductase, α-glucosidase, and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[6][7]

Therapeutic Potential: Several 4-methoxybenzoylhydrazone derivatives have exhibited potent antiglycation activities, with some compounds showing higher efficacy than the standard drug, rutin.[5] This suggests their potential as lead compounds for developing drugs to prevent or treat diabetic complications.

Quantitative Data Summary

The following tables summarize the biological activities of representative quinazolinone and benzoylhydrazone derivatives.

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11g HeLaNot specified, but highest activity[3]
Compound 101 L1210 (Leukemia)5.8[1]
K562 (Leukemia)>50% inhibition at 1 µg/mL[1]
MCF-7 (Breast)0.34[1]
CA46 (Burkitt Lymphoma)1.0[1]
Compound 21 HeLa2.81[8]
MDA-MB231 (Breast)2.15[8]
Compound 22 HeLa2.11[8]
MDA-MB231 (Breast)1.85[8]
Compound 23 HeLa2.43[8]
MDA-MB231 (Breast)1.96[8]
Gefitinib (Standard) HeLa4.3[8]
MDA-MB231 (Breast)28.3[8]
Compound A3 PC3 (Prostate)Highest Activity[4]
MCF-7 (Breast)High Activity[4]
HT-29 (Colon)High Activity[4]
Compound 45 A549 (Lung)0.44[2]

Table 2: Antiglycation Activity of Benzoylhydrazone Derivatives

Compound IDIC50 (µM)Reference
Compound 1 216.52 ± 4.2[5]
Compound 3 289.58 ± 2.64[5]
Compound 6 227.75 ± 0.53[5]
Compound 7 242.53 ± 6.1[5]
Compound 11 287.79 ± 1.59[5]
Rutin (Standard) 294.46 ± 1.50[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 3-methoxy-4-methylbenzoic acid to yield the target methyl ester.[9]

Materials:

  • 3-methoxy-4-methylbenzoic acid (6.0 g)

  • Methanol (B129727) (120 ml)

  • Acetyl chloride (6 ml)

Procedure:

  • Dissolve 3-methoxy-4-methylbenzoic acid in methanol in a round-bottom flask.

  • Add acetyl chloride to the solution.

  • Stir the reaction mixture for 36 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in methanol (100 ml) and evaporate again to remove any remaining traces of acid.

  • Repeat the dissolution and evaporation step to yield this compound as a colorless oil (yield: 6.34 g, 98%).

Protocol 2: General Synthesis of Quinazolinone Derivatives

This protocol outlines a general multi-step synthesis for quinazolinone derivatives, starting from a substituted anthranilic acid.

Step 2a: Synthesis of 2-Amino-3-methoxy-4-methylbenzoic Acid (Hypothetical Intermediate) This is a proposed synthetic step to generate the necessary precursor from this compound for quinazolinone synthesis.

  • Nitration: Nitrate this compound at the 2-position using a nitrating agent (e.g., nitric acid in sulfuric acid).

  • Reduction: Reduce the nitro group to an amino group using a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).

  • Hydrolysis: Hydrolyze the methyl ester to the carboxylic acid to obtain 2-amino-3-methoxy-4-methylbenzoic acid.

Step 2b: Synthesis of Benzoxazinone (B8607429) Derivatives [4]

  • React the substituted anthranilic acid with an appropriate acyl chloride or anhydride.

Step 2c: Synthesis of Quinazolinone Derivatives [4]

  • React the synthesized benzoxazinone with a primary amine to yield the final quinazolinone derivative.

Protocol 3: General Synthesis of Benzoylhydrazone Derivatives

This protocol describes the synthesis of benzoylhydrazone derivatives from this compound.[5]

Step 3a: Synthesis of 3-methoxy-4-methylbenzohydrazide (B15333369)

  • Reflux a solution of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent (e.g., ethanol) for several hours.

  • Cool the reaction mixture and collect the precipitated 3-methoxy-4-methylbenzohydrazide by filtration.

  • Recrystallize the product from a suitable solvent like methanol.

Step 3b: Synthesis of Benzoylhydrazone Derivatives

  • Dissolve the 3-methoxy-4-methylbenzohydrazide in a suitable solvent (e.g., methanol).

  • Add a substituted aldehyde or ketone to the solution.

  • Add a catalytic amount of acid (e.g., acetic acid).

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure benzoylhydrazone derivative.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic activity of the synthesized quinazolinone derivatives against cancer cell lines.[3][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

Visualizations

G cluster_synthesis Synthetic Workflow for Quinazolinone Derivatives M3M4MB Methyl 3-methoxy- 4-methylbenzoate Nitration Nitration M3M4MB->Nitration Reduction Reduction Nitration->Reduction Hydrolysis Ester Hydrolysis Reduction->Hydrolysis AminoAcid 2-Amino-3-methoxy- 4-methylbenzoic Acid Hydrolysis->AminoAcid Benzoxazinone_Formation Benzoxazinone Formation AminoAcid->Benzoxazinone_Formation Benzoxazinone Benzoxazinone Derivative Benzoxazinone_Formation->Benzoxazinone Quinazolinone_Formation Reaction with Primary Amine Benzoxazinone->Quinazolinone_Formation Quinazolinone Quinazolinone Derivative Quinazolinone_Formation->Quinazolinone

Caption: Synthetic workflow for quinazolinone derivatives.

G cluster_synthesis Synthetic Workflow for Benzoylhydrazone Derivatives M3M4MB Methyl 3-methoxy- 4-methylbenzoate Hydrazinolysis Hydrazinolysis with Hydrazine Hydrate M3M4MB->Hydrazinolysis Hydrazide 3-methoxy-4-methyl- benzohydrazide Hydrazinolysis->Hydrazide Condensation Condensation with Aldehyde/Ketone Hydrazide->Condensation Hydrazone Benzoylhydrazone Derivative Condensation->Hydrazone

Caption: Synthetic workflow for benzoylhydrazone derivatives.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Caption: EGFR signaling pathway inhibition.

References

Application Notes and Protocols for Methyl 3-methoxy-4-methylbenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Methyl 3-methoxy-4-methylbenzoate in agrochemical research, based on available scientific literature. While research on this specific compound is emerging, studies on structurally related benzoate (B1203000) esters provide a strong basis for exploring its efficacy as a novel active ingredient in crop protection.

Potential Agrochemical Applications

This compound has demonstrated potential in the following areas of agrochemical research:

  • Insecticide (Fumigant): Research has shown that related compounds, specifically methyl-3-methoxybenzoate, are potent fumigants against certain insect pests. This suggests that this compound could be investigated for the control of stored product pests and soil-borne insects.

  • Insect Repellent: Strong repellent properties have been observed in methoxy-substituted benzoates against various insects. This indicates a potential application for this compound in developing repellents to protect crops from feeding damage.

  • Fungicide: While direct fungicidal activity of this compound has not been extensively reported, the general class of benzamide (B126) and benzoate derivatives has shown promise in controlling fungal pathogens. Further screening against key plant pathogenic fungi is warranted.

  • Herbicide: There is currently limited to no public information on the herbicidal activity of this compound. Preliminary phytotoxicity screening would be a necessary first step to explore this potential application.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound and its close structural analogs.

CompoundTarget OrganismBioassay TypeEfficacySource
Methyl-3-methoxybenzoateRed Imported Fire Ant (Solenopsis invicta)FumigationLC50 = 0.61 µg/mL[1][2]
Methyl 3-methoxybenzoate (M3MOB)Common Bed Bug (Cimex lectularius)Repellency AssayStrong and long-lasting repellency[3][4]

Experimental Protocols

The following are generalized protocols for the preliminary screening of this compound for various agrochemical applications.

Insecticidal Activity Protocol (Fumigation Bioassay)

This protocol is adapted from methodologies used for testing the fumigant toxicity of volatile compounds against insects.

Objective: To determine the lethal concentration (LC50) of this compound against a target insect pest.

Materials:

  • This compound

  • Acetone (B3395972) (or other suitable solvent)

  • Glass jars or vials with airtight lids

  • Filter paper discs

  • Micropipette

  • Target insect pests (e.g., stored product beetles, fire ants)

  • Controlled environment chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to obtain the desired test concentrations.

  • Application: Apply a specific volume (e.g., 10 µL) of each test solution onto a filter paper disc.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the filter paper in a fume hood.

  • Exposure: Place the treated filter paper inside a glass jar. Introduce a known number of insects (e.g., 20 adults) into the jar and seal it tightly.

  • Controls: Use a filter paper treated with acetone only as a negative control.

  • Incubation: Place the jars in a controlled environment chamber at a specific temperature and humidity for a defined period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, count the number of dead insects. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Insect Repellency Protocol (Choice Test)

This protocol is a standard method to evaluate the repellent effect of a compound on insects.

Objective: To assess the ability of this compound to repel a target insect pest.

Materials:

  • This compound

  • Ethanol (B145695) (or other suitable solvent)

  • Petri dishes or olfactometers

  • Filter paper discs

  • Target insect pests (e.g., aphids, whiteflies)

  • Untreated food source or attractant

Procedure:

  • Preparation of Test Substance: Prepare a solution of this compound in ethanol at the desired concentration.

  • Treatment: In a Petri dish, place a filter paper disc treated with the test solution on one half, and a filter paper disc treated with ethanol only on the other half.

  • Acclimatization: Allow the solvent to evaporate completely.

  • Insect Release: Release a known number of insects into the center of the Petri dish.

  • Observation: Record the number of insects on each half of the Petri dish at regular intervals over a specific period (e.g., 1 hour).

  • Data Analysis: Calculate the percentage of repellency using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control side and Nt is the number of insects on the treated side.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on research on related benzoate esters, a potential mode of action could involve the disruption of the insect nervous system. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical inhibition of Acetylcholinesterase (AChE) by this compound.

This proposed mechanism suggests that this compound may inhibit the enzyme Acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of the postsynaptic neuron, which results in paralysis and ultimately death of the insect. Benzoate esters are also thought to interact with other insect nerve receptors like octopamine (B1677172) and GABA receptors.[5]

Experimental and Developmental Workflow

The following diagram outlines a general workflow for the research and development of this compound as a potential agrochemical.

G A Synthesis & Characterization B Primary Screening (Insecticidal, Fungicidal, Herbicidal) A->B C Dose-Response Studies (LC50 / EC50 Determination) B->C D Lead Identification C->D E Mechanism of Action Studies D->E F Phytotoxicity & Non-Target Organism Safety Evaluation D->F G Formulation Development D->G H Greenhouse & Field Trials G->H

Caption: General workflow for agrochemical research and development.

This workflow begins with the synthesis and purification of this compound, followed by broad primary screening to identify its biological activities. Promising activities are then further investigated through dose-response studies to quantify efficacy. Once identified as a lead compound, research expands to understand its mechanism of action, evaluate its safety profile, and develop suitable formulations for application. The final stages involve rigorous testing in greenhouse and field conditions to assess its performance in a real-world agricultural setting.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-4-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its efficient and scalable synthesis is therefore of significant interest. These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on two primary routes: the direct esterification of 3-methoxy-4-methylbenzoic acid and a one-pot methylation/esterification of 3-hydroxy-4-methylbenzoic acid. The protocols are designed to be suitable for laboratory scale-up and pilot plant production.

Data Presentation

ParameterRoute 1: EsterificationRoute 2: Methylation & EsterificationReference
Starting Material 3-methoxy-4-methylbenzoic acid3-hydroxy-4-methylbenzoic acid[3][4]
Primary Reagents Methanol (B129727), Acetyl Chloride (or H₂SO₄/HCl)Dimethyl sulfate (B86663), Potassium hydroxide (B78521)[3][4][5]
Yield 98%97%[4][5]
Purity Not specified>99.5% (GC)[5]
Reaction Time 36 hours~3.5 hours[4][5]
Melting Point of Product Not specified51 °C[5]

Experimental Workflows and Logical Relationships

The overall workflow for the production of this compound involves several key stages, from starting material synthesis to final product purification.

Workflow cluster_precursor Precursor Synthesis cluster_main Main Ester Synthesis cluster_post Post-Synthesis p-Toluic_Acid p-Toluic Acid 3-Hydroxy-4-methylbenzoic_Acid 3-Hydroxy-4- methylbenzoic Acid p-Toluic_Acid->3-Hydroxy-4-methylbenzoic_Acid Multi-step synthesis 3-Methoxy-4-methylbenzoic_Acid 3-Methoxy-4- methylbenzoic Acid 3-Hydroxy-4-methylbenzoic_Acid->3-Methoxy-4-methylbenzoic_Acid Methylation Route_2 Route 2: Methylation & Esterification 3-Hydroxy-4-methylbenzoic_Acid->Route_2 Route_1 Route 1: Direct Esterification 3-Methoxy-4-methylbenzoic_Acid->Route_1 Purification Purification (Recrystallization/ Chromatography) Route_1->Purification Route_2->Purification Analysis Quality Control (HPLC, GC, NMR) Purification->Analysis Final_Product Methyl 3-methoxy-4- methylbenzoate Analysis->Final_Product

Caption: General workflow for the synthesis of this compound.

Route 1: Direct Esterification of 3-methoxy-4-methylbenzoic acid

This route is a straightforward Fischer esterification, suitable for moderate scales. The use of acetyl chloride in methanol provides an efficient method for generating anhydrous HCl in situ, which catalyzes the reaction.

Route_1_Diagram Start 3-methoxy-4- methylbenzoic acid + Methanol Reagent Add Acetyl Chloride (dropwise) Start->Reagent Reaction Stir at room temperature for 36 hours Reagent->Reaction Evaporation1 Evaporate solvent Reaction->Evaporation1 Redissolve Dissolve residue in Methanol Evaporation1->Redissolve Evaporation2 Evaporate solvent Redissolve->Evaporation2 Product Methyl 3-methoxy-4- methylbenzoate (98% yield) Evaporation2->Product

Caption: Diagram for Route 1: Direct Esterification.

Detailed Protocol for Route 1

Materials:

  • 3-methoxy-4-methylbenzoic acid (1.0 eq)

  • Methanol (20 vol)

  • Acetyl chloride (1.0 eq)

Procedure:

  • Charge a suitable reaction vessel with a solution of 3-methoxy-4-methylbenzoic acid (e.g., 6.0 g) in methanol (e.g., 120 ml).[4]

  • Cool the solution in an ice bath and slowly add acetyl chloride (e.g., 6 ml) dropwise while stirring.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 36 hours.[4]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.[4]

  • To ensure removal of any residual acid, redissolve the residue in methanol (e.g., 100 ml) and evaporate the solvent again under reduced pressure.[4]

  • The resulting colorless oil is this compound with a high yield (e.g., 98%).[4] Further purification can be performed by vacuum distillation if required.

Route 2: One-Pot Methylation and Esterification of 3-hydroxy-4-methylbenzoic acid

This process is particularly suited for industrial scale-up as it avoids the isolation of the intermediate 3-methoxy-4-methylbenzoic acid and gives a high yield of the final product.[5] The use of a mixture of the starting hydroxy acid and the intermediate methoxy (B1213986) acid can be advantageous.[5]

Route_2_Diagram Start 3-hydroxy-4-methylbenzoic acid + 3-methoxy-4-methylbenzoic acid + aq. KOH Reagent Add Dimethyl Sulfate (dropwise at 40°C) Start->Reagent Reaction Maintain pH 10.8-11 with KOH addition for ~3 hours Reagent->Reaction Stir Continue stirring for 30 mins Reaction->Stir Separation Separate organic phase (product) Stir->Separation Workup Wash with water and dry in vacuo Separation->Workup Aqueous Acidify aqueous phase to recover unreacted 3-methoxy-4-methylbenzoic acid Separation->Aqueous Product Methyl 3-methoxy-4- methylbenzoate (97% yield) Workup->Product

Caption: Diagram for Route 2: One-Pot Methylation and Esterification.

Detailed Protocol for Route 2

Materials:

  • 3-hydroxy-4-methylbenzoic acid (0.37 mol)

  • 3-methoxy-4-methylbenzoic acid (0.08 mol)

  • Potassium hydroxide (KOH) (1.0 mol initially, plus more for pH control)

  • Water (approx. 5 volumes relative to acids)

  • Dimethyl sulfate (1.16 mol)

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 3-hydroxy-4-methylbenzoic acid (55.8 g) and 3-methoxy-4-methylbenzoic acid (13.5 g) in a solution of potassium hydroxide (55.8 g) in water (300 ml).[5]

  • Heat the mixture to 40°C.[5]

  • Over a period of approximately 3 hours, add dimethyl sulfate (147 g) dropwise.[5] During the addition, maintain the pH of the reaction mixture between 10.8 and 11 by the controlled addition of a KOH solution.[5]

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes.[5]

  • The product, this compound, will separate as an oily layer. Separate the organic layer.

  • Wash the isolated ester with water and dry it under vacuum to yield the final product (approx. 64.3 g, 97% yield based on the starting hydroxy acid).[5]

  • The aqueous phase can be acidified to precipitate unreacted 3-methoxy-4-methylbenzoic acid, which can be recovered by filtration and reused in subsequent batches.[5]

Safety Considerations

  • Dimethyl sulfate is highly toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Acetyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

  • The reactions involving strong bases (KOH) and acids (H₂SO₄, HCl) are exothermic. Ensure proper temperature control, especially during scale-up.

  • For large-scale operations, consider process safety management protocols to address the hazards associated with the reagents and reaction conditions.

Monitoring and Purification

For industrial-scale production, monitoring the reaction progress is crucial. High-Performance Liquid Chromatography (HPLC) is recommended for accurate quantification of the starting materials, intermediates, and final product.[6] While laboratory-scale purification may involve column chromatography, at a larger scale, recrystallization or vacuum distillation are more practical methods for achieving high purity.[6]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-methoxy-4-methylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 3-methoxy-4-methylbenzoate by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Failure of Crystals to Form 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[1][2][3] 2. Supersaturation: The solution has cooled below its saturation point without crystal nucleation.[1] 3. Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.[4]1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][2] 2. Induce crystallization:     a. Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[1][3]     b. Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[2][3] 3. Re-evaluate solvent choice: If crystallization repeatedly fails, the solvent may be unsuitable. Recover the crude product by evaporating the solvent and attempt recrystallization with a different solvent system.[1][2]
"Oiling Out" of the Product 1. Low melting point of the compound: The compound may be coming out of solution at a temperature above its melting point, especially if the solvent's boiling point is high.[1][5] 2. High concentration of impurities: Impurities can lower the melting point of the mixture.[1] 3. Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[6]1. Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.[1][7] 2. Slow down the cooling process: Allow the flask to cool to room temperature on a surface that does not conduct heat away too quickly (e.g., on a wooden block or paper towels) before moving it to an ice bath.[1] 3. Consider a different solvent system: A solvent with a lower boiling point might be necessary. Alternatively, a mixed solvent system can sometimes prevent oiling out.[7]
Low Yield of Recrystallized Product 1. Using an excessive amount of solvent: A significant portion of the product will remain dissolved in the mother liquor.[2][3][7] 2. Premature crystallization: Crystals may have formed during a hot filtration step to remove insoluble impurities, leading to product loss.[7] 3. Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature for maximum crystal formation.[7] 4. Washing with warm or excessive solvent: The purified crystals can be dissolved during the washing step.[3][7]1. Use the minimum amount of hot solvent: Ensure only the minimum volume of boiling solvent is used to dissolve the crude product completely.[3] 2. Pre-heat filtration apparatus: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[7] 3. Maximize cooling time and temperature differential: After slow cooling to room temperature, place the flask in an ice-water bath for an extended period (e.g., 30 minutes) to maximize crystal formation.[7] 4. Wash with ice-cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[3][7]
Product is Still Impure After Recrystallization 1. Rapid crystal formation: If crystals form too quickly, impurities can become trapped within the crystal lattice.[2] 2. Inappropriate solvent choice: The solvent may not effectively differentiate between the desired compound and certain impurities. 3. Co-crystallization of impurities: Some impurities may have similar solubility properties to the product and crystallize along with it.1. Slow down crystallization: Ensure the solution cools slowly and undisturbed. If crystallization occurs too rapidly upon removal from heat, add a small amount of additional solvent, reheat to dissolve, and then cool slowly.[2] 2. Re-evaluate solvent system: A different solvent or a mixed solvent system may be required for better purification. 3. Consider a second recrystallization: A second recrystallization step can often significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] While specific solubility data for this compound is not widely published, a common solvent system for similar aromatic esters is a mixture of a polar solvent like ethyl acetate (B1210297) or ethanol (B145695) with a non-polar co-solvent like petroleum ether or hexanes.[8][9] A trial-and-error approach with small amounts of the crude product is often necessary to determine the optimal solvent or solvent mixture.

Q2: My this compound is described as an oil in some literature. Can I still purify it by recrystallization?

A2: If the crude product is an oil at room temperature, it cannot be purified by traditional recrystallization. However, some sources indicate it can be a solid.[8][10] If your crude product is an oil, this may be due to significant impurities depressing the melting point.[11] In this case, purification by column chromatography would be the recommended alternative. If you are expecting a solid product, the "oiling out" troubleshooting steps should be followed.

Q3: How can I tell if I've used the right amount of solvent?

A3: You have used the correct amount of solvent when the crude solid just completely dissolves in the boiling solvent.[12] Adding the solvent in small portions to the heated crude material is crucial to avoid using an excess.[12] If you have to add a large volume of solvent relative to your solid, it may not be a suitable choice.

Q4: What is a mixed solvent system and when should I use it?

A4: A mixed solvent system consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[13] This system is useful when no single solvent has the ideal solubility properties.[13] To use a mixed solvent system, dissolve the crude product in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). A few drops of the "good" solvent can then be added to redissolve the precipitate before allowing the solution to cool slowly.[7]

Q5: How pure should my product be after one recrystallization?

A5: The purity of the recrystallized product depends on the initial purity of the crude material and the effectiveness of the chosen solvent system. A good indication of purity is the melting point. A pure compound will have a sharp melting point over a narrow range (typically 1-2°C).[14] If the melting point is broad or lower than the literature value, the product is likely still impure and may require a second recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Petroleum ether, or Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate

  • Glass stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in potential solvents at room and elevated temperatures to determine a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[7]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed.[15] Rapid cooling can lead to the formation of smaller, less pure crystals.[6]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Optimizing Reaction Yield for Methyl 3-methoxy-4-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3-methoxy-4-methylbenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Fischer Esterification

  • Question: My Fischer esterification of 3-methoxy-4-methylbenzoic acid is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction and other suboptimal conditions. Here are the primary causes and their solutions:

    • Incomplete Reaction/Equilibrium: The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, it is crucial to either remove the water byproduct as it forms or use a large excess of the alcohol reactant.

      • Solution: Use a significant excess of methanol (B129727), which can also serve as the solvent.[1] Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted in a suitable solvent.

    • Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.

      • Solution: Use a fresh, anhydrous batch of the acid catalyst. Ensure the catalytic amount is appropriate for the scale of your reaction.

    • Presence of Water: Any water present in the reactants or glassware will shift the equilibrium back towards the starting materials.

      • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.

    • Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium or the temperature might be too low for an efficient reaction rate.

      • Solution: Ensure the reaction is heated to the reflux temperature of methanol (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present after several hours, extend the reflux time.

Issue 2: Formation of Significant Impurities

  • Question: I am observing significant impurity spots on my TLC plate after the synthesis of this compound. What are these impurities and how can I minimize their formation?

  • Answer: The formation of impurities can complicate purification and reduce the overall yield. Common impurities and their mitigation strategies are outlined below:

    • Unreacted Starting Material: The most common "impurity" is often the unreacted 3-methoxy-4-methylbenzoic acid.

      • Solution: As with low yield, drive the reaction to completion by using excess methanol and an appropriate amount of fresh catalyst, and ensure sufficient reaction time.

    • Side Products from Alternative Reactions: Under certain conditions, side reactions can occur.

      • Solution: Maintain careful control over reaction conditions, particularly temperature. Avoid overly harsh acidic conditions which might promote side reactions.

    • Impurities from Starting Materials: The purity of the starting 3-methoxy-4-methylbenzoic acid is crucial.

      • Solution: Ensure the starting material is of high purity. If necessary, purify the starting acid by recrystallization before use.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the crude this compound. What are the best practices for purification?

  • Answer: Effective purification is key to obtaining a high-purity final product. Here are some common purification challenges and their solutions:

    • Residual Acid Catalyst: The acid catalyst must be completely removed during the workup.

      • Solution: During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst. Continue washing until CO2 evolution ceases. Follow with a brine wash to remove excess water.

    • Poor Separation on Column Chromatography: If the product and impurities have similar polarities, separation by column chromatography can be challenging.

      • Solution: Optimize the eluent system for column chromatography by testing different solvent ratios (e.g., hexane (B92381)/ethyl acetate) on a TLC plate to achieve the best possible separation between the product and impurities. A gradient elution may be necessary.

    • Product is an Oil: this compound is often isolated as an oil, which can make handling and complete solvent removal difficult.

      • Solution: After column chromatography, remove the solvent under reduced pressure using a rotary evaporator. For final traces of solvent, a high-vacuum pump may be used.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic routes are:

  • Fischer Esterification: Direct acid-catalyzed esterification of 3-methoxy-4-methylbenzoic acid with methanol.[3] This is a common and straightforward method.

  • Methylation followed by Esterification: This is a two-step process starting from 3-hydroxy-4-methylbenzoic acid. The hydroxyl group is first methylated (for example, using dimethyl sulfate) to form 3-methoxy-4-methylbenzoic acid, which is then esterified.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen route and optimization of reaction conditions.

  • The Fischer esterification method can provide yields ranging from moderate to high, often in the range of 60-80%, which can be improved with optimization.

  • A reported synthesis using acetyl chloride in methanol achieved a 98% yield.[5]

  • A process starting from 3-hydroxy-4-methylbenzoic acid and using dimethyl sulfate (B86663) for methylation and esterification reports a yield of 97%.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (more polar) from the product ester (less polar). The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care.

  • Organic solvents like methanol and ethyl acetate (B1210297) are flammable. Keep them away from ignition sources.

  • If using dimethyl sulfate, be aware that it is highly toxic and a suspected carcinogen. Handle with extreme caution and follow all safety protocols for its use.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityReference
Fischer Esterification3-methoxy-4-methylbenzoic acidMethanol, Sulfuric Acid60-80%Good to Excellent[3]
Acetyl Chloride Method3-methoxy-4-methylbenzoic acidMethanol, Acetyl Chloride98%High[5]
Methylation & Esterification3-hydroxy-4-methylbenzoic acidDimethyl Sulfate, KOH97%>99.5% (GC)[4]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-methoxy-4-methylbenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate (until no more gas evolves), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to afford pure this compound.

Protocol 2: Synthesis from 3-hydroxy-4-methylbenzoic acid via Methylation

  • Dissolution: Dissolve 3-hydroxy-4-methylbenzoic acid and a smaller molar equivalent of 3-methoxy-4-methylbenzoic acid in water containing potassium hydroxide (B78521).

  • Methylation: Add dimethyl sulfate dropwise at a controlled temperature (e.g., 40°C) while maintaining the pH between 10.8 and 11 by adding a potassium hydroxide solution.

  • Isolation: After the reaction is complete, the ester product can be separated. The aqueous phase can be acidified to recover any unreacted 3-methoxy-4-methylbenzoic acid.

  • Purification: The crude ester is washed with water and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Methylation First 3-methoxy-4-methylbenzoic_acid 3-methoxy-4-methylbenzoic acid Methyl_3-methoxy-4-methylbenzoate_1 This compound 3-methoxy-4-methylbenzoic_acid->Methyl_3-methoxy-4-methylbenzoate_1 Methanol, H₂SO₄ (cat.) 3-hydroxy-4-methylbenzoic_acid 3-hydroxy-4-methylbenzoic acid 3-methoxy-4-methylbenzoic_acid_2 3-methoxy-4-methylbenzoic acid 3-hydroxy-4-methylbenzoic_acid->3-methoxy-4-methylbenzoic_acid_2 Dimethyl Sulfate, KOH Methyl_3-methoxy-4-methylbenzoate_2 This compound 3-methoxy-4-methylbenzoic_acid_2->Methyl_3-methoxy-4-methylbenzoate_2 Methanol, Acid Catalyst

Caption: Primary synthesis pathways for this compound.

Troubleshooting_Workflow start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_catalyst Is the catalyst active? check_equilibrium->check_catalyst No solution_equilibrium Use excess methanol or remove water check_equilibrium->solution_equilibrium Yes check_water Is water present? check_catalyst->check_water No solution_catalyst Use fresh, anhydrous catalyst check_catalyst->solution_catalyst Yes check_conditions Are reaction conditions optimal? check_water->check_conditions No solution_water Use anhydrous reagents and dry glassware check_water->solution_water Yes solution_conditions Increase reflux time or check temperature check_conditions->solution_conditions Yes end Yield Optimized check_conditions->end No solution_equilibrium->check_catalyst solution_catalyst->check_water solution_water->check_conditions solution_conditions->end

Caption: A decision tree for troubleshooting low reaction yield.

Logical_Relationships Yield Reaction Yield Purity Product Purity Yield->Purity influences Equilibrium Favorable Equilibrium Equilibrium->Yield Kinetics Reaction Kinetics Kinetics->Yield SideReactions Side Reactions SideReactions->Purity Purification Effective Purification Purification->Purity Methanol_Excess Excess Methanol Methanol_Excess->Equilibrium Water_Removal Water Removal Water_Removal->Equilibrium Catalyst_Activity Catalyst Activity Catalyst_Activity->Kinetics Temperature Optimal Temperature Temperature->Kinetics Temperature->SideReactions Reaction_Time Sufficient Reaction Time Reaction_Time->Kinetics Starting_Material_Purity High Purity Starting Material Starting_Material_Purity->SideReactions Workup Thorough Workup Workup->Purification Chromatography Optimized Chromatography Chromatography->Purification

Caption: Logical relationships between key parameters and reaction outcome.

References

Technical Support Center: Preparation of Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-methoxy-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and well-established methods for the synthesis of this compound are:

  • Fischer-Speier Esterification: This acid-catalyzed esterification involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol (B129727).

  • Methylation: This route involves the methylation of 3-hydroxy-4-methylbenzoic acid, typically using a methylating agent like dimethyl sulfate (B86663).

Q2: What are the most common side products I should be aware of during the synthesis?

A2: The primary side products are largely dependent on the chosen synthetic route:

  • Fischer Esterification Route: The most common impurity is the unreacted 3-methoxy-4-methylbenzoic acid due to the reversible nature of the reaction.

  • Methylation Route: The main side product is typically the unreacted 3-hydroxy-4-methylbenzoic acid . In cases of incomplete reaction, you may also find partially methylated products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. The starting carboxylic acids are more polar and will have a lower Rf value compared to the less polar ester product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound in Fischer Esterification

Symptoms:

  • TLC analysis of the crude product shows a significant amount of the starting 3-methoxy-4-methylbenzoic acid.

  • The isolated yield of the final product is below expectations.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (which can also serve as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus.
Insufficient Catalyst Ensure a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Reaction Time/Temperature Ensure the reaction is refluxed for a sufficient amount of time (typically several hours). Monitor the reaction by TLC until the starting material is consumed.
Water in Reagents Use anhydrous methanol and dry glassware to prevent the presence of water, which can shift the equilibrium back to the starting materials.
Issue 2: Presence of Unreacted Starting Material in the Methylation Route

Symptoms:

  • The final product is contaminated with 3-hydroxy-4-methylbenzoic acid, as confirmed by analytical techniques like NMR or LC-MS.

Possible Causes and Solutions:

CauseSolution
Incomplete Methylation Ensure the stoichiometry of the methylating agent (e.g., dimethyl sulfate) is appropriate. A slight excess may be required. Reaction time and temperature are also critical; ensure the reaction is allowed to proceed to completion.
Base Stoichiometry The presence of a base (e.g., potassium hydroxide) is crucial for deprotonating the phenolic hydroxyl and carboxylic acid groups. Ensure the correct molar equivalents of the base are used to facilitate the reaction.
pH Control For methylation using dimethyl sulfate, maintaining the appropriate pH is critical for selective and complete methylation. The pH should be monitored and adjusted as needed during the addition of the methylating agent.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The isolated product is an oil or a low-melting solid that is difficult to crystallize.

  • Analytical data shows the presence of persistent impurities.

Possible Causes and Solutions:

CauseSolution
Residual Acidic Impurities Unreacted carboxylic acid can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution. Be cautious of CO2 evolution.
Co-eluting Impurities If using column chromatography, optimize the eluent system to achieve better separation between the product and impurities. A gradient elution may be necessary.
Oiling Out During Recrystallization "Oiling out" can occur if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent system for recrystallization.

Quantitative Data

While precise quantitative data for side product distribution is often dependent on specific reaction conditions and is not widely published, the following table summarizes typical yields and purity data found in the literature.

Synthetic RouteReagentsProduct YieldProduct PurityCommon Side ProductsReference
Fischer Esterification 3-methoxy-4-methylbenzoic acid, Methanol, Acetyl Chloride98%Not specifiedUnreacted 3-methoxy-4-methylbenzoic acid
Methylation 3-hydroxy-4-methylbenzoic acid, Dimethyl Sulfate, KOH97%>99.5% (by GC)Unreacted 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-methoxy-4-methylbenzoic acid

Materials:

  • 3-methoxy-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate (B1210297) or Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-methylbenzoic acid in a large excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or acetyl chloride while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Methylation of 3-hydroxy-4-methylbenzoic acid

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • Dimethyl sulfate

  • Potassium hydroxide (B78521) (KOH)

  • Water

Procedure:

  • Dissolve 3-hydroxy-4-methylbenzoic acid and potassium hydroxide in water in a reaction flask.

  • At a controlled temperature (e.g., 40°C), add dimethyl sulfate dropwise over several hours. Maintain the pH of the reaction mixture between 10.8 and 11 by adding a KOH solution as needed.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Separate the oily product layer. Wash the product with water and dry it under a vacuum to obtain crude this compound.

  • The aqueous phase can be acidified to precipitate any unreacted 3-methoxy-4-methylbenzoic acid, which can be recovered by filtration.[2]

  • The crude product can be further purified by distillation or recrystallization.

Visualizations

experimental_workflow_fischer cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-methoxy-4-methylbenzoic acid in excess methanol B 2. Add acid catalyst (e.g., H₂SO₄) A->B C 3. Reflux for several hours B->C D 4. Cool and remove excess methanol C->D Reaction complete E 5. Dissolve residue in organic solvent D->E F 6. Wash with NaHCO₃ solution and brine E->F G 7. Dry and concentrate organic layer F->G H 8. Column chromatography or recrystallization G->H Crude product I Pure this compound H->I

Caption: Experimental workflow for the Fischer-Speier esterification of 3-methoxy-4-methylbenzoic acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Work-up start->cause3 sol1a Increase reaction time/temperature cause1->sol1a sol1b Use excess reagent cause1->sol1b sol1c Remove byproduct (water) cause1->sol1c sol2a Optimize reaction conditions (e.g., catalyst, solvent) cause2->sol2a sol3a Optimize extraction/purification steps cause3->sol3a

Caption: A logical guide for troubleshooting low product yield in the synthesis of this compound.

References

Technical Support Center: Purifying Methyl 3-methoxy-4-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Methyl 3-methoxy-4-methylbenzoate using column chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica (B1680970) gel column chromatography. Optimization may be required based on the specific impurity profile of the crude sample.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (B92381) (or petroleum ether)

  • Ethyl acetate (B1210297)

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • Step 1: TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Step 2: Column Packing (Wet Packing Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]

  • Step 3: Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent.[2] Using a pipette, carefully add the solution to the top of the silica gel.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.

  • Step 4: Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the solvent system determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be effective for separating compounds with different polarities.[3][4]

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Step 5: Monitoring the Separation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.[3][5]

    • Spot a small amount from each fraction on a TLC plate, alongside a spot of the crude mixture and a pure standard if available.

  • Step 6: Isolation of the Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate GradientA starting mixture of 95:5 or 90:10 is common, gradually increasing the ethyl acetate concentration.[3][4]
TLC Rf Value ~0.3 - 0.4In the chosen eluent for optimal separation on the column.
Silica to Compound Ratio 30:1 to 100:1 (by weight)A higher ratio is used for difficult separations.

Troubleshooting Guide

Q1: My compound is not moving down the column.

A1:

  • Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6]

  • Cause: The compound may have decomposed on the silica gel.

  • Solution: Check the stability of your compound on a TLC plate by running a 2D TLC.[6] If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[5][6]

Q2: The separation between my product and an impurity is poor.

A2:

  • Cause: The chosen solvent system is not optimal.

  • Solution: Re-optimize the mobile phase using TLC with different solvent systems. A shallower gradient or isocratic elution with a finely tuned solvent ratio might be necessary.

  • Cause: The column was poorly packed, leading to band broadening.[1]

  • Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The wet packing method is generally preferred for better results.[1]

  • Cause: The column was overloaded with the sample.

  • Solution: Use a larger column or reduce the amount of crude material loaded.

Q3: The collected fractions are all mixed.

A3:

  • Cause: The initial sample band was too broad.

  • Solution: Dissolve the crude product in the minimum possible volume of solvent for loading.[2] If solubility is an issue, use the dry loading technique.[2]

  • Cause: The flow rate is too fast.

  • Solution: Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[2]

Q4: The column is running very slowly or is blocked.

A4:

  • Cause: The silica gel is too fine, or the column is packed too tightly.

  • Solution: Use a coarser mesh of silica gel or apply gentle pressure to the top of the column.

  • Cause: The sample may have precipitated at the top of the column, especially if a solvent in which the sample is less soluble was used for loading.[7]

  • Solution: Ensure the sample is fully dissolved before loading. It may be necessary to dissolve the sample in a slightly more polar solvent than the initial eluent.[2]

Frequently Asked Questions (FAQs)

Q5: What is the best way to pack a column?

A5: The wet packing method, where a slurry of silica gel in the mobile phase is poured into the column, is often recommended as it minimizes the chances of trapping air bubbles and ensures a more uniform packing, leading to better separation.[1]

Q6: How do I choose the right solvent system?

A6: The ideal solvent system is determined by running preliminary TLC experiments. The goal is to find a solvent or a mixture of solvents that moves the desired compound to an Rf value of about 0.3-0.4 and provides the largest possible separation from any impurities.

Q7: Can I reuse my column?

A7: While it is technically possible to wash and reuse a silica gel column, it is generally not recommended for high-purity applications, as residual impurities from a previous run can co-elute and contaminate your current purification.

Q8: My product is a solid. How should I load it onto the column?

A8: If your solid product is soluble in the initial mobile phase, you can dissolve it and load it as a solution (wet loading). If it is not very soluble, the dry loading method is preferred.[2] This involves pre-adsorbing your compound onto a small amount of silica gel before adding it to the column.

Visual Workflow

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry Method) Pack->Load Elute 4. Elution (Gradient or Isocratic) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

"removing unreacted 3-methoxy-4-methylbenzoic acid from product"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Carboxylic Acids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 3-methoxy-4-methylbenzoic acid from reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I remove unreacted 3-methoxy-4-methylbenzoic acid from my non-polar organic product?

A common and effective method is to perform an acid-base extraction.[1][2][3] By washing your organic solution with a basic aqueous solution, such as sodium bicarbonate, the acidic 3-methoxy-4-methylbenzoic acid is converted into its water-soluble salt, sodium 3-methoxy-4-methylbenzoate.[1][3] This salt will then partition into the aqueous layer, which can be separated from the organic layer containing your desired product.

Q2: What is the best base to use for the extraction? Sodium hydroxide (B78521) or sodium bicarbonate?

The choice of base depends on the stability of your product.[2] Sodium bicarbonate is a weaker base and is generally preferred if your product, such as an ester, is sensitive to hydrolysis, which could be caused by a strong base like sodium hydroxide.[3] Given that phenols are less acidic than carboxylic acids, a solution of bicarbonate can be used to separate mixtures of phenols and carboxylic acids.[1][3]

Q3: I performed a sodium bicarbonate wash, but I'm still seeing the carboxylic acid impurity in my product. What could be the issue?

There are several possibilities:

  • Incomplete reaction: You may not have used enough sodium bicarbonate solution to neutralize all the carboxylic acid. Try performing additional washes with fresh sodium bicarbonate solution.

  • Insufficient mixing: Ensure you have shaken the separatory funnel vigorously enough to allow for efficient transfer of the carboxylate salt into the aqueous layer.

  • pH of the aqueous layer: The pH of the aqueous layer should be sufficiently basic to deprotonate the carboxylic acid. For effective removal, the pH should be at least two to three units above the pKa of the acid.[4]

  • Emulsion formation: An emulsion between the organic and aqueous layers can trap the impurity. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.

Q4: I see a lot of gas evolution when I add the sodium bicarbonate solution. Is this normal?

Yes, this is normal and expected. The reaction between the carboxylic acid and sodium bicarbonate produces carbonic acid, which then decomposes into carbon dioxide gas and water.[3][5] It is crucial to vent the separatory funnel frequently to release the pressure buildup.[3][5]

Q5: Can I use chromatography to remove the carboxylic acid?

Yes, chromatography is another option. Normal-phase silica (B1680970) gel chromatography can be used, but the acidic nature of silica might cause the carboxylic acid to elute unpredictably.[6] Adding a small amount of a modifier like triethylamine (B128534) to the eluent can help to achieve better separation.[6] Reversed-phase chromatography (C18) is also a highly practical and efficient tool for the purification of carboxylic acids.[7]

Q6: Is recrystallization a viable method for purification?

Recrystallization can be an effective final purification step.[8][9] The success of this method depends on finding a suitable solvent system where the product has significantly different solubility compared to the 3-methoxy-4-methylbenzoic acid impurity at different temperatures.

Data Presentation

CompoundpKa
3-methoxy-4-methylbenzoic acid4.25 ± 0.10

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 3-methoxy-4-methylbenzoic acid

This protocol describes the removal of unreacted 3-methoxy-4-methylbenzoic acid from a reaction mixture dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

Materials:

  • Crude reaction mixture dissolved in an appropriate organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the organic solution containing your product and the unreacted 3-methoxy-4-methylbenzoic acid to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.[3][10]

  • Continue to shake more vigorously for 1-2 minutes to ensure complete extraction.

  • Allow the layers to separate completely. The top layer will typically be the organic layer and the bottom will be the aqueous layer (confirm by adding a drop of water to see which layer it joins).

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the wash (steps 2-6) with a fresh portion of saturated sodium bicarbonate solution. This is to ensure all the carboxylic acid has been removed.

  • Wash the organic layer with deionized water to remove any remaining sodium bicarbonate.

  • Wash the organic layer with brine to help break any emulsions and remove the bulk of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any residual water. Swirl the flask until the drying agent no longer clumps together.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_start Initial State cluster_extraction Acid-Base Extraction cluster_workup Workup cluster_final Final Product start Crude Product in Organic Solvent extraction Wash with Saturated NaHCO3 Solution start->extraction separation Separate Aqueous and Organic Layers extraction->separation wash_water Wash with Water separation->wash_water Organic Layer waste Aqueous Waste (contains carboxylate salt) separation->waste Aqueous Layer wash_brine Wash with Brine wash_water->wash_brine drying Dry with Na2SO4 wash_brine->drying evaporation Solvent Evaporation drying->evaporation product Purified Product evaporation->product logical_relationship cluster_problem Problem cluster_solution Solution cluster_result Result impurity Unreacted 3-methoxy-4-methylbenzoic acid (in organic phase) reaction Acid-Base Reaction impurity->reaction reagent Aqueous NaHCO3 reagent->reaction product Water-Soluble Salt (in aqueous phase) reaction->product separation Phase Separation product->separation

References

"troubleshooting low yield in Methyl 3-methoxy-4-methylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-4-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yields.

Troubleshooting Guides and FAQs

This section provides answers to specific questions you may encounter during the synthesis of this compound, helping you diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two main synthetic routes are:

  • Fischer Esterification: This is an acid-catalyzed reaction between 3-methoxy-4-methylbenzoic acid and methanol (B129727).[1] Common catalysts include sulfuric acid, hydrochloric acid, or acetyl chloride.[1][2]

  • Methylation: This route involves the methylation of 3-hydroxy-4-methylbenzoic acid using a methylating agent like dimethyl sulfate (B86663).[3]

Q2: My Fischer esterification reaction is resulting in a low yield. What are the common causes?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5] The primary factors contributing to low conversion are:

  • Incomplete reaction: The equilibrium between reactants and products may not favor the ester.

  • Water content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials.[4]

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst concentration can hinder the reaction.

Troubleshooting Low Yield in Fischer Esterification

Q3: How can I drive the Fischer esterification equilibrium towards the product to improve the yield?

To shift the equilibrium and favor the formation of this compound, you can:

  • Use an excess of a reactant: Using a large excess of methanol is a common strategy as it is often used as the solvent and can be easily removed after the reaction.[5]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.

Q4: I have a significant amount of unreacted 3-methoxy-4-methylbenzoic acid in my final product. How can I address this?

The presence of unreacted starting material is a clear indication of an incomplete reaction. To resolve this, consider the following:

  • Increase reaction time: Some reactions may require longer refluxing to reach completion. A 36-hour reaction time has been reported to achieve a high yield.[2]

  • Increase catalyst concentration: Insufficient acid catalyst can lead to a slow or incomplete reaction.

  • Ensure anhydrous conditions: Use dry methanol and glassware to minimize the presence of water, which can hydrolyze the ester product back to the carboxylic acid.

Q5: My final product is impure, showing multiple spots on the TLC plate. What are the potential side products?

While specific side products for this synthesis are not extensively documented in the provided search results, general side reactions in Fischer esterification of substituted benzoic acids can include:

  • Dehydration of methanol: Under strong acidic conditions and high temperatures, methanol could potentially dehydrate to form dimethyl ether, though this is less common under typical esterification conditions.

  • Reactions involving the aromatic ring: While the methoxy (B1213986) and methyl groups are generally stable, harsh reaction conditions could potentially lead to undesired reactions on the aromatic ring.

For the methylation route using dimethyl sulfate, potential side reactions could involve methylation at other nucleophilic sites if present.

Q6: What are the recommended methods for purifying crude this compound?

The primary methods for purification are:

  • Extraction: An initial workup involving extraction with an organic solvent and washing with a basic solution (like sodium bicarbonate) will remove unreacted acidic starting material and the acid catalyst.[4][6]

  • Column Chromatography: This is an effective method for separating the desired product from any remaining starting materials and byproducts.[1]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent is an excellent way to achieve high purity.

Data Presentation

Table 1: Reported Yields for this compound Synthesis

Starting MaterialReagentsCatalystReaction TimeYield (%)Reference
3-methoxy-4-methylbenzoic acidMethanolAcetyl Chloride36 hours98%[2]
3-hydroxy-4-methylbenzoic acid & 3-methoxy-4-methylbenzoic acidDimethyl SulfatePotassium Hydroxide (B78521)3 hours97%[3]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-methoxy-4-methylbenzoic acid

This protocol is based on a high-yield reported synthesis.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid (e.g., 6.0 g) in a large excess of anhydrous methanol (e.g., 120 ml).

  • Catalyst Addition: To the stirred solution, carefully add acetyl chloride (e.g., 6 ml) as the catalyst. Acetyl chloride will react with methanol to generate HCl in situ, which catalyzes the esterification.

  • Reaction: Stir the mixture at room temperature for 36 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a fresh portion of methanol (e.g., 100 ml) and evaporate again. This step helps to remove any residual acetyl chloride and HCl.

  • Purification: The resulting oil is reported to be of high purity.[2] If further purification is needed, column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) solvent system can be employed.

Protocol 2: Methylation of 3-hydroxy-4-methylbenzoic acid

This protocol is adapted from a patented high-yield procedure.[3]

  • Preparation: In a reaction vessel, dissolve 3-hydroxy-4-methylbenzoic acid (e.g., 55.8 g, 0.37 mol) and 3-methoxy-4-methylbenzoic acid (e.g., 13.5 g, 0.08 mol) in water (300 ml) with potassium hydroxide (55.8 g, 1.0 mol).

  • Methylation: At 40°C, add dimethyl sulfate (147 g, 1.16 mol) dropwise over approximately 3 hours. Maintain the pH of the solution between 10.8 and 11 by adding a potassium hydroxide solution as needed.

  • Reaction Completion: Continue stirring for another 30 minutes after the addition of dimethyl sulfate is complete.

  • Isolation:

    • Separate the organic ester layer.

    • Wash the ester with water.

    • Dry the product in a vacuum.

  • Recovery: The aqueous phase can be acidified to recover unreacted 3-methoxy-4-methylbenzoic acid, which can be used in subsequent batches.[3]

Mandatory Visualization

Synthesis_Pathway Fischer Esterification of 3-methoxy-4-methylbenzoic acid reactant1 3-methoxy-4-methylbenzoic acid reaction_intermediate Tetrahedral Intermediate reactant1->reaction_intermediate reactant2 Methanol (excess) reactant2->reaction_intermediate catalyst Acid Catalyst (e.g., H₂SO₄, HCl) catalyst->reaction_intermediate Protonation product This compound water Water reaction_intermediate->product Elimination of water reaction_intermediate->water

Caption: Synthesis pathway for this compound via Fischer Esterification.

Troubleshooting_Workflow Troubleshooting Low Yield in Synthesis start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_purity Product Impure? check_reaction->check_purity No increase_time Increase Reaction Time check_reaction->increase_time Yes increase_catalyst Increase Catalyst Concentration check_reaction->increase_catalyst Yes remove_water Ensure Anhydrous Conditions check_reaction->remove_water Yes purification Purify Product (Column Chromatography/Recrystallization) check_purity->purification Yes success Improved Yield check_purity->success No increase_time->success increase_catalyst->success remove_water->success purification->success

Caption: A workflow for troubleshooting low product yield.

Problem_Solution_Relationship Problem and Solution Mapping problem1 Low Conversion cause1 Reversible Reaction Equilibrium problem1->cause1 cause2 Insufficient Reaction Time problem1->cause2 cause3 Low Catalyst Concentration problem1->cause3 cause4 Presence of Water problem1->cause4 problem2 Presence of Starting Material in Product problem2->cause1 problem2->cause2 problem2->cause4 problem3 Multiple Spots on TLC cause5 Formation of Side Products problem3->cause5 solution1 Use Excess Methanol cause1->solution1 solution2 Remove Water (Dean-Stark) cause1->solution2 solution3 Increase Reflux Time cause2->solution3 solution4 Increase Amount of Catalyst cause3->solution4 solution5 Use Anhydrous Reagents cause4->solution5 solution6 Purify by Chromatography/Recrystallization cause5->solution6

Caption: Logical relationships between problems, causes, and solutions.

References

"alternative catalysts for the synthesis of Methyl 3-methoxy-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative catalytic methods for the synthesis of Methyl 3-methoxy-4-methylbenzoate. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative catalysts for the synthesis of this compound, moving away from traditional strong acids?

A1: Alternative catalysts include solid acid catalysts, such as zirconium-titanium (Zr/Ti) oxides, and enzymes, like lipases (e.g., Candida rugosa lipase). Another approach involves the use of acetyl chloride in methanol (B129727). These alternatives can offer benefits such as easier catalyst recovery, milder reaction conditions, and improved selectivity.

Q2: What are the main advantages of using a solid acid catalyst like Zr/Ti oxide?

A2: Solid acid catalysts are heterogeneous, which simplifies their separation from the reaction mixture, allowing for easy recovery and reuse.[1][2] They are generally less corrosive than strong mineral acids like sulfuric acid and can lead to cleaner reactions with fewer byproducts.[1][2]

Q3: What should I consider when choosing an enzymatic catalyst for this esterification?

A3: Enzymatic catalysis, typically using lipases, offers high selectivity under mild reaction conditions, which can be advantageous for sensitive substrates. However, factors such as substrate and product inhibition, the choice of solvent, and the water content of the reaction medium are critical for optimal performance.[3]

Q4: Can acetyl chloride be used as a catalyst?

A4: Acetyl chloride is not a catalyst but a reagent that reacts with methanol to form hydrogen chloride (HCl) in situ. This anhydrous HCl then acts as the catalyst for the esterification reaction. This method is effective for achieving high yields.

Troubleshooting Guides

Solid Acid Catalysis (e.g., Zr/Ti Oxide)
Problem Possible Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The catalyst may have absorbed moisture or has been deactivated. 2. Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.1. Activate the Catalyst: Dry the catalyst in an oven (e.g., at 120°C) before use to remove any adsorbed water. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any potential side reactions. For Zr/Ti catalysts, temperatures around 120°C are often employed.[2] 3. Increase Catalyst Amount: Incrementally increase the catalyst loading.
Slow Reaction Rate 1. Mass Transfer Limitations: In a heterogeneous system, poor mixing can limit the interaction between the reactants and the catalyst surface. 2. Steric Hindrance: The substrate may have difficulty accessing the active sites of the catalyst.1. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. 2. Catalyst Modification: Consider using a catalyst with a larger pore size or higher surface area.
Catalyst Deactivation upon Reuse 1. Leaching of Active Sites: The acidic sites may be leaching from the support. 2. Fouling: The catalyst surface may be blocked by reaction byproducts or polymers.1. Test for Leaching: Analyze the reaction filtrate for the presence of the metal components of the catalyst. 2. Catalyst Regeneration: Wash the catalyst with a suitable solvent to remove adsorbed species before reuse.
Enzymatic Catalysis (e.g., Candida rugosa Lipase)
Problem Possible Cause Recommended Solution
Low or No Enzyme Activity 1. Inappropriate Solvent: The chosen organic solvent may be denaturing the enzyme. 2. Incorrect Water Activity: Lipases require a minimal amount of water for activity; however, too much water will favor hydrolysis over esterification. 3. Enzyme Inhibition: High concentrations of the acid or alcohol substrate can inhibit the enzyme.[3]1. Solvent Screening: Test different non-polar, water-immiscible organic solvents (e.g., hexane (B92381), toluene). 2. Control Water Content: Add a small, controlled amount of water or use a salt hydrate (B1144303) pair to maintain optimal water activity. 3. Substrate Feeding: Implement a stepwise or continuous addition of the inhibitory substrate to maintain a low concentration in the reaction medium.
Reaction Stops Prematurely 1. Product Inhibition: The accumulation of the ester product or water can inhibit the enzyme. 2. pH Shift: The local pH around the enzyme may have shifted to a non-optimal value.1. In Situ Product Removal: Consider using techniques like vacuum evaporation or adsorption to remove the ester or water as it is formed. 2. Buffering: Use a solid-state buffer or immobilize the enzyme on a support with buffering capacity.
Difficulty in Enzyme Recovery 1. Enzyme Dispersion: The free enzyme powder is difficult to separate from the reaction mixture.1. Immobilization: Use an immobilized form of the lipase (B570770) on a solid support for easy filtration and reuse.

Alternative Catalyst Performance Data

CatalystSubstrateAlcoholTemp. (°C)Time (h)Yield (%)Reference
Zr/Ti Oxide (1.2:1 ratio) p-methylbenzoic acidMethanol12024>95[2]
Candida rugosa lipase Benzoic acidMethanol4024~90[3]
Acetyl Chloride / Methanol 3-Methoxy-4-methylbenzoic acidMethanolRoom Temp.3698

Experimental Protocols

Protocol 1: Synthesis using Zr/Ti Solid Acid Catalyst

This is a general procedure that can be adapted for 3-methoxy-4-methylbenzoic acid.[2]

  • Catalyst Preparation: A Zr/Ti solid acid catalyst can be prepared by co-precipitation or impregnation methods, followed by calcination. A common molar ratio of Zr:Ti is 1.2:1 for high activity.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-4-methylbenzoic acid (1.0 eq), methanol (10-20 eq), and the Zr/Ti oxide catalyst (e.g., 10 wt% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux (approximately 120°C in an oil bath) with vigorous stirring for 24 hours.

  • Work-up: After cooling to room temperature, filter the solid catalyst from the reaction mixture. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Purification: Remove the excess methanol from the filtrate by rotary evaporation. The resulting crude ester can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Enzymatic Synthesis using Candida rugosa Lipase

This protocol is based on the synthesis of methyl benzoate (B1203000) and can be adapted.[3]

  • Reaction Setup: In a sealed vial, dissolve 3-methoxy-4-methylbenzoic acid in a suitable organic solvent (e.g., a mixture of hexane and toluene). Add methanol (e.g., 1.5 eq).

  • Enzyme Addition: Add Candida rugosa lipase powder or an immobilized preparation.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) with shaking for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Separate the enzyme by filtration.

  • Purification: Wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography.

Protocol 3: Synthesis using Acetyl Chloride in Methanol
  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetyl chloride (1.0-1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 36 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until CO2 evolution ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants: - 3-Methoxy-4-methylbenzoic acid - Methanol start->reactants catalyst Add Alternative Catalyst (Solid Acid or Enzyme) reactants->catalyst reflux Heat and Stir (e.g., Reflux) catalyst->reflux monitor Monitor Progress (TLC/GC) reflux->monitor monitor->reflux Continue reaction separate Separate Catalyst (Filtration) monitor->separate Reaction complete evaporate Solvent Evaporation separate->evaporate purify Purification (Chromatography/Recrystallization) evaporate->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound using alternative catalysts.

References

"preventing byproduct formation in the methylation of 3-hydroxy-4-methylbenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the methylation of 3-hydroxy-4-methylbenzoic acid. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the methylation of 3-hydroxy-4-methylbenzoic acid, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Methyl 3-hydroxy-4-methylbenzoate

  • Question: My reaction shows a low yield of the desired ester product. What are the likely causes and how can I improve the yield?

  • Answer: A low yield of methyl 3-hydroxy-4-methylbenzoate is a common issue and can stem from several factors. The primary causes are often an incomplete reaction or hydrolysis of the product during workup.

    • Incomplete Reaction: The Fischer-Speier esterification is a reversible reaction.[1] To drive the equilibrium towards the product, you can:

      • Increase the excess of methanol (B129727): Using a larger excess of methanol can significantly shift the reaction equilibrium forward.[1]

      • Remove water: Water is a byproduct of the esterification reaction. Its removal will favor product formation. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]

      • Increase reaction time or temperature: Ensure the reaction is refluxed for a sufficient duration. Progress can be monitored by Thin-Layer Chromatography (TLC).[1]

    • Product Hydrolysis: The desired ester can be hydrolyzed back to the starting carboxylic acid during the workup phase if conditions are not carefully controlled. Ensure that any aqueous solutions used for washing are neutralized or slightly basic to prevent acid-catalyzed hydrolysis.

Issue 2: Presence of a Significant Amount of O-Methylated Byproduct

  • Question: I am observing a significant amount of an impurity that I suspect is the O-methylated byproduct (methyl 3-methoxy-4-methylbenzoate). How can I confirm this and prevent its formation?

  • Answer: Formation of the O-methylated ether is a known byproduct in the methylation of phenolic acids.[1]

    • Confirmation: This byproduct will have a slightly different retention time in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) compared to the desired product. Mass Spectrometry (MS) is the definitive method for confirmation; the O-methylated product will have a molecular ion peak corresponding to its higher molecular weight.

    • Prevention:

      • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these conditions can favor O-methylation.[1] Using the reflux temperature of methanol (around 65°C) is generally sufficient for esterification.

      • Catalyst Concentration: Use the minimum effective amount of the acid catalyst. Higher catalyst concentrations can sometimes promote side reactions.

      • Alternative Methylating Agents: Consider using milder methylating agents. While dimethyl sulfate (B86663) is effective, it can be aggressive and lead to O-methylation. Dimethyl carbonate (DMC) is a greener and often more selective alternative for O-methylation, so careful control of stoichiometry and conditions would be necessary to favor esterification.[2]

Issue 3: Product Discoloration

  • Question: My final product is yellow or brown. What causes this discoloration and how can I obtain a colorless product?

  • Answer: Discoloration is typically due to the oxidation of the phenolic hydroxyl group.

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Control Temperature: Excessive heat can lead to the degradation of the starting material and product, forming colored impurities. Maintain a controlled and moderate reaction temperature.

    • Purification: If discoloration has already occurred, purification by column chromatography or recrystallization may be necessary to isolate the pure, colorless product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the methylation of 3-hydroxy-4-methylbenzoic acid to its methyl ester?

A1: The most common and direct method is the Fischer-Speier esterification. This involves reacting 3-hydroxy-4-methylbenzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]

Q2: What are the primary byproducts I should be aware of in this reaction?

A2: The main byproducts of concern are:

  • This compound: This results from the methylation of the phenolic hydroxyl group (O-methylation).[1]

  • Unreacted 3-hydroxy-4-methylbenzoic acid: Due to the reversible nature of the esterification, the reaction may not go to completion.[1]

  • Hydrolysis product: The desired methyl ester can be hydrolyzed back to the starting carboxylic acid during workup.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. The starting material (a carboxylic acid) is more polar and will have a lower Rf value than the less polar ester product. A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate (B1210297). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]

Q4: What is a typical yield and purity I can expect?

A4: With proper optimization to drive the reaction to completion, yields for Fischer esterifications can be high. For a similar synthesis of methyl p-hydroxybenzoate, a yield of 86% was achieved. Purity of over 98% can often be achieved after purification.[1] However, yields can vary based on the scale of the reaction and the purification methods employed.

Q5: What are the recommended purification methods for methyl 3-hydroxy-4-methylbenzoate?

A5: The most common purification method is column chromatography on silica (B1680970) gel. A solvent system with a gradient of ethyl acetate in hexane is typically effective for separating the desired product from less polar byproducts and more polar starting material. Recrystallization from a suitable solvent system can also be an effective purification technique.

Data Presentation

The following tables summarize key data related to the methylation of phenolic acids. Note that specific quantitative data for 3-hydroxy-4-methylbenzoic acid is limited in the literature; therefore, data for analogous compounds is provided as a reference.

Table 1: Comparison of Methylation Methods for Phenolic Acids

MethodMethylating AgentCatalyst/BaseTypical Temperature (°C)Key AdvantagesPotential Drawbacks
Fischer-Speier Esterification MethanolH₂SO₄ or p-TsOH~65 (Methanol Reflux)Cost-effective, simple procedure.Reversible reaction, potential for O-methylation at higher temperatures.
Dimethyl Sulfate (DMS) Methylation Dimethyl SulfateStrong Base (e.g., NaOH)Room Temp. to 90High reactivity, can achieve high conversions.Toxic reagent, can lead to non-selective methylation (both O- and C-methylation).
Dimethyl Carbonate (DMC) Methylation Dimethyl CarbonateBase (e.g., K₂CO₃)90 - 160"Green" reagent, can be highly selective for O-methylation.Higher temperatures and pressures may be required.[2]

Table 2: Typical Reaction Conditions and Expected Outcomes for Fischer Esterification of Hydroxybenzoic Acids

ParameterConditionExpected OutcomeRationale
Molar Ratio (Acid:Methanol) 1:10 to 1:20 (or using Methanol as solvent)Higher YieldDrives the equilibrium towards the product side (Le Chatelier's Principle).
Catalyst Loading (H₂SO₄) 1-5 mol%Efficient Reaction RateCatalyzes the esterification without promoting excessive side reactions.
Reaction Temperature 65 °C (Refluxing Methanol)Good balance of reaction rate and selectivity.Higher temperatures can increase the rate of O-methylation.
Reaction Time 4-24 hoursHigh ConversionReaction progress should be monitored by TLC or HPLC to determine completion.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-hydroxy-4-methylbenzoic acid

Materials:

  • 3-hydroxy-4-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20 mL of methanol per 1 g of acid).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 1 g of acid) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.

  • Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-hydroxy-4-methylbenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Analysis of Reaction Mixture by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC-MS Conditions (General Guideline):

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

Sample Preparation for GC-MS:

  • A small aliquot of the crude reaction mixture can be diluted in a suitable solvent (e.g., ethyl acetate).

  • Derivatization (e.g., silylation) of the phenolic hydroxyl group may be necessary to improve volatility and peak shape.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_byproduct Byproduct Formation 3-hydroxy-4-methylbenzoic acid 3-hydroxy-4-methylbenzoic acid Methyl 3-hydroxy-4-methylbenzoate Methyl 3-hydroxy-4-methylbenzoate 3-hydroxy-4-methylbenzoic acid->Methyl 3-hydroxy-4-methylbenzoate  H+ (cat.), Reflux (Esterification) This compound This compound 3-hydroxy-4-methylbenzoic acid->this compound  Harsh Conditions (O-Methylation) Methanol Methanol Methanol->Methyl 3-hydroxy-4-methylbenzoate Water Water

Caption: Reaction pathway for the methylation of 3-hydroxy-4-methylbenzoic acid.

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No byproduct Byproduct Formation Detected check_completion->byproduct Yes solution1 Increase reaction time Increase methanol excess Remove water incomplete->solution1 solution2 Lower reaction temperature Use minimum catalyst Consider milder methylating agent byproduct->solution2 purify Purify by Column Chromatography or Recrystallization solution1->purify solution2->purify end Pure Product purify->end

Caption: Troubleshooting workflow for low yield or impure product.

Byproduct_Logic condition Reaction Conditions temp Temperature condition->temp time Reaction Time condition->time catalyst Catalyst Concentration condition->catalyst esterification Desired Esterification temp->esterification Moderate (~65°C) etherification Undesired O-Methylation temp->etherification High time->esterification Optimal time->etherification Prolonged catalyst->esterification Low catalyst->etherification High

Caption: Logical relationship between reaction conditions and product formation.

References

Technical Support Center: Analysis of Impurites in Methyl 3-methoxy-4-methylbenzoate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-methoxy-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on its common synthesis route starting from 3-methoxy-4-methylbenzoic acid, the most likely impurities include:

  • Residual Starting Material: 3-methoxy-4-methylbenzoic acid.[1]

  • Isomeric Impurities: Positional isomers such as Methyl 4-methoxy-3-methylbenzoate may be present depending on the purity of the starting materials.

  • By-products of Incomplete Reactions: If the synthesis involves methylation of a hydroxyl group, partially methylated intermediates could be present.[1]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate) may be present in trace amounts.

  • Reagents: Traces of reagents used in the synthesis, such as acids or bases, might remain.[1]

Q2: Which analytical techniques are most suitable for analyzing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating non-volatile impurities. A reversed-phase method with UV detection is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful technique for structural elucidation of the main component and any unknown impurities. It can also be used for quantitative analysis (qNMR).

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: Identifying an unknown peak requires a systematic approach:

  • Blank Injection: Inject a blank solvent to ensure the peak is not a system artifact or from the solvent itself.[2]

  • Spiking: Spike the sample with known potential impurities (e.g., starting material) to see if the peak area increases.[3]

  • UV-Vis Spectrum: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak with that of the main peak and standards. This can indicate structural similarities.[4]

  • LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight and fragmentation pattern for structural clues.[5]

  • Isolation and NMR: For significant unknown impurities, isolation by preparative HPLC followed by NMR spectroscopy is the definitive method for structural elucidation.[4]

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Peak Tailing for the Main Peak 1. Interaction with residual silanols on the column. 2. Mobile phase pH is close to the pKa of an impurity co-eluting with the main peak. 3. Column overload.1. Use a column with high-purity silica (B1680970) or an end-capped column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH away from the pKa of any acidic or basic components. 3. Reduce the injection volume or dilute the sample.
Extra, Unexpected Peaks (Ghost Peaks) 1. Contamination in the mobile phase or wash solvent. 2. Carryover from a previous injection. 3. Sample degradation in the autosampler.1. Prepare fresh mobile phase using high-purity solvents. Filter all solvents. 2. Run a blank injection after a high-concentration sample. Implement a robust needle wash method. 3. Use a cooled autosampler if the analyte is unstable.
Poor Resolution Between Main Peak and Impurities 1. Inappropriate mobile phase composition. 2. Column is old or contaminated. 3. Flow rate is too high.1. Optimize the organic-to-aqueous ratio in the mobile phase. Consider a different organic modifier (e.g., acetonitrile (B52724) vs. methanol). 2. Replace the column. Use a guard column to protect the analytical column. 3. Reduce the flow rate to increase separation efficiency.
GC-MS Analysis
Problem Possible Causes Troubleshooting Steps
No or Very Small Peaks 1. Incorrect inlet temperature. 2. Syringe issue (blocked or not drawing sample). 3. Leak in the system.1. Ensure the inlet temperature is appropriate for the volatility of this compound without causing degradation. 2. Check the syringe and autosampler operation. 3. Perform a leak check of the GC system.
Peak Broadening or Tailing 1. Active sites in the liner or column. 2. Column contamination. 3. Incorrect flow rate.1. Use a deactivated liner and column. 2. Bake out the column according to the manufacturer's instructions. 3. Verify and optimize the carrier gas flow rate.
Poor Separation of Isomers 1. Inadequate column stationary phase. 2. Oven temperature program is not optimized.1. Use a column with a different polarity that provides better selectivity for the isomers. 2. Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

GC-MS Method for Impurity Profiling
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

¹H NMR Spectroscopy for Structural Confirmation
  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Typical Chemical Shifts (δ) for this compound:

    • ~2.2 ppm (s, 3H, Ar-CH₃)

    • ~3.9 ppm (s, 3H, -OCH₃)

    • ~3.9 ppm (s, 3H, -COOCH₃)

    • ~7.1-7.6 ppm (m, 3H, Ar-H)

Quantitative Data Summary

The following table presents hypothetical but realistic data for the analysis of a this compound sample.

Analysis Parameter Typical Value
HPLC Purity Assay of this compound> 99.0%
3-methoxy-4-methylbenzoic acid< 0.5%
Other single unknown impurity< 0.1%
Total Impurities< 1.0%
GC-MS Residual Methanol< 3000 ppm
Residual Ethyl Acetate< 5000 ppm

Visualizations

hplc_troubleshooting_workflow start Unexpected Peak in HPLC blank_injection Inject Blank Solvent start->blank_injection peak_present_blank Peak Present in Blank? blank_injection->peak_present_blank system_contamination Source: System/Solvent Contamination peak_present_blank->system_contamination Yes peak_absent_blank Peak Absent in Blank peak_present_blank->peak_absent_blank No spiking Spike with Known Impurities peak_absent_blank->spiking peak_increase Peak Area Increases? spiking->peak_increase impurity_identified Impurity Tentatively Identified peak_increase->impurity_identified Yes no_increase No Significant Increase peak_increase->no_increase No lc_ms Perform LC-MS Analysis no_increase->lc_ms get_mw Obtain Molecular Weight lc_ms->get_mw structure_elucidation Propose Structure get_mw->structure_elucidation isolate_nmr Isolate and Perform NMR for Confirmation structure_elucidation->isolate_nmr

Workflow for identifying an unknown peak in HPLC.

synthesis_impurities cluster_reactants Starting Materials & Reagents cluster_reaction Esterification Reaction cluster_products Products & Impurities start_material 3-methoxy-4-methylbenzoic acid reaction Reflux start_material->reaction impurity2 Isomeric Impurities start_material->impurity2 from impure starting material methanol Methanol methanol->reaction impurity3 Residual Solvents methanol->impurity3 catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction main_product This compound reaction->main_product impurity1 Unreacted Starting Material reaction->impurity1

Potential impurities from synthesis.

References

Technical Support Center: Improving the Purity of Synthesized Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Methyl 3-methoxy-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the Fischer esterification of 3-methoxy-4-methylbenzoic acid with methanol (B129727), using an acid catalyst such as sulfuric acid, hydrochloric acid, or acetyl chloride.[1] This reaction is typically performed under reflux conditions.

Q2: What are the primary impurities I should expect in my crude product?

The main impurities are typically:

  • Unreacted 3-methoxy-4-methylbenzoic acid: Due to the reversible nature of Fischer esterification, some starting material may remain.

  • Water: A byproduct of the esterification reaction, which can also shift the equilibrium back towards the reactants.

  • Residual acid catalyst: Traces of the acid catalyst used in the reaction.

  • Side-products: Although less common for this specific molecule, potential side-products in esterifications can include self-esterification products (polyesters) if conditions are too harsh.

Q3: What are the recommended methods for purifying crude this compound?

The two most effective purification techniques are:

  • Recrystallization: A common method to obtain highly pure crystalline product.

  • Column Chromatography: Effective for separating the product from impurities with different polarities.[1]

Q4: How can I monitor the progress of the reaction and the purity of my product?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.[2] The purity of the final product can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Troubleshooting Guides

Low Product Yield

Problem: The yield of this compound is consistently low.

Possible Cause Recommended Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (which can also serve as the solvent). Removing water as it forms, for instance, by using a Dean-Stark apparatus, can also significantly improve the yield.
Presence of Water Water is a byproduct of the reaction and its presence can shift the equilibrium back to the starting materials. Ensure that all glassware is thoroughly dried and use anhydrous methanol.
Inactive or Insufficient Catalyst The acid catalyst may be old or used in an insufficient amount. Use a fresh batch of a strong acid catalyst like concentrated sulfuric acid or acetyl chloride.
Suboptimal Reaction Conditions The reaction may not have reached completion. Increase the reflux time and ensure the reaction temperature is maintained at the boiling point of methanol. Monitor the reaction progress using TLC.
Product Purity Issues

Problem: The isolated product is impure, as indicated by analytical techniques (e.g., broad melting point range, extra peaks in NMR or GC).

Symptom Possible Cause Suggested Solution
Presence of Unreacted Carboxylic Acid Incomplete reaction or hydrolysis of the ester during workup.Wash the organic extract with a saturated aqueous solution of sodium bicarbonate to remove the acidic starting material. If the impurity persists, purify by column chromatography.
Discolored Product (Yellow or Brown) Thermal degradation or presence of colored impurities.Treat a solution of the crude product with activated charcoal before recrystallization. If the color persists, column chromatography is recommended.
Oily Product Instead of Solid Presence of impurities depressing the melting point or an inappropriate recrystallization solvent.First, attempt to purify a small sample by column chromatography to remove impurities. For recrystallization, ensure the correct solvent is used and allow for slow cooling to promote crystal formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is based on a reported synthesis with high yield.[5]

Materials:

  • 3-methoxy-4-methylbenzoic acid: 6.0 g

  • Anhydrous Methanol: 120 mL

  • Acetyl chloride: 6 mL

Procedure:

  • In a round-bottom flask, dissolve 6.0 g of 3-methoxy-4-methylbenzoic acid in 120 mL of anhydrous methanol.

  • Stir the solution and slowly add 6 mL of acetyl chloride.

  • Stir the reaction mixture at room temperature for 36 hours.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in 100 mL of methanol and evaporate the solvent again. Repeat this step.

  • The resulting colorless oil is crude this compound (expected crude yield ~98%).

Protocol 2: Purification by Recrystallization

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A common starting point for esters is a mixture of a polar solvent like ethanol (B145695) or methanol with a non-polar co-solvent like water or hexanes.

General Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., methanol).

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica (B1680970) gel Mobile Phase: A mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate (B1210297) is a good starting point. A common mobile phase for this type of compound is petroleum ether/ethyl acetate (10:1, v/v).[6]

General Procedure:

  • Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent by rotary evaporation.

Data Presentation

Synthesis Method Reactants Catalyst Reaction Time Yield Purity Reference
Fischer Esterification3-methoxy-4-methylbenzoic acid, MethanolAcetyl chloride36 hours98%Not specified[5]
Methylation3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, Dimethyl sulfateKOH~3.5 hours97%>99.5% (GC)[7]
Purification Method Stationary Phase Mobile Phase / Solvent Expected Purity
Column ChromatographySilica GelPetroleum ether/ethyl acetate (10:1, v/v)High
RecrystallizationNot specifiedMethanol/Water or Ethanol/Water (suggested)>99% (with efficient technique)

Visualizations

SynthesisWorkflow Experimental Workflow for Synthesis start Start: 3-methoxy-4-methylbenzoic acid + Methanol add_catalyst Add Acid Catalyst (e.g., Acetyl Chloride) start->add_catalyst reflux Stir at Room Temperature (or Reflux) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete? workup Work-up: Evaporate Solvent monitor->workup Complete? crude_product Crude this compound workup->crude_product end Purification crude_product->end

Caption: A typical experimental workflow for the synthesis of this compound.

TroubleshootingYield Troubleshooting Low Yield low_yield Low Yield Observed check_equilibrium Is excess alcohol used? Is water being removed? low_yield->check_equilibrium Equilibrium Issue? check_reagents Are reagents anhydrous? Is catalyst active? low_yield->check_reagents Reagent Issue? check_conditions Is reaction time sufficient? Is temperature correct? low_yield->check_conditions Condition Issue? solution_equilibrium Use excess methanol Consider Dean-Stark trap check_equilibrium->solution_equilibrium solution_reagents Use anhydrous solvents Use fresh catalyst check_reagents->solution_reagents solution_conditions Increase reaction time Ensure proper reflux check_conditions->solution_conditions

Caption: A decision tree for troubleshooting low product yield.

PurificationLogic Purification Troubleshooting Logic impure_product Impure Product acid_impurity Unreacted Acid (TLC/NMR evidence) impure_product->acid_impurity colored_impurity Product is Colored impure_product->colored_impurity oily_product Product is an Oil impure_product->oily_product wash_bicarb Wash with NaHCO3 solution acid_impurity->wash_bicarb column Column Chromatography colored_impurity->column If color persists charcoal Activated Charcoal Treatment colored_impurity->charcoal oily_product->column wash_bicarb->column If still impure recrystallize Recrystallization column->recrystallize For higher purity charcoal->recrystallize

References

Validation & Comparative

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by detailing the fragmentation patterns of ionized molecules. This guide provides a comprehensive interpretation of the expected mass spectrum of Methyl 3-methoxy-4-methylbenzoate and compares it with structurally similar compounds, supported by experimental data and detailed protocols.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak (M⁺) at m/z 180. The primary fragmentation pathways are expected to involve the cleavage of the ester and methoxy (B1213986) groups, leading to several key fragment ions.

A crucial fragmentation step for methyl esters of benzoic acid is the loss of the methoxy group (•OCH₃), resulting in the formation of a stable acylium ion. For this compound, this would correspond to a fragment at m/z 149. Subsequent loss of a carbon monoxide (CO) molecule from this acylium ion would yield a fragment at m/z 121.

Another predictable fragmentation involves the loss of a methyl radical (•CH₃) from the methoxy group on the ring, leading to a fragment at m/z 165. The presence of a methyl group on the aromatic ring can also lead to the formation of a tropylium (B1234903) ion or related structures.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, a comparison with the known mass spectra of structurally related compounds is invaluable. The following table summarizes the key fragments of this compound's isomers and a related compound.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Interpretation
This compound (Predicted) 180.20180 (M⁺) : Molecular Ion165 : [M-CH₃]⁺, Loss of a methyl radical from the methoxy group149 : [M-OCH₃]⁺, Loss of the methoxy group from the ester121 : [M-OCH₃-CO]⁺, Subsequent loss of carbon monoxide
Methyl 4-methoxy-3-methylbenzoate (Isomer) 180.20Similar fragmentation expected, with potential differences in fragment ion intensities due to positional differences of substituents.
Methyl 3-methoxybenzoate 166.17166 (M⁺) : Molecular Ion135 : [M-OCH₃]⁺, Loss of the methoxy group from the ester107 : [M-OCH₃-CO]⁺, Subsequent loss of carbon monoxide77 : [C₆H₅]⁺, Phenyl cation[1]
3-Methoxy-4-methylbenzoic acid 166.17166 (M⁺) : Molecular Ion151 : [M-CH₃]⁺, Loss of a methyl radical148 : [M-H₂O]⁺, Loss of water123 : [M-COOH]⁺, Loss of the carboxyl group[2]

Elucidating Fragmentation Pathways

The fragmentation of this compound can be visualized as a series of logical steps initiated by electron ionization. The following diagram illustrates the predicted primary fragmentation pathway.

fragmentation_pathway M This compound (m/z = 180) F1 [M-OCH₃]⁺ (m/z = 149) M->F1 - •OCH₃ F3 [M-CH₃]⁺ (m/z = 165) M->F3 - •CH₃ F2 [M-OCH₃-CO]⁺ (m/z = 121) F1->F2 - CO gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Solvent inject Inject Sample into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze acquire Acquire Mass Spectrum analyze->acquire interpret Interpret Fragmentation acquire->interpret compare Compare with Databases interpret->compare

References

A Comparative Guide to the FTIR Analysis of Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the functional groups present in Methyl 3-methoxy-4-methylbenzoate using Fourier-Transform Infrared (FTIR) spectroscopy. For professionals in research and drug development, FTIR serves as a rapid and reliable method for molecular characterization. Here, we compare the expected spectral data for the target molecule with a simpler alternative, Methyl Benzoate, to highlight the influence of methoxy (B1213986) and methyl substituents on the infrared spectrum.

Data Presentation: FTIR Peak Comparison

The following table summarizes the expected infrared absorption peaks for the key functional groups in this compound. Data for Methyl Benzoate is provided for a direct comparison.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for Methyl Benzoate
Aromatic Ring C-H Stretch3100 - 3000~3030
C=C Stretch (in-ring)1600 - 1585 & 1500 - 1400~1600 & ~1500[1]
C-H Out-of-Plane Bend900 - 675 (Substitution Pattern Dependent)~738 (Monosubstituted)[2]
Ester Group C=O Stretch1730 - 1715~1725[3]
C-C-O Asymmetric Stretch1310 - 1250~1280[3]
O-C-C Symmetric Stretch1130 - 1100~1110[3]
Alkyl Groups Methyl C-H Stretch2980 - 28502950 (from Methyl Ester)
Methyl C-H Bend1470 - 1450 & 1370 - 1350~1450 & ~1370
Methoxy Group Ether C-O Stretch~1150 (Overlaps with Ester C-O)N/A
Methyl C-H Stretch2850 - 2815N/A

Aromatic esters characteristically display three intense peaks related to the ester group: the C=O stretch, the C-C-O stretch, and the O-C-C stretch.[3] The conjugation of the carbonyl group with the aromatic ring lowers the C=O stretching frequency to the 1730-1715 cm⁻¹ range, compared to saturated esters which absorb at 1750-1735 cm⁻¹.[4][5] The additional methyl and methoxy groups on the benzene (B151609) ring of our target compound introduce their own characteristic vibrations, primarily C-H stretching and bending modes for the methyl group, and a distinct C-O ether stretch for the methoxy group.[1][6]

Mandatory Visualization: FTIR Analysis Workflow

The logical flow of performing an FTIR analysis, from sample preparation to final interpretation, is outlined in the diagram below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation Sample Prepare Sample (e.g., KBr Pellet or Thin Film) Background Acquire Background Spectrum (Air) SampleSpec Acquire Sample Spectrum Background->SampleSpec Place Sample in Spectrometer Process Process Data (e.g., Baseline Correction) SampleSpec->Process Identify Identify Peak Wavenumbers Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Interpret Final Structural Interpretation Assign->Interpret

Caption: Workflow for FTIR spectral analysis of an organic compound.

Experimental Protocols

A high-quality spectrum is essential for accurate functional group identification. The following protocol details the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid samples.

Objective: To obtain a high-resolution FTIR spectrum of this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal).

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol (B130326) or Acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone (B3395972) to remove any residues.

  • Background Spectrum: With the clean, empty ATR accessory in place, run a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure firm contact between the solid sample and the crystal surface. Good contact is critical for a strong signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

References

A Comparative Analysis of the Reactivity of Methyl 3-methoxy-4-methylbenzoate and Methyl 4-methoxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic esters: Methyl 3-methoxy-4-methylbenzoate and Methyl 4-methoxy-3-methylbenzoate. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This comparison is based on established principles of organic chemistry, supported by theoretical analysis and analogous experimental data.

Introduction

The positioning of substituents on a benzene (B151609) ring significantly influences the electron density distribution and steric environment of a molecule, thereby dictating its reactivity towards various chemical transformations. In the case of this compound and Methyl 4-methoxy-3-methylbenzoate, the differential placement of the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups leads to distinct behaviors in reactions such as electrophilic aromatic substitution and nucleophilic acyl substitution.

Predicted Reactivity Based on Electronic Effects

The reactivity of a substituted benzene ring is largely governed by the electronic nature of its substituents. The Hammett substituent constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing properties of a substituent.

Substituentσ (meta)σ (para)
Methoxy (-OCH₃)+0.115-0.268
Methyl (-CH₃)-0.069-0.170

Table 1: Hammett Substituent Constants. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

Based on these values, we can predict the relative reactivity of the two isomers in key reaction types.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (e.g., nitration, halogenation), electron-donating groups activate the ring, increasing the reaction rate. The methoxy group is a stronger activating group than the methyl group, particularly from the para position, due to its ability to donate electrons via resonance.

  • This compound: The methoxy group is meta to the incoming electrophile's potential positions of attack (ortho and para to the ester), and the methyl group is para. The combined electron-donating effects of both groups will activate the ring.

  • Methyl 4-methoxy-3-methylbenzoate: The methoxy group is para, and the methyl group is meta to the potential sites of electrophilic attack. The strong para-donating effect of the methoxy group is expected to make this isomer significantly more reactive towards electrophiles than its counterpart.

Therefore, Methyl 4-methoxy-3-methylbenzoate is predicted to be more reactive in electrophilic aromatic substitution reactions.

Nucleophilic Acyl Substitution (Ester Hydrolysis)

In nucleophilic acyl substitution, such as the alkaline hydrolysis of the ester, the reaction rate is sensitive to the electrophilicity of the carbonyl carbon. Electron-donating groups on the benzene ring decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack.

  • This compound: The cumulative electron-donating effect of the meta-methoxy and para-methyl groups will decrease the reactivity of the ester towards nucleophiles.

  • Methyl 4-methoxy-3-methylbenzoate: The strong electron-donating effect of the para-methoxy group will significantly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

Consequently, This compound is predicted to be more reactive in nucleophilic acyl substitution reactions like hydrolysis.

Experimental Protocols

Protocol 1: Comparative Nitration of this compound and Methyl 4-methoxy-3-methylbenzoate

This experiment aims to compare the rate of nitration of the two isomers by analyzing the product distribution over time.

Materials:

  • This compound

  • Methyl 4-methoxy-3-methylbenzoate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal standard (e.g., 1,3,5-trinitrobenzene)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Prepare a nitrating mixture by cautiously adding 1.0 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • In two separate reaction flasks, dissolve a known amount (e.g., 1 mmol) of each isomer and a known amount of the internal standard in 10 mL of dichloromethane.

  • Cool both flasks in an ice bath.

  • To each flask, add a specific volume (e.g., 0.5 mL) of the cold nitrating mixture simultaneously.

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution.

  • Extract the organic layer with dichloromethane, dry it over anhydrous sodium sulfate, and analyze by GC-MS.

  • By comparing the relative peak areas of the starting material, product, and internal standard at each time point for both reactions, the relative reaction rates can be determined.

Protocol 2: Comparative Alkaline Hydrolysis of this compound and Methyl 4-methoxy-3-methylbenzoate

This experiment will compare the rate of hydrolysis by monitoring the disappearance of the ester peak over time using High-Performance Liquid Chromatography (HPLC).

Materials:

Procedure:

  • Prepare a standard solution of each ester in methanol of a known concentration.

  • Prepare a solution of sodium hydroxide (e.g., 0.1 M) in a methanol/water mixture (e.g., 1:1 v/v).

  • Initiate the hydrolysis reaction by mixing a known volume of the ester solution with the sodium hydroxide solution in two separate reaction vessels at a constant temperature.

  • At regular time intervals, withdraw an aliquot from each reaction and quench the reaction by neutralizing it with a standard solution of hydrochloric acid.

  • Analyze the quenched samples by HPLC, monitoring the decrease in the peak area of the ester.

  • Plot the concentration of the ester versus time for both isomers to determine the rate constants for the hydrolysis reaction.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the proposed experimental comparisons.

experimental_workflow cluster_nitration Comparative Nitration cluster_hydrolysis Comparative Hydrolysis start_n Prepare Nitrating Mixture react_A React this compound start_n->react_A react_B React Methyl 4-methoxy-3-methylbenzoate start_n->react_B quench_n Quench Aliquots react_A->quench_n react_B->quench_n analyze_n GC-MS Analysis quench_n->analyze_n compare_n Compare Reaction Rates analyze_n->compare_n start_h Prepare Reagents react_h_A Hydrolyze this compound start_h->react_h_A react_h_B Hydrolyze Methyl 4-methoxy-3-methylbenzoate start_h->react_h_B quench_h Quench Aliquots react_h_A->quench_h react_h_B->quench_h analyze_h HPLC Analysis quench_h->analyze_h compare_h Compare Rate Constants analyze_h->compare_h

Figure 1: Workflow for comparing the reactivity of the two isomers.

reactivity_logic substituent_effects Substituent Electronic Effects (-OCH3 vs. -CH3) reactivity_type Reaction Type substituent_effects->reactivity_type eas Electrophilic Aromatic Substitution (e.g., Nitration) reactivity_type->eas nas Nucleophilic Acyl Substitution (e.g., Hydrolysis) reactivity_type->nas prediction_eas Prediction: Methyl 4-methoxy-3-methylbenzoate is MORE reactive eas->prediction_eas prediction_nas Prediction: This compound is MORE reactive nas->prediction_nas

Figure 2: Logical relationship for predicting relative reactivity.

Conclusion

Based on the electronic effects of the methoxy and methyl substituents, a clear difference in the reactivity of this compound and Methyl 4-methoxy-3-methylbenzoate is anticipated. Methyl 4-methoxy-3-methylbenzoate is expected to be more susceptible to electrophilic attack on the aromatic ring, while this compound is predicted to undergo nucleophilic attack at the ester carbonyl group more readily. The provided experimental protocols offer a framework for quantitatively verifying these predictions, providing valuable data for researchers and professionals in the field of drug development and organic synthesis.

A Comparative Guide to Analytical Techniques for Confirming the Structure of Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Workflow for Structural Confirmation

The following workflow outlines the logical sequence of analytical techniques typically employed for the structural confirmation of a synthesized organic compound like Methyl 3-methoxy-4-methylbenzoate.

G Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation start Synthesized Product purification Purification (e.g., Chromatography) start->purification IR Infrared (IR) Spectroscopy (Functional Group Identification) purification->IR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) purification->MS NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C for Structural Backbone) purification->NMR data_integration Data Integration & Analysis IR->data_integration MS->data_integration NMR->data_integration structure_confirmation Structure Confirmed data_integration->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of an organic compound.

Data Presentation and Comparison

The following tables summarize the available and expected analytical data for this compound. For comparative purposes, data for structurally related compounds are also presented.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the proton environment in a molecule. The following table presents the available data for this compound and compares it with related compounds.

Compound Aromatic Protons (δ, ppm) -OCH₃ (ester) (δ, ppm) -OCH₃ (methoxy) (δ, ppm) -CH₃ (δ, ppm)
This compound 7.1 (d, 1H), 7.5 (m, 2H)[1]3.9 (s, 3H)[1]3.9 (s, 3H)[1]2.2 (s, 3H)[1]
3-Methoxy-4-methylbenzoic Acid7.4-7.6 (m, 2H), 7.1 (d, 1H)-3.9 (s, 3H)2.2 (s, 3H)
Methyl 3-methoxybenzoate7.0-7.6 (m, 4H)3.9 (s, 3H)3.8 (s, 3H)-

Note: The ¹H NMR data for this compound is based on a textual description from a synthesis protocol and a full spectrum is not publicly available.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound C=O (ester) (δ, ppm) Aromatic Carbons (δ, ppm) -OCH₃ (ester) (δ, ppm) -OCH₃ (methoxy) (δ, ppm) -CH₃ (δ, ppm)
This compound (Predicted) ~167~110-160~52~56~16
3-Methoxy-4-methylbenzoic Acid~172111.9, 122.2, 124.0, 132.8, 133.2, 158.0-55.716.5
Methyl 3-methoxybenzoate166.8113.8, 119.3, 121.5, 129.4, 131.6, 159.552.155.3-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound based on the functional groups present and data from similar compounds.

Functional Group Expected Absorption (cm⁻¹) for this compound Reference Data (3-Methoxy-4-methylbenzoic Acid)
C=O (ester) stretch~1720~1680 (acid)
C-O (ester) stretch~1250-1300-
C-O (aryl ether) stretch~1030-1250~1040, ~1260
C-H (aromatic) stretch~3000-3100~3000-3100
C-H (aliphatic) stretch~2850-2960~2840-2980
O-H (acid) stretch-~2500-3300 (broad)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Technique Expected m/z for this compound Reference Data (3-Methoxy-4-methylbenzoic Acid)
Molecular Ion (M⁺)180.0786 (exact mass)166.0629 (exact mass)
Key Fragments149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺)151 ([M-CH₃]⁺), 123 ([M-CH₃-CO]⁺), 108 ([M-CH₃-CO-CH₃]⁺)

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard proton pulse sequence.

    • Set the spectral width to approximately -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 0 to 220 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate NMR software. This will involve Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).

    • The separated components elute from the column and enter the mass spectrometer.

  • MS Data Acquisition:

    • Set the ionization energy to a standard 70 eV for EI.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.

Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for assessing the purity of the compound and for quantification. When coupled with a UV detector, it can provide some structural information based on the UV absorbance profile.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, O), which can be used to confirm the empirical and molecular formula.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, this technique provides an unambiguous determination of the three-dimensional molecular structure.

This guide serves as a foundational resource for the structural confirmation of this compound. For definitive analysis, it is recommended to acquire a full set of experimental data on a purified sample.

References

A Comparative Guide to Methyl 3-methoxy-4-methylbenzoate and Its Isomers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted methyl benzoates are foundational pillars in the edifice of modern organic synthesis, serving as versatile intermediates in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of functional groups on the aromatic ring—isomerism—profoundly influences the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and utility in synthetic pathways. This guide provides an objective comparison of Methyl 3-methoxy-4-methylbenzoate and its key isomers, supported by experimental data, to inform the selection of the optimal building block for specific research and development objectives.

Comparative Overview of Key Isomers and Their Synthetic Roles

The strategic placement of methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups on the methyl benzoate (B1203000) scaffold dictates the primary applications of each isomer. While all are valuable synthetic intermediates, their roles are distinct, ranging from general-purpose building blocks to precursors for highly specific and high-value active pharmaceutical ingredients (APIs).

CompoundStructurePrimary Synthetic Application
This compound Structure of this compoundA versatile intermediate for pharmaceuticals, agrochemicals, and dyes.[1][2] It is a key precursor in the synthesis of acyl pentapeptide lactones used in antibiotic research.[3]
Methyl 3-hydroxy-4-methoxybenzoate Structure of Methyl 3-hydroxy-4-methoxybenzoateA critical starting material in the multi-step synthesis of Gefitinib , an EGFR kinase inhibitor for cancer therapy.[4]
Methyl 3-methoxybenzoate (Isomeric Core) Structure of Methyl 3-methoxybenzoateThe "3-methoxyphenyl" core is essential for the synthesis of major analgesics, including Tramadol and Tapentadol .[5][6][7][8]
Methyl 2-methoxy-4-methylbenzoate Structure of Methyl 2-methoxy-4-methylbenzoateServes as a precursor for halogenated intermediates, such as in the synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid.[9]
Methyl 3-methoxy-5-methylbenzoate Structure of Methyl 3-methoxy-5-methylbenzoateA valuable building block for fine chemicals and pharmaceuticals, suitable for modification via metal-catalyzed cross-coupling reactions.[10]

Performance in Pharmaceutical Synthesis: A Data-Driven Comparison

The utility of an intermediate is often measured by its efficiency in key synthetic transformations. The following table summarizes quantitative yield data for critical reactions involving these isomers, demonstrating their performance in the synthesis of high-value pharmaceutical compounds.

Isomer / PrecursorReactionReagentsYield (%)Target Compound
3-Hydroxy-4-methylbenzoic AcidMethylationDimethyl sulphate, KOH97%This compound [11]
Methyl 3-hydroxy-4-methoxybenzoate O-Alkylation1-bromo-3-chloropropane, K₂CO₃94.7%Gefitinib Intermediate[4]
Alkylated IntermediateNitrationHNO₃, Acetic Acid-Gefitinib Intermediate[4]
Nitro IntermediateReductionPowdered Iron, Acetic Acid77%Gefitinib Intermediate[4]

Mandatory Visualizations: Synthetic Pathways and Logical Workflows

Visualizing synthetic routes and the logical connections between intermediates and final products is crucial for understanding their strategic importance. The following diagrams, rendered in DOT language, illustrate key workflows.

G cluster_0 General Esterification BenzoicAcid Substituted Benzoic Acid MethylEster Substituted Methyl Benzoate BenzoicAcid->MethylEster Esterification Methanol Methanol (CH₃OH) Methanol->MethylEster AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->MethylEster

Caption: General workflow for acid-catalyzed esterification.

Gefitinib_Synthesis Start Methyl 3-hydroxy- 4-methoxybenzoate Step1 Alkylation (+ 1-bromo-3-chloropropane) Yield: 94.7% Start->Step1 Intermediate1 Methyl 3-(3-chloropropoxy)- 4-methoxybenzoate Step1->Intermediate1 Step2 Nitration (+ HNO₃) Intermediate1->Step2 Intermediate2 Nitro Intermediate Step2->Intermediate2 Step3 Reduction (+ Fe / Acetic Acid) Yield: 77% Intermediate2->Step3 Intermediate3 Amino Intermediate Step3->Intermediate3 Step4 Cyclization & Chlorination Intermediate3->Step4 Intermediate4 Chloroquinazoline Intermediate Step4->Intermediate4 Step5 Amination Steps Intermediate4->Step5 End Gefitinib Step5->End

Caption: Key steps in the synthesis of Gefitinib.[4]

Analgesic_Core CoreMotif 3-Methoxyphenyl Moiety (e.g., from 3-Bromoanisole) Grignard Grignard Reaction (or Organolithium) CoreMotif->Grignard TapentadolInt Tapentadol Intermediate Grignard->TapentadolInt Forms Tapentadol precursor Tramadol Tramadol Grignard->Tramadol Forms Tramadol core MannichBase Mannich Base (e.g., 2-[(dimethylamino)methyl] cyclohexanone) MannichBase->Grignard Demethylation Demethylation TapentadolInt->Demethylation Tapentadol Tapentadol Demethylation->Tapentadol

Caption: Logical workflow for modern analgesic synthesis.

Detailed Experimental Protocols

Reproducibility is paramount in chemical synthesis. The following protocols are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of this compound from its Hydroxy Precursor

This protocol details the methylation of both the carboxylic acid and phenolic hydroxyl groups in a single process to yield the target compound with high purity.[11]

Materials:

  • 3-hydroxy-4-methylbenzoic acid: 55.8 g (0.37 mol)

  • 3-methoxy-4-methylbenzoic acid: 13.5 g (0.08 mol)

  • Potassium hydroxide (B78521) (KOH): 55.8 g (1.0 mol)

  • Dimethyl sulphate (DMS): 147 g (1.16 mol)

  • Water: 300 ml

Procedure:

  • Dissolve 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, and potassium hydroxide in 300 ml of water in a suitable reaction vessel.

  • Heat the solution to 40°C.

  • Add dimethyl sulphate dropwise over approximately 3 hours, maintaining the reaction temperature at 40°C.

  • Throughout the addition, monitor the pH and maintain it between 10.8 and 11.0 by adding a KOH solution as needed.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 40°C.

  • Separate the resulting ester product (which may be an oil or solid).

  • Wash the separated product with water.

  • Dry the product in vacuo to yield this compound.

  • Yield: 64.3 g (97%, based on the starting 3-hydroxy-4-methylbenzoic acid). The product has a purity of >99.5% (GC).[11]

Protocol 2: O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate (Key Step in Gefitinib Synthesis)

This procedure describes the initial alkylation step in a published, albeit retracted, synthesis of Gefitinib, showcasing the high efficiency of this transformation.[4]

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate: 84.6 g (0.47 mol)

  • 1-bromo-3-chloropropane: 101.6 g (0.65 mol)

  • Potassium carbonate (K₂CO₃), anhydrous: 138.1 g (1.0 mol)

  • N,N-Dimethylformamide (DMF): 500 mL

  • Ice-water

Procedure:

  • Combine methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in 500 mL of DMF in a reaction flask.

  • Heat the mixture to 70°C and maintain this temperature with stirring for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into 3 L of ice-water while stirring continuously.

  • A solid product will precipitate. Collect the solid by filtration.

  • Wash the filtered solid with cold water to remove residual DMF and salts.

  • Dry the product to obtain methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

  • Yield: This step proceeds with a reported yield of 94.7%.[4]

Conclusion

The synthetic utility of this compound and its isomers is a clear demonstration of the principle that subtle structural changes have significant chemical consequences.

  • This compound stands out as a versatile intermediate, valuable in creating complex scaffolds for antibiotics and other pharmaceuticals.[1][3][11]

  • The isomeric Methyl 3-hydroxy-4-methoxybenzoate has a highly specific and valuable role as the cornerstone for the synthesis of the targeted anti-cancer therapy, Gefitinib.[4]

  • The 3-methoxyphenyl core, found in isomers like methyl 3-methoxybenzoate, is a privileged structure in medicinal chemistry, forming the backbone of widely used central nervous system analgesics such as Tramadol and Tapentadol.[5][7]

  • Other isomers, such as Methyl 2-methoxy-4-methylbenzoate and Methyl 3-methoxy-5-methylbenzoate , provide access to different substitution patterns, enabling the synthesis of halogenated building blocks and facilitating diversification through cross-coupling reactions.[9][10]

The choice of isomer is therefore not arbitrary but a critical strategic decision in synthesis design. This decision must be guided by the specific substitution pattern of the target molecule and an understanding of how the electronic and steric environment of each isomer will influence the outcomes of subsequent chemical transformations.

References

A Comparative Guide to the Synthesis of Methyl 3-methoxy-4-methylbenzoate: Traditional vs. Novel Catalytic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-methoxy-4-methylbenzoate, a valuable building block in the pharmaceutical industry, is traditionally synthesized through methods that, while effective, present challenges in terms of catalyst corrosivity, reusability, and environmental impact. This guide provides a comparative analysis of established synthetic routes against a novel pathway employing a solid acid catalyst, offering a greener and potentially more efficient alternative.

This report details two conventional methods for synthesizing this compound: the Fischer esterification of 3-methoxy-4-methylbenzoic acid and the methylation of 3-hydroxy-4-methylbenzoic acid. These are compared with a novel approach utilizing a heterogeneous solid acid catalyst (Zr/Ti). The supporting experimental data, protocols, and a visual representation of the novel pathway are provided to facilitate an objective comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the traditional and novel synthetic pathways for this compound.

Pathway Starting Material Reagents/Catalyst Reaction Time Yield (%) Key Advantages Key Disadvantages
Traditional 1: Fischer Esterification 3-methoxy-4-methylbenzoic acidMethanol (B129727), Acetyl Chloride36 hours98%[1]High yieldLong reaction time, corrosive reagent
Traditional 2: Methylation 3-hydroxy-4-methylbenzoic acidDimethyl sulfate, Potassium hydroxide (B78521)~3.5 hours97%[2]High yield, shorter reaction timeUse of toxic and carcinogenic dimethyl sulfate
Novel: Solid Acid Catalysis Benzoic acid derivatives (general)Methanol, Zr/Ti solid acid24 hoursNot specified for this specific compound, but effective for a series of methyl benzoates[3]Catalyst is recoverable and reusable, environmentally friendlyLonger reaction time compared to methylation, yield not specified for the target molecule

Experimental Protocols

Traditional Pathway 1: Fischer Esterification using Acetyl Chloride

Materials:

  • 3-methoxy-4-methylbenzoic acid (6.0 g)[1]

  • Methanol (120 ml)[1]

  • Acetyl chloride (6 ml)[1]

Procedure:

  • A solution of 3-methoxy-4-methylbenzoic acid in methanol is prepared.[1]

  • Acetyl chloride is added to the solution.[1]

  • The mixture is stirred for 36 hours.[1]

  • The solution is evaporated.[1]

  • The residue is redissolved in methanol and evaporated again to yield this compound.[1]

Traditional Pathway 2: Methylation using Dimethyl Sulfate

Materials:

  • 3-hydroxy-4-methylbenzoic acid (55.8 g, 0.37 mol)[2]

  • 3-methoxy-4-methylbenzoic acid (13.5 g, 0.08 mol)[2]

  • Potassium hydroxide (55.8 g, 1.0 mol)[2]

  • Dimethyl sulphate (147 g, 1.16 mol)[2]

  • Water (300 ml)[2]

Procedure:

  • 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, and potassium hydroxide are dissolved in water.[2]

  • Dimethyl sulphate is added dropwise at 40°C over approximately 3 hours, maintaining a pH of 10.8-11 with the addition of KOH.[2]

  • Stirring is continued for another 30 minutes.[2]

  • The ester is then separated, washed with water, and dried in vacuo.[2]

Novel Pathway: Esterification using a Zr/Ti Solid Acid Catalyst

Materials:

  • Benzoic acid derivative (e.g., 3-methoxy-4-methylbenzoic acid) (2 mmol)[3]

  • Methanol (15.00 mL)[3]

  • Zr/Ti solid acid catalyst (ZT10) (0.027 g)[3]

Procedure:

  • The benzoic acid derivative, methanol, and the solid acid catalyst are added to a single-mouth flask and stirred vigorously.[3]

  • The mixture is strongly refluxed in an oil bath at 120°C for 24 hours.[3]

  • After the reaction, the catalyst is removed by filtration.[3]

  • The product is isolated using column chromatography.[3]

Mandatory Visualization

The following diagram illustrates the workflow for the novel synthetic pathway utilizing a solid acid catalyst.

Novel_Synthetic_Pathway Start Starting Materials: 3-methoxy-4-methylbenzoic acid Methanol Zr/Ti Solid Acid Catalyst Reaction Reaction: Reflux at 120°C for 24h Vigorous Stirring Start->Reaction Mixing Filtration Catalyst Removal: Filtration Reaction->Filtration Cooling Purification Product Isolation: Column Chromatography Filtration->Purification Filtrate Catalyst_Recovery Recovered Catalyst (for reuse) Filtration->Catalyst_Recovery Solid Product Final Product: This compound Purification->Product

Caption: Workflow for the novel synthesis of this compound using a solid acid catalyst.

References

Elemental Analysis of Methyl 3-methoxy-4-methylbenzoate: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of elemental analysis with other common analytical techniques for the characterization of Methyl 3-methoxy-4-methylbenzoate, a key intermediate in organic synthesis. We present supporting data, experimental protocols, and visual workflows to aid in selecting the most appropriate analytical method.

Comparison of Analytical Techniques

The selection of an analytical technique depends on the specific information required. While elemental analysis provides the fundamental elemental composition, spectroscopic methods offer insights into the molecular structure and functional groups. Below is a comparative summary of these techniques for the analysis of this compound.

Data Presentation
Analytical TechniqueInformation ProvidedTheoretical/Expected Values for this compound (C10H12O3)
Elemental Analysis Percentage composition of elements (C, H, O)Carbon (C): 66.65%Hydrogen (H): 6.71%Oxygen (O): 26.64%
¹H NMR Spectroscopy Number of different types of protons, their chemical environment, and neighboring protons.Aromatic Protons: ~7.4-7.6 ppmMethoxy Protons (-OCH3): ~3.9 ppmEster Methyl Protons (-COOCH3): ~3.8 ppmAromatic Methyl Protons (-CH3): ~2.2 ppm
¹³C NMR Spectroscopy Number of different types of carbon atoms and their chemical environment.Carbonyl Carbon (C=O): ~167 ppmAromatic Carbons: ~110-160 ppmMethoxy Carbon (-OCH3): ~55 ppmEster Methyl Carbon (-COOCH3): ~52 ppmAromatic Methyl Carbon (-CH3): ~16 ppm
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular Ion (M+): m/z = 180.08Major Fragments: m/z = 149 (loss of -OCH3), 121 (loss of -COOCH3)
Infrared (IR) Spectroscopy Presence of functional groups.C=O stretch (ester): ~1720 cm⁻¹C-O stretch (ester and ether): ~1250-1300 cm⁻¹ and ~1030-1150 cm⁻¹C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

Experimental Protocols

Elemental Analysis (Combustion Analysis)

Principle: This method involves the complete combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, etc.) are separated and quantified to determine the percentage of each element.

Methodology:

  • A precisely weighed sample (typically 1-3 mg) of this compound is placed in a tin capsule.

  • The sample is introduced into a combustion tube heated to approximately 900-1000°C.

  • A pulse of pure oxygen is introduced, leading to complete combustion of the sample.

  • The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂.

  • The gases (CO₂, H₂O, and N₂) are then separated using a chromatographic column.

  • A thermal conductivity detector (TCD) is used to quantify the amount of each gas.

  • The percentage of oxygen is typically determined by pyrolysis in a separate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing information about the molecular structure.

Methodology for ¹H NMR:

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The tube is inserted into the NMR spectrometer.

  • A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded.

  • Fourier transformation of the FID yields the NMR spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are accelerated and separated based on their m/z ratio.

Methodology (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their m/z ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds to vibrate. An IR spectrum provides a "fingerprint" of the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • An infrared beam is passed through the crystal, and the evanescent wave interacts with the sample.

  • The detector measures the absorption of radiation at different wavenumbers to generate the IR spectrum.

Visualizing the Workflow and Decision-Making

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for elemental analysis and a decision-making flowchart for selecting the appropriate analytical technique.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (900-1000°C in O2) encapsulate->combustion reduction Reduction (NOx -> N2) combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection (TCD) separation->detection quantification Signal Quantification detection->quantification calculation Calculate % Composition quantification->calculation report Final Report (%C, %H, %N, %S) calculation->report

Caption: Workflow for Elemental Analysis by Combustion.

analytical_technique_selection decision decision result result start Start: Characterize Sample q1 Need Elemental Composition? start->q1 q2 Need Structural Information? q1->q2 No ea Elemental Analysis q1->ea Yes q3 Need Functional Group Info? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes q4 Need Molecular Weight? q3->q4 No ir IR Spectroscopy q3->ir Yes ms Mass Spectrometry q4->ms Yes end Analysis Complete q4->end No ea->q2 nmr->q3 ir->q4 ms->end

Caption: Decision Flowchart for Analytical Technique Selection.

Safety Operating Guide

Proper Disposal of Methyl 3-methoxy-4-methylbenzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 3-methoxy-4-methylbenzoate (CAS No. 3556-83-0), a non-halogenated aromatic ester. Adherence to these guidelines is critical for personnel safety and environmental protection.

Immediate Safety and Logistical Information

Before beginning any disposal procedure, it is crucial to have the necessary safety measures in place. The following table summarizes the key properties of this compound.

PropertyValue
CAS Number 3556-83-0[1][2][3][4]
Molecular Formula C10H12O3[2][4]
Molecular Weight 180.203 g/mol [2][4]
Appearance White to Almost white powder to crystal[1]
Purity >98.0% (GC)[1]
Synonyms 3-Methoxy-4-methylbenzoic Acid Methyl Ester, 3-Methoxy-p-toluic Acid Methyl Ester, 4-Methyl-m-anisic Acid Methyl Ester, Methyl 3-Methoxy-p-toluate, Methyl 4-Methyl-m-anisate[1][2][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or potential for splashing, consider impervious clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with a particle filter.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, should be handled as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Identification and Segregation

  • Treat all unused or contaminated this compound as hazardous chemical waste.

  • Since this compound is a non-halogenated organic solid, it should be segregated from halogenated waste streams.[5][6] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[5]

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect solid this compound waste in a designated, compatible, and properly sealed hazardous waste container.[7] Plastic containers are often preferred.[7]

  • Solution Waste: If the compound is in a solvent, collect it in a container designated for non-halogenated liquid waste.[8] Ensure the container is made of a material compatible with the solvent.

  • Container Filling: Do not overfill containers. Leave at least a one-inch headspace to allow for expansion.

  • Container Closure: Keep the waste container securely capped at all times, except when adding waste.[7][8][9]

Step 3: Labeling

  • As soon as waste is first added to the container, affix a hazardous waste label provided by your EHS office.[6][10]

  • The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".

    • The approximate quantity or concentration.

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

Step 4: Storage

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][9]

  • The SAA should be at or near the point of generation and inspected weekly for any signs of leakage.[9]

  • Ensure that the waste is stored separately from incompatible materials, such as strong oxidizing agents.[11]

Step 5: Disposal Request

  • Once the container is full or ready for disposal, submit a waste collection request to your institution's EHS or equivalent department.[7][12]

  • Do not dispose of this compound down the drain or in regular trash.[6][12][13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound for Disposal is_contaminated Is the chemical unused and uncontaminated? start->is_contaminated treat_as_waste Treat as Hazardous Waste is_contaminated->treat_as_waste No is_contaminated->treat_as_waste Yes (Best Practice) is_solid Is the waste a solid or in solution? treat_as_waste->is_solid solid_container Collect in a labeled 'Non-Halogenated Solid Waste' container. is_solid->solid_container Solid liquid_container Collect in a labeled 'Non-Halogenated Liquid Waste' container. is_solid->liquid_container Solution store_in_saa Store sealed container in Satellite Accumulation Area (SAA). solid_container->store_in_saa liquid_container->store_in_saa request_pickup Request waste pickup from Environmental Health & Safety (EHS). store_in_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • For solid spills, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.

    • For liquid spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a labeled container for disposal.[10]

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's emergency response team or EHS office immediately.

By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Personal protective equipment for handling Methyl 3-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Methyl 3-methoxy-4-methylbenzoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on its hazard classifications, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesShould be worn at all times to protect against splashes and dust.[3]
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves should be worn to prevent skin contact.[3]
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or respirator is recommended, especially when handling the powder form, to avoid inhalation.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure risks and preventing contamination. The following diagram outlines the key steps for the safe handling of this compound, from preparation to post-handling procedures.

prep Preparation review_sds Review Safety Data Sheet (SDS) prep->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe handling Handling don_ppe->handling weigh_transfer Weigh and Transfer in Ventilated Area handling->weigh_transfer spill_kit Ensure Spill Kit is Accessible weigh_transfer->spill_kit post_handling Post-Handling spill_kit->post_handling decontaminate Decontaminate Work Area post_handling->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands disposal Disposal wash_hands->disposal waste_collection Collect Waste in Labeled Container disposal->waste_collection dispose_waste Dispose According to Regulations waste_collection->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.